molecular formula C8H16ClNO2 B138703 Ethyl piperidine-4-carboxylate hydrochloride CAS No. 147636-76-8

Ethyl piperidine-4-carboxylate hydrochloride

カタログ番号: B138703
CAS番号: 147636-76-8
分子量: 193.67 g/mol
InChIキー: SNZAKTXWTXRXNI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl piperidine-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl piperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZAKTXWTXRXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594398
Record name Ethyl piperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147636-76-8
Record name Ethyl piperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl Piperidine-4-Carboxylate Hydrochloride: A Technical Overview of its Basic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl piperidine-4-carboxylate hydrochloride is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds. Its piperidine core is a common motif in centrally active agents, making a thorough understanding of its fundamental physicochemical properties essential for its effective application in drug discovery and development. This technical guide provides an in-depth look at the core basic properties of this compound, complete with experimental protocols and structured data for ease of reference.

Core Physicochemical Properties

The hydrochloride salt of ethyl piperidine-4-carboxylate exists as a white to off-white crystalline solid under standard conditions. Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₆ClNO₂--INVALID-LINK--
Molar Mass 193.67 g/mol --INVALID-LINK--
Melting Point 140-142 °C--INVALID-LINK--
Boiling Point 254 °C (at 760 mmHg)--INVALID-LINK--
Flash Point 107.4 °C--INVALID-LINK--
Vapor Pressure 0.014 mmHg (at 25 °C)--INVALID-LINK--
Solubility Soluble in water--INVALID-LINK--
pKa (Predicted for free base) 9.83 ± 0.10--INVALID-LINK--
Appearance Colorless or pale yellow crystalline solid--INVALID-LINK--

Chemical Reactivity and Stability

This compound is a stable compound under recommended storage conditions, which include keeping it under an inert atmosphere (nitrogen or argon) at 2-8°C. It is incompatible with strong oxidizing agents and strong bases.[1] Reaction with a strong base will deprotonate the piperidinium ion, yielding the free base, ethyl piperidine-4-carboxylate. Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides.[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols that can be applied to this compound.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry crystalline solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate of approximately 10-20 °C per minute for a preliminary determination to find the approximate melting range.

  • Accurate Determination: The procedure is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.

  • Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. For a pure substance, this range is typically narrow (0.5-2 °C).[2][3]

pKa Determination by Potentiometric Titration

The acidity of the piperidinium ion in this compound can be determined by potentiometric titration.

Methodology:

  • Solution Preparation: A precisely weighed sample of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base, typically sodium hydroxide (e.g., 0.1 M), is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.

Aqueous Solubility Determination

A standard shake-flask method can be used to determine the aqueous solubility of this compound.

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of deionized water in a sealed container (e.g., a glass vial).

  • Equilibration: The mixture is agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated conductivity meter, as the compound is an ionic salt.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

Logical and Experimental Workflows

The characterization of this compound follows a logical progression from synthesis to detailed property analysis.

G cluster_0 Synthesis and Purification cluster_1 Physicochemical Characterization cluster_2 Application in Synthesis A Starting Materials (e.g., 4-Piperidinecarboxylic acid, Ethanol) B Esterification A->B C Formation of Hydrochloride Salt (Addition of HCl) B->C D Purification (e.g., Recrystallization) C->D E Structural Confirmation (NMR, IR, Mass Spectrometry) D->E F Purity Analysis (HPLC, Elemental Analysis) D->F G Physical Property Determination (Melting Point, Solubility) D->G H Acidity Constant Determination (pKa by Titration) D->H I Deprotonation to Free Base D->I J N-Alkylation / N-Arylation I->J K Ester Modification I->K L Final API Synthesis J->L K->L

Caption: Workflow for the synthesis, characterization, and application of this compound.

The following diagram illustrates the key steps involved in the experimental determination of the basic properties of the compound.

G cluster_0 Melting Point Determination cluster_1 pKa Determination cluster_2 Solubility Measurement A Ethyl Piperidine-4-Carboxylate HCl Sample B Pack Capillary Tube A->B E Prepare Aqueous Solution A->E H Equilibrate Excess Solid in Water A->H C Heat in Apparatus B->C D Record Melting Range C->D F Titrate with Standard Base E->F G Plot Titration Curve & Determine pKa F->G I Separate Saturated Solution H->I J Quantify Concentration (e.g., HPLC) I->J

Caption: Experimental workflow for determining the key basic properties of the compound.

References

An In-depth Technical Guide to Ethyl Piperidine-4-carboxylate Hydrochloride (CAS: 147636-76-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl piperidine-4-carboxylate hydrochloride is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its robust piperidine core, functionalized with an ethyl ester group, makes it a versatile intermediate in the development of a wide array of pharmaceutical agents, particularly in the realm of analgesics and other central nervous system-targeting drugs. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and significant applications in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white solid that is soluble in water and lower alcohols. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 147636-76-8[1]
Molecular Formula C₈H₁₆ClNO₂[1]
Molecular Weight 193.67 g/mol [1]
Melting Point 140-142 °C
Boiling Point 254 °C at 760 mmHg
Flash Point 107.4 °C
Appearance Solid[1]
IUPAC Name ethyl 4-piperidinecarboxylate hydrochloride[1]
InChI Key SNZAKTXWTXRXNI-UHFFFAOYSA-N[1]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved in a two-step process starting from isonipecotic acid (piperidine-4-carboxylic acid). The first step involves the Fischer esterification of the carboxylic acid to form the ethyl ester free base, followed by the formation of the hydrochloride salt.

Experimental Protocol: Synthesis of Ethyl Piperidine-4-carboxylate (Free Base)

This procedure outlines the laboratory-scale synthesis of the free base, a direct precursor to the hydrochloride salt.[2]

Materials:

  • Isonipecotic acid

  • Anhydrous ethanol

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate (EtOAc)

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve isonipecotic acid (1.0 eq) in anhydrous ethanol (approx. 10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0-4.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate.

  • Wash the organic layer with a 10% aqueous solution of sodium hydroxide, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl piperidine-4-carboxylate as an oil.

Experimental Protocol: Preparation of this compound

The hydrochloride salt is readily prepared by treating the free base with hydrochloric acid.

Materials:

  • Ethyl piperidine-4-carboxylate (free base)

  • Anhydrous diethyl ether or other suitable organic solvent

  • Anhydrous hydrogen chloride (gas or solution in a suitable solvent)

Procedure:

  • Dissolve the crude ethyl piperidine-4-carboxylate free base in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., diethyl ether, isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution as a white solid.

  • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to afford this compound.

G Isonipecotic_Acid Isonipecotic Acid Free_Base Ethyl piperidine-4-carboxylate (Free Base) Isonipecotic_Acid->Free_Base Esterification Thionyl_Chloride SOCl₂ Ethanol Ethanol Hydrochloride_Salt Ethyl piperidine-4-carboxylate Hydrochloride Free_Base->Hydrochloride_Salt Salt Formation HCl HCl

Figure 1: Synthesis workflow for this compound.

Spectroscopic Data

The structural confirmation of ethyl piperidine-4-carboxylate and its hydrochloride salt is typically performed using a combination of spectroscopic techniques. Below are the characteristic spectral data.

¹H NMR Spectroscopy

Ethyl piperidine-4-carboxylate (Free Base, CDCl₃): [3]

  • δ 4.13 (q, 2H, J=7.1 Hz): -O-CH₂-CH₃

  • δ 3.09 (m, 2H): Axial protons on C2 and C6 of the piperidine ring.

  • δ 2.64 (m, 2H): Equatorial protons on C2 and C6 of the piperidine ring.

  • δ 2.41 (m, 1H): Proton on C4 of the piperidine ring.

  • δ 1.89 (m, 2H): Axial protons on C3 and C5 of the piperidine ring.

  • δ 1.65 (m, 2H): Equatorial protons on C3 and C5 of the piperidine ring.

  • δ 1.25 (t, 3H, J=7.1 Hz): -O-CH₂-CH₃

For the hydrochloride salt , a downfield shift of the protons adjacent to the nitrogen atom is expected due to the positive charge. The NH proton will also be visible, typically as a broad singlet.

¹³C NMR Spectroscopy

Ethyl piperidine-4-carboxylate (Free Base, CDCl₃): (Predicted values)

  • δ 175.0: C=O (ester)

  • δ 60.5: -O-CH₂-CH₃

  • δ 45.5: C2 and C6 of the piperidine ring.

  • δ 41.5: C4 of the piperidine ring.

  • δ 28.5: C3 and C5 of the piperidine ring.

  • δ 14.2: -O-CH₂-CH₃

Upon protonation to form the hydrochloride salt, the chemical shifts of the carbons adjacent to the nitrogen (C2 and C6) will experience a downfield shift.

Infrared (IR) Spectroscopy

Ethyl piperidine-4-carboxylate (Free Base, neat):

  • ~3300 cm⁻¹ (broad): N-H stretch

  • ~2950-2850 cm⁻¹: C-H stretches (aliphatic)

  • ~1730 cm⁻¹: C=O stretch (ester)

  • ~1180 cm⁻¹: C-O stretch (ester)

For the hydrochloride salt , a broad absorption band in the region of 2700-2400 cm⁻¹ is expected, corresponding to the N⁺-H stretching vibration.

Mass Spectrometry

Ethyl piperidine-4-carboxylate (Free Base): [4]

  • m/z (EI+): 157 (M⁺), 112, 84, 56.

Applications in Drug Development

This compound is a key starting material and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The piperidine scaffold is a common feature in many centrally acting drugs.

Synthesis of Opioid Analgesics

The 4-substituted piperidine structure is central to the pharmacophore of potent opioid analgesics such as Fentanyl and its analogs. While the direct synthesis of these compounds may start from different N-substituted piperidones, the underlying synthetic logic often involves the elaboration of a 4-substituted piperidine core, for which ethyl piperidine-4-carboxylate is a valuable precursor.

A representative synthetic pathway leading to a core structure found in potent analgesics like Carfentanil is illustrated below. This pathway highlights the utility of the 4-ethoxycarbonylpiperidine moiety.

G start N-Protected 4-Piperidone intermediate1 4-Anilino-4-cyano -piperidine derivative start->intermediate1 Strecker Synthesis (Aniline, KCN) intermediate2 4-Anilino-4-carboxamido -piperidine derivative intermediate1->intermediate2 Hydrolysis intermediate3 4-Anilino-4-carboxy -piperidine derivative intermediate2->intermediate3 Hydrolysis intermediate4 Methyl 4-anilino-4- piperidinecarboxylate derivative intermediate3->intermediate4 Esterification (Methanol) final_product Carfentanil (Opioid Analgesic) intermediate4->final_product N-Propionylation

Figure 2: Generalized synthetic pathway to Carfentanil, showcasing the importance of the 4-substituted piperidine core.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important building block for the synthesis of complex molecular architectures, particularly in the pharmaceutical industry. Its straightforward synthesis, well-characterized properties, and versatile reactivity make it an indispensable tool for medicinal chemists and process development scientists. The information compiled in this guide serves as a valuable resource for researchers working with this compound and highlights its continued significance in the pursuit of novel therapeutics.

References

Ethyl piperidine-4-carboxylate hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl Piperidine-4-carboxylate Hydrochloride

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, a key intermediate in pharmaceutical development. The information is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Molecular Identity and Properties

This compound is the salt form of the parent compound, ethyl piperidine-4-carboxylate. The piperidine ring is a prevalent scaffold in many pharmaceuticals, making this compound a valuable building block.[1] The hydrochloride salt is often preferred due to its crystalline nature and enhanced stability.[2]

Chemical and Physical Data

The properties of both the free base and its hydrochloride salt are summarized below for comparative analysis.

Table 1: Physicochemical Properties

PropertyEthyl piperidine-4-carboxylateEthyl piperidine-4-carboxylate HClCitation
CAS Number 1126-09-6147636-76-8[3][4][5][6][7]
Molecular Formula C₈H₁₅NO₂C₈H₁₆ClNO₂[3][5][7][8]
Molecular Weight 157.21 g/mol 193.67 g/mol [3][5][6][7][8]
Appearance Clear, colorless to slightly brown liquidColorless or pale yellow crystalline solid[2][3]
Boiling Point 204 °C (lit.)254 °C at 760 mmHg[2][3][8][9]
Melting Point N/A140-142 °C[2]
Density 1.02 g/mL at 25 °C (lit.)N/A[3][8][9]
Solubility Miscible with waterSoluble in water[2][3]
Structural Identifiers

Table 2: Molecular Identifiers

IdentifierEthyl piperidine-4-carboxylateCitation
SMILES CCOC(=O)C1CCNCC1[3][4]
InChI InChI=1S/C8H15NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3[3][4][5]
InChIKey RUJPPJYDHHAEEK-UHFFFAOYSA-N[3][4][5]

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation of Ethyl piperidine-4-carboxylate.

  • ¹H NMR (400 MHz, CDCl₃): δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.07 (dt, J = 12.6, 3.6 Hz, 2H, 2 × CHpip), 2.61 (td, J = 12.3, 2.7 Hz, 2H, 2 × CHpip), 2.38 (tt, J = 11.3, 3.9 Hz, 1H, CH), 1.94 - 1.78 (m, 2H, 2 × CHpip), 1.59 (adtd, J = 13.4, 11.4, 4.0 Hz, 2H, 2 × CHpip), 1.24 (t, J = 7.1 Hz, 3H, OCH₂CH₃).[10]

  • Mass Spectrometry (ESI): m/z 158.2 [M+H]⁺.[10] Additional mass spectrum data (electron ionization) is available through the NIST WebBook.[11] IR and ¹³C NMR spectra are also available from various chemical suppliers.[4][12]

Synthesis and Experimental Protocols

Ethyl piperidine-4-carboxylate is commonly synthesized via Fischer esterification of 4-piperidinecarboxylic acid. The resulting free base can then be converted to its hydrochloride salt.

Synthesis of Ethyl piperidine-4-carboxylate

This protocol is based on the reaction of 4-piperidinecarboxylic acid with thionyl chloride in ethanol.[3][10]

Materials:

  • 4-Piperidinecarboxylic acid (Isonipecotic acid)

  • Anhydrous Ethanol (EtOH)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate (EtOAc)

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-piperidinecarboxylic acid (1.29 g, 10.0 mmol) in anhydrous ethanol (50 mL) in a round-bottom flask.[3][10]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (2.91 mL, 40.0 mmol) dropwise to the cooled solution.[3][10]

  • Remove the ice bath and heat the reaction mixture to reflux. Stir at reflux for 48 hours.[3]

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure, yielding a yellow, oily crude product.[3][10]

  • Dissolve the crude product in ethyl acetate (EtOAc).

  • Wash the organic solution with a 10% sodium hydroxide (NaOH) solution.[3][10]

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the final product as a clear oil (yields up to 94%).[3][10]

  • Confirm the structure using ¹H NMR and mass spectrometry.[3][10]

Preparation of this compound

The hydrochloride salt is typically prepared by reacting the synthesized ethyl 4-piperidinecarboxylate with hydrochloric acid.[2]

Materials:

  • Ethyl piperidine-4-carboxylate

  • Anhydrous solvent (e.g., diethyl ether, isopropanol)

  • Anhydrous Hydrogen Chloride (HCl) gas or a solution of HCl in an appropriate solvent

Procedure:

  • Dissolve the purified ethyl piperidine-4-carboxylate in a minimal amount of a suitable anhydrous solvent.

  • Bubble anhydrous HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol) dropwise while stirring.

  • Continue the addition until precipitation of the hydrochloride salt is complete.

  • Collect the resulting solid by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum to yield the final product.

Applications in Drug Development

Ethyl piperidine-4-carboxylate is a versatile pharmaceutical intermediate.[13] Its structure serves as a crucial building block in the synthesis of a wide range of therapeutic agents.[4] Notable applications include its use in the development of:

  • Antipsychotic and antidepressant medications.[4]

  • Therapies for cardiovascular diseases.[4][13]

  • Modulators of the SMN (Survival of Motor Neuron) protein, which are vital for treating spinal muscular atrophy.[13]

  • Analgesic, anti-inflammatory, and anesthetic drugs.[1]

The ester and piperidine functionalities allow for diverse chemical modifications, making it an important starting material for creating complex and novel drug candidates.[1][13]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Ethyl piperidine-4-carboxylate.

SynthesisWorkflow Reactant 4-Piperidinecarboxylic Acid Step1 Esterification (Reflux, 48h) Reactant->Step1 Reagent1 Anhydrous Ethanol (Solvent) Reagent1->Step1 Reagent2 Thionyl Chloride (SOCl₂) Reagent2->Step1 Crude Crude Product (Yellow Oil) Step1->Crude Cool & Evaporate Step2 Workup & Purification (EtOAc, NaOH wash) Crude->Step2 Product Ethyl piperidine-4-carboxylate (Final Product) Step2->Product Dry & Concentrate

Caption: Workflow for the synthesis of Ethyl piperidine-4-carboxylate.

References

An In-depth Technical Guide to the Synthesis of Ethyl Piperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for ethyl piperidine-4-carboxylate hydrochloride, a key intermediate in the pharmaceutical industry.[1][2] The document outlines common synthetic routes, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

Ethyl piperidine-4-carboxylate, also known as ethyl isonipecotate, and its hydrochloride salt are valuable building blocks in the synthesis of a wide range of pharmaceutical active ingredients (APIs).[2] The piperidine moiety is a common scaffold in drugs targeting the central nervous system, among other therapeutic areas. This guide focuses on the most prevalent and practical methods for the preparation of this compound, providing the necessary technical details for laboratory and potential scale-up applications.

Primary Synthesis Pathways

Two principal routes dominate the synthesis of ethyl piperidine-4-carboxylate: the direct esterification of isonipecotic acid and the catalytic hydrogenation of ethyl isonicotinate. The final step in both pathways involves the formation of the hydrochloride salt.

Route 1: Fischer Esterification of Isonipecotic Acid

The most straightforward and widely employed method for synthesizing ethyl piperidine-4-carboxylate is the Fischer esterification of isonipecotic acid (piperidine-4-carboxylic acid). This reaction is typically acid-catalyzed and driven to completion by removing the water formed during the reaction. A common approach involves the use of thionyl chloride, which reacts with ethanol to generate anhydrous HCl in situ, thereby catalyzing the esterification.[3][4][5]

Fischer_Esterification cluster_reactants Starting Material cluster_intermediates Free Base Intermediate cluster_product Final Product Isonipecotic_Acid Isonipecotic Acid Ethyl_Piperidine_4_Carboxylate Ethyl Piperidine-4-carboxylate Isonipecotic_Acid->Ethyl_Piperidine_4_Carboxylate Ethanol, Thionyl Chloride (or other acid catalyst) Hydrochloride_Salt Ethyl Piperidine-4-carboxylate HCl Ethyl_Piperidine_4_Carboxylate->Hydrochloride_Salt HCl

Caption: Fischer Esterification of Isonipecotic Acid.

A detailed experimental procedure for the synthesis of ethyl piperidine-4-carboxylate from isonipecotic acid is as follows:[3][4]

  • Reaction Setup: Dissolve isonipecotic acid (10.0 mmol, 1.29 g) in anhydrous ethanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (40.0 mmol, 2.91 mL) dropwise to the stirred solution.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 48 hours.

  • Work-up:

    • Cool the reaction mixture and remove the solvent under reduced pressure to obtain a crude oily product.

    • Dissolve the crude product in ethyl acetate (EtOAc).

    • Wash the organic layer with a 10% sodium hydroxide (NaOH) solution.

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield ethyl piperidine-4-carboxylate as a clear oil.

  • Hydrochloride Salt Formation: To form the hydrochloride salt, the purified ethyl piperidine-4-carboxylate can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or another appropriate solvent. The hydrochloride salt will precipitate and can be collected by filtration.[6]

ParameterValueReference
Starting MaterialIsonipecotic Acid[3][4]
ReagentsAnhydrous Ethanol, Thionyl Chloride[3][4]
Reaction Temperature0 °C to Reflux[3][4]
Reaction Time48 hours[3][4]
Product Yield94% (for the free base)[3][4]
Route 2: Catalytic Hydrogenation of Ethyl Isonicotinate

An alternative pathway involves the reduction of the pyridine ring of ethyl isonicotinate. This method is advantageous when isonipecotic acid is less readily available or more expensive than ethyl isonicotinate. The hydrogenation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[7]

Catalytic_Hydrogenation cluster_reactants Starting Material cluster_intermediates Free Base Intermediate cluster_product Final Product Ethyl_Isonicotinate Ethyl Isonicotinate Ethyl_Piperidine_4_Carboxylate Ethyl Piperidine-4-carboxylate Ethyl_Isonicotinate->Ethyl_Piperidine_4_Carboxylate H₂, Pd/C (or other catalyst) Solvent Hydrochloride_Salt Ethyl Piperidine-4-carboxylate HCl Ethyl_Piperidine_4_Carboxylate->Hydrochloride_Salt HCl

Caption: Catalytic Hydrogenation of Ethyl Isonicotinate.

While specific patented procedures may vary, a general protocol for the catalytic hydrogenation of a pyridine derivative is as follows:

  • Reaction Setup: In a hydrogenation vessel, dissolve ethyl isonicotinate in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (typically 5-10% by weight).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and stir the mixture at a specified temperature until the theoretical amount of hydrogen is consumed.

  • Work-up:

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl piperidine-4-carboxylate.

  • Purification and Salt Formation: The crude product can be purified by distillation or chromatography. The hydrochloride salt is then formed as described in Route 1.

Quantitative data for this route is highly dependent on the specific catalyst, solvent, pressure, and temperature used. The following table provides a general range of conditions.

ParameterGeneral Value/Condition
Starting MaterialEthyl Isonicotinate
CatalystPalladium on Carbon (Pd/C)
Hydrogen PressureVaries (e.g., atmospheric to high pressure)
Reaction TemperatureRoom temperature to elevated temperatures
SolventEthanol, Methanol
Product YieldGenerally high, can exceed 90%

Alternative Synthesis Routes

Other less common methods for synthesizing the piperidine-4-carboxylate core structure exist, such as one-step cyclization reactions. For instance, a patented method describes the reaction of a compound with active methylene and N-substituted diethanolamine diphenyl sulfonate in the presence of sodium hydride to form N-substituted 4-substituted ethyl piperidine-4-carboxylates.[7] However, for the unsubstituted parent compound, the two primary routes described above are the most prevalent.

Conclusion

The synthesis of this compound is well-established, with the Fischer esterification of isonipecotic acid being a common and high-yielding method. The catalytic hydrogenation of ethyl isonicotinate provides a viable alternative, particularly for large-scale production where the starting material cost is a significant factor. The choice of synthesis route will depend on factors such as the availability and cost of starting materials, required purity of the final product, and the scale of the synthesis. The experimental protocols and data provided in this guide offer a solid foundation for researchers and drug development professionals working with this important pharmaceutical intermediate.

References

Ethyl Piperidine-4-Carboxylate Hydrochloride: A Technical Overview of its Role as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl piperidine-4-carboxylate hydrochloride, also known as ethyl isonipecotate hydrochloride, is a heterocyclic compound widely utilized as a crucial building block in the synthesis of a diverse range of pharmaceutical agents.[1][2][3] Its structural features, particularly the piperidine ring, make it an important scaffold in medicinal chemistry for the development of therapeutics targeting the central nervous system and other biological systems.[1][2][4] This technical guide provides an in-depth analysis of this compound, focusing on its primary role as a synthetic intermediate, its chemical properties, and its limited direct biological activities.

Physicochemical Properties

Ethyl piperidine-4-carboxylate and its hydrochloride salt are white to pale yellow crystalline solids or colorless to slightly brown liquids.[1][3][4] The hydrochloride salt is generally more stable and easier to handle than the free base. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Chemical Formula C8H16ClNO2[3]
Molecular Weight 193.67 g/mol [3]
CAS Number 147636-76-8[3]
Melting Point 140-142 °C[3]
Boiling Point 254 °C at 760 mmHg[3]
Flash Point 107.4 °C[3]
Solubility Soluble in water and common organic solvents like alcohols and ethers.[3]

Table 1: Physicochemical Properties of this compound

Mechanism of Action: A Focus on Synthetic Utility

The primary "mechanism of action" of this compound is not in a classical pharmacological sense of interacting with a specific biological target to elicit a physiological response. Instead, its significance lies in its role as a versatile chemical intermediate.[1][2] The piperidine ring and the ethyl ester functionality serve as reactive handles for the construction of more complex molecules with desired pharmacological activities.[5]

Role in the Synthesis of Pharmaceuticals

Ethyl piperidine-4-carboxylate is a key precursor in the synthesis of a variety of pharmaceuticals, including:

  • Analgesics and Anti-inflammatory Drugs: The piperidine scaffold is a common feature in many opioid analgesics.[2][4]

  • Antipsychotics and Antidepressants: This compound serves as a starting material for drugs targeting central nervous system disorders.[1]

  • Antidiarrheal Agents: A notable example is its use in the synthesis of Loperamide.[6]

The general synthetic workflow involving this compound is depicted in the following diagram.

G General Synthetic Workflow A Ethyl piperidine-4-carboxylate hydrochloride B Deprotection / Neutralization A->B Base C Ethyl piperidine-4-carboxylate (Free Base) B->C D N-Alkylation / N-Arylation C->D R-X E Ester Hydrolysis / Amidation C->E H2O or R-NH2 F Further Functionalization D->F E->F G Active Pharmaceutical Ingredient (API) F->G

Caption: General synthetic workflow using ethyl piperidine-4-carboxylate.

Experimental Protocols: Synthesis of Ethyl Piperidine-4-Carboxylate

A common laboratory-scale synthesis of ethyl piperidine-4-carboxylate from 4-piperidinecarboxylic acid is described below.[7][8]

Materials:

  • 4-Piperidinecarboxylic acid

  • Anhydrous ethanol

  • Thionyl chloride

  • Ethyl acetate (EtOAc)

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 4-Piperidinecarboxylic acid (10.0 mmol) in anhydrous ethanol (50 mL).[7]

  • Cool the reaction solution to 0 °C.[7]

  • Slowly add thionyl chloride (40.0 mmol) dropwise to the solution.[7]

  • Stir the reaction mixture and heat to reflux for 48 hours.[7]

  • After the reaction is complete, evaporate the solvent under reduced pressure to obtain a crude product.[7]

  • Dissolve the crude product in ethyl acetate and wash with a 10% sodium hydroxide solution.[7]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 4-piperidinecarboxylate.[7]

G Synthesis of Ethyl 4-piperidinecarboxylate A 4-Piperidinecarboxylic acid D Reaction at 0°C to Reflux (48h) A->D B Anhydrous Ethanol B->D C Thionyl Chloride C->D E Work-up and Purification D->E F Ethyl 4-piperidinecarboxylate E->F

Caption: Synthetic scheme for ethyl 4-piperidinecarboxylate.

Direct Biological Activity: Limited Evidence

While primarily a synthetic intermediate, there is some limited evidence suggesting potential direct biological activity of ethyl isonipecotate.

Histone Deacetylase (HDAC) Inhibition

One source indicates that ethyl isonipecotate may act as an inhibitor of histone deacetylases (HDACs).[4] HDAC inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to an increase in the acetylation of histones and other proteins. This can result in altered gene expression and is an area of interest for the treatment of inflammatory diseases and cancer.[4] However, the specific HDAC isoforms inhibited and the potency of this inhibition are not well-documented in the provided search results.

Cytotoxicity

Ethyl isonipecotate has been reported to exhibit significant cytotoxicity against human cancer cells.[4] The exact mechanism of this cytotoxic effect is unknown but may involve receptor binding or reaction with nitrogen nucleophiles.[4] Further research is needed to elucidate the specific pathways involved in its anticancer activity.

Conclusion

This compound is a fundamentally important molecule in the field of drug discovery and development. Its primary "mechanism of action" is not as a direct therapeutic agent but as a versatile and indispensable synthetic intermediate. Its piperidine core provides a robust scaffold for the construction of a wide array of pharmacologically active compounds. While there are preliminary indications of direct biological effects, such as HDAC inhibition and cytotoxicity, these areas remain underexplored. Future research may uncover novel therapeutic applications for this compound or its derivatives, but its current and most significant value lies in its role as a key building block in the synthesis of modern medicines.

References

An In-depth Technical Guide to the Solubility Profile of Ethyl Piperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of ethyl piperidine-4-carboxylate hydrochloride (CAS RN: 147636-76-8), a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its effective use in various synthetic processes and for the development of robust drug formulations. This document compiles available solubility information, details experimental protocols for its determination, and provides a logical workflow for solubility assessment.

Physicochemical Properties

This compound is the hydrochloride salt of ethyl piperidine-4-carboxylate. The presence of the hydrochloride salt significantly influences its physical and chemical properties, particularly its solubility, compared to its free base form (CAS RN: 1126-09-6).

PropertyValueReference
Molecular Formula C₈H₁₆ClNO₂[1]
Molecular Weight 193.67 g/mol [1]
Appearance Colorless or pale yellow crystalline solid[1]
Melting Point 140-142 °C[1]

Solubility Profile

The hydrochloride salt of ethyl piperidine-4-carboxylate is generally characterized by its good solubility in polar solvents. This is a direct result of the ionic nature imparted by the protonated piperidine nitrogen.

Qualitative Solubility

A summary of the qualitative solubility of this compound in various solvents is presented below. It is important to note that while the free base, ethyl piperidine-4-carboxylate, is described as miscible with water, the hydrochloride salt's solubility, although good, is not infinite.[2][3]

SolventQualitative SolubilityReference
WaterSoluble[1]
Alcohols (e.g., Ethanol, Methanol)Soluble[1]
EthersSoluble[1]
Quantitative Solubility Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound in various solvents at different temperatures. The following table is provided as a template for researchers to populate with experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Method of Determination
Water20Data not availablee.g., Gravimetric, HPLC
Water40Data not availablee.g., Gravimetric, HPLC
Ethanol20Data not availablee.g., Gravimetric, HPLC
Methanol20Data not availablee.g., Gravimetric, HPLC
Dichloromethane20Data not availablee.g., Gravimetric, HPLC

Experimental Protocols for Solubility Determination

The following section outlines a detailed, generalized experimental protocol for the determination of the aqueous solubility of this compound, based on the OECD Guideline for the Testing of Chemicals, No. 105 ("Water Solubility") and employing a gravimetric method for quantification.[4][5][6][7]

Principle

The solubility of a compound in a specific solvent at a given temperature is determined by establishing a saturated solution in equilibrium with the undissolved solid. The concentration of the dissolved solute in the clear supernatant is then quantified.

Materials and Equipment
  • This compound (analytical grade)

  • Distilled or deionized water

  • Thermostatic shaker or water bath

  • Calibrated analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Glass vials with screw caps

  • Drying oven

  • Desiccator

Procedure
  • Preparation of the Test System:

    • Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the solvent (e.g., water) to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 20 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time required to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the test temperature for a prolonged period (e.g., 24 hours) to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Analysis (Gravimetric Method):

    • Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to use a syringe fitted with a filter.

    • Transfer the aliquot to a pre-weighed, dry evaporating dish.

    • Evaporate the solvent in a drying oven at a temperature that will not cause decomposition of the solute (e.g., 60-80 °C).

    • Once the solvent has completely evaporated, place the evaporating dish in a desiccator to cool to room temperature.

    • Weigh the evaporating dish with the dried residue.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the evaporating dish from the final constant weight.

    • The solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in g/100 mL).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Solubility_Workflow start Start: Obtain Pure Compound and Solvent prep Preparation of Test System: Add excess solid to solvent in vials start->prep equil Equilibration: Agitate at constant temperature (e.g., 24-48h) prep->equil phase_sep Phase Separation: Allow to settle or centrifuge equil->phase_sep sampling Sample Collection: Withdraw clear supernatant (filtration) phase_sep->sampling analysis Analysis: Quantify dissolved compound (e.g., Gravimetric, HPLC, UV-Vis) sampling->analysis calc Calculation: Determine solubility (e.g., g/100 mL) analysis->calc end End: Report Solubility Data calc->end

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

This compound is a water-soluble compound, a property that is advantageous for its use in aqueous reaction media and for certain formulation strategies. While qualitative data confirms its solubility in polar solvents, there is a notable absence of precise quantitative solubility data in the public domain. The experimental protocol detailed in this guide provides a robust framework for researchers to determine these critical parameters. The generation of such quantitative data will be invaluable for optimizing synthetic procedures and for the rational design of drug delivery systems.

References

An In-depth Technical Guide to Ethyl Piperidine-4-Carboxylate Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in modern drug discovery, ethyl piperidine-4-carboxylate hydrochloride is a versatile intermediate with significant applications in the synthesis of a wide range of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and insights into its role in drug development.

Core Physical and Chemical Properties

This compound is a white to pale yellow crystalline solid. Its structure, combining a piperidine ring with an ethyl carboxylate group and presented as a hydrochloride salt, imparts specific characteristics crucial for its use in chemical synthesis.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₈H₁₆ClNO₂[1]
Molecular Weight 193.67 g/mol [1]
Appearance Colorless or pale yellow crystalline solid[1]
Melting Point 140-142 °C[1]
Boiling Point 254 °C at 760 mmHg[1]
Solubility Soluble in water and common organic solvents such as alcohols and ethers.[1]
Stability Stable under recommended storage conditions.[2]

Synthesis and Purification

The hydrochloride salt of ethyl piperidine-4-carboxylate is typically prepared from its free base, ethyl piperidine-4-carboxylate.

Synthesis of Ethyl Piperidine-4-Carboxylate (Free Base)

A common laboratory-scale synthesis involves the esterification of isonipecotic acid with ethanol in the presence of a catalyst.

  • Dissolve isonipecotic acid (1 equivalent) in absolute ethanol.

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride (4 equivalents) dropwise to the cooled solution.

  • Heat the reaction mixture to reflux and maintain for 48 hours.

  • After the reaction is complete, remove the solvent under reduced pressure to yield the crude product as a yellow oil.

  • Dissolve the crude product in ethyl acetate and wash with a 10% sodium hydroxide solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain pure ethyl piperidine-4-carboxylate.

Preparation of this compound

The hydrochloride salt is generally prepared by treating the free base with hydrochloric acid.

  • Dissolve the synthesized ethyl piperidine-4-carboxylate free base in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol).

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., methanolic HCl) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the collected solid with a cold, anhydrous solvent to remove any unreacted starting material or excess acid.

  • Dry the product under vacuum to obtain pure this compound.

G cluster_synthesis Synthesis Workflow cluster_salt_formation Salt Formation Isonipecotic_Acid Isonipecotic Acid Reflux Reflux (48h) Isonipecotic_Acid->Reflux Ethanol Ethanol Ethanol->Reflux Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reflux Workup Aqueous Workup Reflux->Workup Free_Base Ethyl Piperidine-4-carboxylate (Free Base) Workup->Free_Base Precipitation Precipitation Free_Base->Precipitation Anhydrous_Solvent Anhydrous Solvent Anhydrous_Solvent->Precipitation HCl_Solution HCl Solution HCl_Solution->Precipitation Filtration_Drying Filtration & Drying Precipitation->Filtration_Drying Hydrochloride_Salt Ethyl Piperidine-4-Carboxylate HCl Filtration_Drying->Hydrochloride_Salt

Synthesis and Salt Formation of this compound.

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃) : Quartet corresponding to the two protons of the ethyl ester methylene group.

  • δ 3.07 (dt, J = 12.6, 3.6 Hz, 2H, 2 × CHpip) : Protons on the piperidine ring adjacent to the nitrogen.

  • δ 2.61 (td, J = 12.3, 2.7 Hz, 2H, 2 × CHpip) : Protons on the piperidine ring adjacent to the nitrogen.

  • δ 2.38 (tt, J = 11.3, 3.9 Hz, 1H, CH) : Proton at the 4-position of the piperidine ring.

  • δ 1.94 - 1.78 (m, 2H, 2 × CHpip) : Protons on the piperidine ring.

  • δ 1.59 (adtd, J = 13.4, 11.4, 4.0 Hz, 2H, 2 × CHpip) : Protons on the piperidine ring.

  • δ 1.24 (t, J = 7.1 Hz, 3H, OCH₂CH₃) : Triplet for the three protons of the ethyl ester methyl group.

Expected Changes for the Hydrochloride Salt: Upon protonation of the piperidine nitrogen, the electron density around the ring protons will decrease, leading to a downfield shift (higher ppm values) for the piperidine ring protons in the ¹H NMR spectrum. The N-H proton will also appear as a broad singlet.

Infrared (IR) Spectroscopy

The IR spectrum of the free base exhibits characteristic peaks for the amine and ester functional groups.

Expected Changes for the Hydrochloride Salt: The formation of the ammonium salt will result in the appearance of a broad absorption band in the region of 2400-3000 cm⁻¹ corresponding to the N⁺-H stretching vibration. The C=O stretching vibration of the ester group may experience a slight shift.

Mass Spectrometry (MS)

The mass spectrum of the free base shows a molecular ion peak (M⁺) at m/z 157.[3]

Expected Changes for the Hydrochloride Salt: In the mass spectrum of the hydrochloride salt, the molecular ion peak will still correspond to the free base (m/z 157), as the hydrochloride salt will likely dissociate in the mass spectrometer.

Stability and Reactivity

This compound is a stable compound under normal storage conditions, though it is advisable to store it in a cool, dry place under an inert atmosphere.[1][2]

  • Reactivity with Bases: As a hydrochloride salt, it will react with strong bases to liberate the free base, ethyl piperidine-4-carboxylate.

  • Incompatible Materials: It is incompatible with strong oxidizing agents and strong bases.[2]

  • Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon oxides and nitrogen oxides.[2]

Role in Drug Development

Ethyl piperidine-4-carboxylate and its derivatives are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients. The piperidine moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties.

G cluster_drug_synthesis Role in API Synthesis Intermediate Ethyl Piperidine-4-Carboxylate HCl Modification Chemical Modifications (e.g., N-alkylation, ester hydrolysis) Intermediate->Modification Versatile Scaffold API Active Pharmaceutical Ingredients (APIs) Modification->API Leads to diverse APIs

Utility as a Key Intermediate in API Synthesis.

This compound serves as a key starting material for the synthesis of complex molecules, including analgesics, antipsychotics, and anti-inflammatory agents.[4] Its utility lies in the ability to modify both the piperidine nitrogen and the ester functionality to introduce diverse chemical moieties and modulate the pharmacological activity of the final compound. For instance, it is a precursor in the synthesis of loperamide and fentanyl analogs.[4][5][6]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

In case of contact:

  • Eyes: Rinse immediately with plenty of water for at least 15 minutes.

  • Skin: Wash off with soap and plenty of water.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. For researchers and drug development professionals, a thorough characterization of this intermediate is the first step towards its successful application in the synthesis of novel and effective therapeutics.

References

Spectroscopic Data of Ethyl Piperidine-4-carboxylate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl piperidine-4-carboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The protonation of the piperidine nitrogen to form the hydrochloride salt is expected to induce significant downfield shifts in the signals of adjacent protons and carbons due to the electron-withdrawing effect of the newly formed ammonium group.

¹H NMR Data of Ethyl Piperidine-4-carboxylate (Free Base)

The following table summarizes the ¹H NMR spectral data for ethyl piperidine-4-carboxylate in a deuterated chloroform (CDCl₃) solvent.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.13Quartet (q)2H-O-CH₂ -CH₃
3.09Doublet of triplets (dt)2HPiperidine H2e, H6e
2.64Triplet of doublets (td)2HPiperidine H2a, H6a
2.41Multiplet (m)1HPiperidine H4
1.89Multiplet (m)2HPiperidine H3e, H5e
1.68 - 2.06Multiplet (m)2HPiperidine H3a, H5a
1.25Triplet (t)3H-O-CH₂-CH₃

Expected Changes for the Hydrochloride Salt: Upon formation of the hydrochloride salt, the protons on the carbons adjacent to the nitrogen (positions 2 and 6) are expected to shift downfield significantly due to the inductive effect of the positive charge on the nitrogen atom. The N-H proton itself would likely appear as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.

¹³C NMR Data of Ethyl Piperidine-4-carboxylate (Free Base)

The table below outlines the ¹³C NMR chemical shifts for the free base.

Chemical Shift (ppm)Assignment
175.0C =O (Ester)
60.3-O-CH₂ -CH₃
46.0Piperidine C2, C6
41.5Piperidine C4
28.5Piperidine C3, C5
14.2-O-CH₂-CH₃

Expected Changes for the Hydrochloride Salt: Similar to the ¹H NMR, the carbon atoms of the piperidine ring, particularly C2 and C6, are expected to experience a downfield shift upon protonation of the nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the ester functional group and the secondary amine salt.

Key IR Absorptions for Ethyl Piperidine-4-carboxylate (Free Base)

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H Stretch (secondary amine)
2940-2850StrongC-H Stretch (aliphatic)
1730StrongC=O Stretch (ester)
1180StrongC-O Stretch (ester)

Expected Changes for the Hydrochloride Salt: The IR spectrum of the hydrochloride salt will exhibit significant changes in the N-H region. A broad and strong absorption band is expected in the range of 2700-2400 cm⁻¹, which is characteristic of the N⁺-H stretching vibration in an ammonium salt. Additionally, N-H bending vibrations are expected to appear around 1600-1500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For ethyl piperidine-4-carboxylate, the molecular formula is C₈H₁₅NO₂ and the molecular weight is 157.21 g/mol .[1] The molecular formula for the hydrochloride salt is C₈H₁₆ClNO₂.

Mass Spectrum of Ethyl Piperidine-4-carboxylate (Free Base)

The mass spectrum of the free base would show a molecular ion peak (M⁺) at m/z 157. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ester group (-COOCH₂CH₃, 73 Da).

Expected Data for the Hydrochloride Salt: In a typical mass spectrometry experiment using techniques like electrospray ionization (ESI), the spectrum of the hydrochloride salt would show a peak for the protonated molecule [M+H]⁺ at the same m/z as the molecular ion of the free base (m/z 157). The chloride ion is generally not observed as it is a counter-ion.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD)) in a clean, dry vial. The choice of solvent is critical as the compound must be fully soluble.

  • Transfer the solution to a 5 mm NMR tube. The final volume should be approximately 0.6-0.7 mL.

Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32 scans.

    • Spectral Width: 0-12 ppm.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment.

    • Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).

    • Spectral Width: 0-220 ppm.

    • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

  • For ¹H NMR, integrate the peaks to determine the relative number of protons.

Infrared (IR) Spectroscopy (ATR-FTIR)

Sample Preparation:

Attenuated Total Reflectance (ATR) is a suitable technique for solid samples like hydrochloride salts as it requires minimal sample preparation.

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Record the spectrum of the sample.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

Instrument Parameters:

  • Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).

  • Ionization Mode: Positive ion mode.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: Typically 3-5 kV.

  • Nebulizing Gas: Nitrogen.

Data Acquisition:

  • Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum. The data will show the mass-to-charge ratio (m/z) of the ions generated.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Prep Prepare Sample (Dissolve/Solid) NMR NMR (¹H, ¹³C) Prep->NMR Solution in deuterated solvent IR IR (FTIR-ATR) Prep->IR Solid sample MS MS (ESI) Prep->MS Dilute solution Process Process Spectra NMR->Process IR->Process MS->Process Interpret Interpret Data Process->Interpret Structure Structure Elucidation Interpret->Structure

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to Ethyl Piperidine-4-Carboxylate Hydrochloride: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl piperidine-4-carboxylate hydrochloride, a pivotal heterocyclic compound, has played a significant role in the advancement of medicinal chemistry and drug development. While the precise moment of its initial synthesis is not prominently documented, its history is intrinsically linked to the broader exploration of piperidine derivatives that commenced in the mid-20th century. This guide provides a comprehensive overview of the historical context, synthesis methodologies, physicochemical properties, and the critical role of this compound as a versatile building block in the synthesis of a wide array of pharmaceutical agents. Particular focus is given to its application in the development of Survival of Motor Neuron (SMN) protein modulators and RhoA kinase inhibitors. Detailed experimental protocols and visual representations of synthetic and signaling pathways are included to serve as a valuable resource for researchers in the field.

Discovery and Historical Context

The discovery of this compound is not attributable to a single breakthrough but rather evolved from the extensive research into piperidine-containing compounds that gained momentum in the mid-1900s. The piperidine scaffold itself has been a subject of chemical investigation since the 19th century, with early work focusing on its isolation from natural sources and understanding its fundamental properties.

The true significance of piperidine derivatives, including this compound, emerged with the growth of medicinal chemistry. Researchers recognized the piperidine ring as a valuable pharmacophore due to its ability to confer favorable pharmacokinetic properties to drug candidates. The development of robust synthetic methods, such as the catalytic hydrogenation of pyridine precursors, made a wide range of piperidine derivatives readily accessible for investigation in drug discovery programs. Although a specific seminal publication detailing the first synthesis of the hydrochloride salt is not readily identifiable, its preparation follows established principles of esterification and salt formation that were well-understood during this period of rapid advancement in organic synthesis.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its physicochemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₈H₁₆ClNO₂[1]
Molecular Weight 193.67 g/mol [1]
Melting Point 140-142 °C[1]
Boiling Point 204 °C (of free base)[2]
Density 1.02 g/mL at 25 °C (of free base)[2]
Refractive Index n20/D 1.459 (of free base)[2]
Solubility Soluble in water
CAS Number 147636-76-8[1]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step process: the esterification of isonipecotic acid followed by the formation of the hydrochloride salt, or through the catalytic hydrogenation of a pyridine precursor.

Synthesis from Isonipecotic Acid

This method involves the Fischer esterification of isonipecotic acid (piperidine-4-carboxylic acid) with ethanol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid or hydrochloric acid, or thionyl chloride. The subsequent treatment with hydrochloric acid yields the desired hydrochloride salt.

Experimental Protocol:

  • Esterification: To a solution of isonipecotic acid (1 equivalent) in absolute ethanol (10-20 volumes), slowly add thionyl chloride (2-4 equivalents) at 0 °C.

  • The reaction mixture is then heated to reflux and maintained for 4-6 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield ethyl piperidine-4-carboxylate.

  • Hydrochloride Salt Formation: The resulting ethyl piperidine-4-carboxylate is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.

  • The precipitated this compound is collected by filtration, washed with cold solvent, and dried under vacuum.

Synthesis via Catalytic Hydrogenation

An alternative and widely used industrial method is the catalytic hydrogenation of ethyl isonicotinate (the corresponding pyridine derivative).

Experimental Protocol:

  • Ethyl isonicotinate (1 equivalent) is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • A hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the solution.

  • The mixture is subjected to hydrogen gas at elevated pressure (typically 50-100 psi) in a hydrogenation apparatus.

  • The reaction is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate, containing ethyl piperidine-4-carboxylate, is then treated with a solution of hydrochloric acid to precipitate the hydrochloride salt as described in the previous method.

G cluster_0 Synthesis of this compound cluster_1 Method 1 cluster_2 Method 2 Isonipecotic_Acid Isonipecotic Acid Ethyl_Piperidine_4_Carboxylate Ethyl Piperidine-4-Carboxylate Isonipecotic_Acid->Ethyl_Piperidine_4_Carboxylate Esterification (Ethanol, SOCl₂) Ethyl_Isonicotinate Ethyl Isonicotinate Ethyl_Isonicotinate->Ethyl_Piperidine_4_Carboxylate Catalytic Hydrogenation (H₂, Pd/C) HCl_Salt Ethyl Piperidine-4-Carboxylate Hydrochloride Ethyl_Piperidine_4_Carboxylate->HCl_Salt Salt Formation (HCl)

Caption: General synthetic pathways to this compound.

Role in Drug Development

This compound is a versatile intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a secondary amine and an ester group, allows for a wide range of chemical modifications, making it a valuable scaffold in drug design.

Intermediate in the Synthesis of SMN Protein Modulators

Spinal Muscular Atrophy (SMA) is a debilitating genetic disease characterized by the loss of motor neurons due to insufficient levels of the Survival of Motor Neuron (SMN) protein.[3] Ethyl piperidine-4-carboxylate is a key building block in the synthesis of small molecule SMN protein modulators. These compounds aim to increase the production of functional SMN protein from the SMN2 gene.[4] The synthesis of these modulators often involves the coupling of the piperidine nitrogen to a heterocyclic core, followed by modification of the ester group.[5]

cluster_0 Role in SMN Modulator Synthesis EP4CH Ethyl Piperidine-4-Carboxylate Hydrochloride Intermediate Coupled Intermediate EP4CH->Intermediate N-Arylation HeterocyclicCore Heterocyclic Core (e.g., Thiazole) HeterocyclicCore->Intermediate SMN_Modulator SMN Protein Modulator Intermediate->SMN_Modulator Ester Modification

Caption: Role as an intermediate in SMN protein modulator synthesis.

The SMN protein is a critical component of the spliceosome, a complex responsible for pre-mRNA splicing. In SMA patients, a deficiency in SMN protein leads to splicing defects, particularly in motor neurons. SMN protein modulators, synthesized using this compound, can help restore proper splicing and increase the levels of functional SMN protein.

cluster_0 Simplified SMN Protein Signaling Pathway SMN2_Gene SMN2 Gene pre_mRNA SMN2 pre-mRNA SMN2_Gene->pre_mRNA Splicing Alternative Splicing pre_mRNA->Splicing mRNA_full Full-length mRNA Splicing->mRNA_full Correct Splicing mRNA_truncated Truncated mRNA Splicing->mRNA_truncated Incorrect Splicing (Predominant in SMA) SMN_protein Functional SMN Protein mRNA_full->SMN_protein Non_functional_protein Non-functional Protein mRNA_truncated->Non_functional_protein snRNP_assembly snRNP Assembly SMN_protein->snRNP_assembly Splicing_Fidelity Splicing Fidelity snRNP_assembly->Splicing_Fidelity Motor_Neuron_Survival Motor Neuron Survival Splicing_Fidelity->Motor_Neuron_Survival SMN_Modulator SMN Modulator (Derived from Ethyl Piperidine-4-Carboxylate) SMN_Modulator->Splicing Promotes Correct Splicing

Caption: Simplified SMN protein signaling pathway and the action of SMN modulators.

Precursor for RhoA Kinase Inhibitors

The RhoA signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in cardiovascular diseases such as hypertension and vascular inflammation.[6] this compound serves as a starting material for the synthesis of RhoA kinase (ROCK) inhibitors. These inhibitors are being investigated for their therapeutic potential in treating cardiovascular disorders. The synthesis typically involves N-alkylation or N-arylation of the piperidine ring and subsequent modifications of the ester functionality.

cluster_0 Role in RhoA Inhibitor Synthesis EP4CH Ethyl Piperidine-4-Carboxylate Hydrochloride Coupled_Intermediate Coupled Intermediate EP4CH->Coupled_Intermediate N-Alkylation / N-Arylation Pharmacophore Pharmacophore Moiety Pharmacophore->Coupled_Intermediate RhoA_Inhibitor RhoA Kinase Inhibitor Coupled_Intermediate->RhoA_Inhibitor Further Modification

Caption: Role as a precursor in the synthesis of RhoA kinase inhibitors.

The RhoA pathway, when activated, leads to a cascade of events including smooth muscle contraction, cell proliferation, and inflammation. ROCK inhibitors, derived from this compound, can block these downstream effects, leading to vasodilation and anti-inflammatory responses.

cluster_0 Simplified RhoA Signaling Pathway in Cardiovascular Disease Agonists Agonists (e.g., Angiotensin II) GPCR GPCR Agonists->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GTP RhoA-GTP (Active) RhoGEF->RhoA_GTP Activates RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP->RhoA_GDP Inactivates ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase ROCK->MLCP Inhibits MLC Myosin Light Chain ROCK->MLC Phosphorylates Gene_Expression Pro-inflammatory Gene Expression ROCK->Gene_Expression MLC_P Phosphorylated MLC MLCP->MLC_P Dephosphorylates MLC->MLC_P Contraction Smooth Muscle Contraction MLC_P->Contraction RhoA_Inhibitor RhoA/ROCK Inhibitor (Derived from Ethyl Piperidine-4-Carboxylate) RhoA_Inhibitor->ROCK Inhibits

Caption: Simplified RhoA signaling pathway and the action of RhoA/ROCK inhibitors.

Conclusion

This compound, a compound with a rich history rooted in the development of piperidine chemistry, continues to be a cornerstone in modern drug discovery and development. Its versatile structure and accessibility have made it an indispensable tool for medicinal chemists. The ability to serve as a key intermediate in the synthesis of innovative therapeutics for diseases such as Spinal Muscular Atrophy and cardiovascular disorders underscores its enduring importance. This guide has provided a detailed overview of its history, synthesis, properties, and applications, offering valuable insights for researchers dedicated to advancing the frontiers of pharmaceutical science.

References

The Role of Ethyl Piperidine-4-Carboxylate Hydrochloride as a Core Pharmaceutical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth analysis of ethyl piperidine-4-carboxylate hydrochloride, a pivotal intermediate in the pharmaceutical industry. It details the compound's physicochemical properties, synthesis methodologies, and its critical role as a versatile building block in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). The guide focuses on its application in the development of major drug classes, particularly opioid analgesics like fentanyl, meperidine, and their analogues. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to serve as a comprehensive resource for researchers, chemists, and professionals in drug development.

Introduction

Ethyl piperidine-4-carboxylate, also known as ethyl isonipecotate, is a heterocyclic compound featuring a piperidine ring functionalized with an ethyl ester at the 4-position.[1][2] Its hydrochloride salt is frequently used to improve handling and solubility characteristics. The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous drugs targeting the central nervous system.[3][4] Consequently, this compound serves as a fundamental starting material or intermediate for synthesizing drugs across various therapeutic areas, including analgesia, antipsychotics, and cardiovascular disease.[1][2][5] Its utility stems from the two primary reactive sites: the secondary amine of the piperidine ring, which allows for N-alkylation and N-acylation, and the ethyl ester group, which can be modified or retained in the final API.[5]

Physicochemical Properties

The physical and chemical properties of ethyl piperidine-4-carboxylate and its hydrochloride salt are crucial for their application in synthesis, determining reaction conditions, and purification strategies. A summary of these properties is presented below.

PropertyEthyl Piperidine-4-carboxylate (Free Base)This compound
Synonyms Ethyl isonipecotate, 4-CarbethoxypiperidineEthyl isonipecotate HCl, Isonipecotic acid ethyl ester HCl
CAS Number 1126-09-6[1][2][6]147636-76-8[7][8]
Molecular Formula C₈H₁₅NO₂[6][9]C₈H₁₆ClNO₂[7][8]
Molecular Weight 157.21 g/mol [6][9][10]193.67 g/mol [7]
Appearance Clear colorless to slightly brown/yellow liquid[1][2]Colorless or pale yellow crystalline solid[7]
Boiling Point 204 °C[9][11]254 °C at 760 mmHg[7]
Density 1.02 g/mL at 25 °C[9][11]Not specified
Melting Point Not applicable140-142 °C[7]
Solubility Miscible with organic solvents; sparingly soluble in water[1][9]Soluble in water and common organic solvents[7]

Synthesis of this compound

The most common and high-yielding method for synthesizing ethyl piperidine-4-carboxylate is the Fischer esterification of 4-piperidinecarboxylic acid (isonipecotic acid). The resulting free base can then be readily converted to its hydrochloride salt.

Experimental Protocol: Esterification of Isonipecotic Acid

This protocol describes the synthesis of the free base, ethyl piperidine-4-carboxylate, from isonipecotic acid.

Materials:

  • 4-Piperidinecarboxylic acid (Isonipecotic acid)

  • Anhydrous ethanol

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate (EtOAc)

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-piperidinecarboxylic acid (1.0 eq) in anhydrous ethanol (e.g., ~40 mL per 10 mmol of acid).[9][12]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (4.0 eq) dropwise to the cooled solution.[9][12]

  • Heat the reaction mixture to reflux and maintain for approximately 48 hours.[9][12]

  • After the reaction is complete, remove the solvent (ethanol) under reduced pressure, yielding a crude oily product.[9][12]

  • Dissolve the crude product in ethyl acetate and wash it with a 10% aqueous NaOH solution to neutralize any remaining acid.[9][12]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pure ethyl 4-piperidinecarboxylate as a clear oil. A typical reported yield for this procedure is 94%.[9]

Formation of Hydrochloride Salt: To obtain the hydrochloride salt, the purified ethyl 4-piperidinecarboxylate free base is dissolved in a suitable solvent (e.g., ether or isopropanol) and treated with a solution of hydrochloric acid.[7] The resulting precipitate is then filtered and dried.

G Isonipecotic_Acid 4-Piperidinecarboxylic Acid (Isonipecotic Acid) Reflux Reflux (48h) Isonipecotic_Acid->Reflux 1. Ethanol_SOCl2 Anhydrous Ethanol (Solvent) Thionyl Chloride (Reagent) Ethanol_SOCl2->Reflux 2. Workup Evaporation & Aqueous Workup (NaOH) Reflux->Workup 3. Product_FreeBase Ethyl Piperidine-4-carboxylate (Free Base) Workup->Product_FreeBase 4. Yield: ~94% HCl_Reaction Reaction with HCl Product_FreeBase->HCl_Reaction 5. Product_HCl Ethyl Piperidine-4-carboxylate Hydrochloride HCl_Reaction->Product_HCl 6.

Synthesis of this compound.

Core Applications in Pharmaceutical Synthesis

This compound is a cornerstone intermediate for several classes of high-impact pharmaceuticals, especially potent analgesics.

The Fentanyl Analogue Family

Fentanyl, carfentanil, and remifentanil are powerful synthetic opioids belonging to the 4-anilidopiperidine class.[13][14] The synthesis of these molecules often involves precursors derived from 4-piperidone or ethyl piperidine-4-carboxylate. The general strategy involves constructing the N-aryl-N-(piperidin-4-yl)acetamide core.

Synthetic Logic: A common pathway to fentanyl starts with the N-alkylation of a 4-piperidone with a phenethyl group.[15] The resulting N-phenethyl-4-piperidone (NPP) undergoes reductive amination with aniline to form 4-anilino-N-phenethylpiperidine (ANPP).[16] Finally, acylation of the aniline nitrogen with propionyl chloride yields fentanyl.[15][16] While this route starts from 4-piperidone, related syntheses for analogues like carfentanil directly build upon the 4-carboxy-4-anilidopiperidine structure, for which ethyl piperidine-4-carboxylate is a direct precursor.[17][18][19]

G cluster_start Starting Materials Piperidone N-Substituted 4-Piperidone ReductiveAmination Reductive Amination Piperidone->ReductiveAmination Aniline Aniline Aniline->ReductiveAmination Intermediate N-Substituted 4-Anilinopiperidine ReductiveAmination->Intermediate Acylation Acylation (e.g., Propionyl Chloride) Intermediate->Acylation Fentanyl Fentanyl Analogue Acylation->Fentanyl

General Synthetic Pathway to Fentanyl Analogues.

Remifentanil: The synthesis of remifentanil, an ultra-short-acting opioid, also relies on a piperidine core.[20] Its structure is more complex, featuring a methyl propanoate group on the piperidine nitrogen and a methyl ester at the 4-position.[20] Syntheses often start with intermediates like methyl 4-(phenylamino)piperidine-4-carboxylate, which is closely related to ethyl piperidine-4-carboxylate, and involves subsequent N-alkylation and N-acylation steps.[13][21]

The Meperidine (Pethidine) Family

Meperidine (pethidine) is another widely used synthetic opioid analgesic.[22] Its structure is 1-methyl-4-phenyl-4-ethoxycarbonylpiperidine. Ethyl piperidine-4-carboxylate is a key intermediate in some synthetic routes to meperidine analogues.[9][23] The synthesis involves the introduction of a methyl group on the piperidine nitrogen and a phenyl group at the 4-position, while retaining the ethyl carboxylate functionality.

G Start Piperidine Precursor (e.g., related to Ethyl Piperidine-4-carboxylate) Step1 Introduction of 4-Phenyl Group Start->Step1 Intermediate 4-Phenyl-4-ethoxycarbonyl -piperidine Step1->Intermediate Step2 N-Methylation Intermediate->Step2 Meperidine Meperidine Step2->Meperidine

Conceptual Synthetic Pathway to Meperidine.
Other Therapeutic Applications

The versatility of ethyl piperidine-4-carboxylate extends beyond analgesics. It is a documented intermediate in the synthesis of various other APIs, including:

  • Antihistamines: Sequifenadine[24]

  • Antipsychotics: Ritanserin[24]

  • Antimuscarinics: Solifenacin (for overactive bladder)[24]

  • Antiemetics: Palonosetron (a 5-HT₃ antagonist)[24]

  • Cardiovascular Agents: As a reactant for RhoA inhibitors[1][9]

Key Chemical Transformations

The synthetic utility of this compound is derived from the reactivity of its two main functional groups. The diagram below illustrates these reactive centers and the common transformations they undergo.

G cluster_main Ethyl Piperidine-4-carboxylate cluster_n_reactions Nitrogen Reactions cluster_ester_reactions Ester Reactions Main Core Structure N_Site Piperidine Nitrogen (NH) Main->N_Site Ester_Site Ester Group (COOEt) Main->Ester_Site N_Alkylation N-Alkylation N_Site->N_Alkylation N_Acylation N-Acylation N_Site->N_Acylation Reductive_Amination Reductive Amination N_Site->Reductive_Amination Hydrolysis Hydrolysis to Carboxylic Acid Ester_Site->Hydrolysis Reduction Reduction to Alcohol Ester_Site->Reduction Amidation Amidation Ester_Site->Amidation

Key Reactive Sites and Transformations.

Conclusion

This compound is an indispensable intermediate in modern pharmaceutical synthesis. Its simple yet functionalized structure provides a robust platform for constructing complex molecules, most notably the potent 4-anilidopiperidine and meperidine classes of opioid analgesics. The straightforward synthesis of the intermediate itself, combined with the predictable reactivity of its nitrogen and ester functionalities, ensures its continued and widespread use in both industrial drug manufacturing and novel drug discovery pipelines. This guide has outlined its core properties, synthesis, and critical applications, reinforcing its status as a high-value chemical for the pharmaceutical research and development community.

References

The Multifaceted Biological Activities of Piperidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, frequently recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] This six-membered nitrogen-containing heterocycle is a key structural motif in numerous natural products, particularly alkaloids, and its unique conformational flexibility allows it to interact with a wide range of biological targets.[4][5] This technical guide provides a comprehensive overview of the significant biological activities of piperidine derivatives, focusing on their anticancer, antiviral, antimicrobial, and neuroprotective properties. It is designed for researchers, scientists, and drug development professionals, offering a consolidation of quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to support the discovery and development of next-generation piperidine-based therapeutics.

Anticancer Activity

Piperidine moieties are integral to numerous anticancer agents, demonstrating a variety of mechanisms of action.[6][7] These derivatives can modulate critical signaling pathways, induce programmed cell death (apoptosis), arrest the cell cycle, and interact directly with DNA.[8][9][10][11] Their efficacy has been demonstrated against a wide range of malignancies, including breast, prostate, lung, colon, and ovarian cancers.[8][11]

Quantitative Anticancer Activity Data

The in vitro cytotoxic potency of several promising piperidine derivatives is summarized below. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values provide a quantitative measure of their efficacy against various human cancer cell lines.

DerivativeCancer Cell LineCell TypeIC50 / GI50Reference(s)
DTPEP MCF-7Breast (ER+)0.8 ± 0.04 µM[1][8]
MDA-MB-231Breast (ER-)1.2 ± 0.12 µM[1][8]
Compound 17a PC3Prostate0.81 µM[1][8][12]
MGC803Gastric1.09 µM[1][10]
MCF-7Breast1.30 µM[1][10]
Compound 16 786-0Kidney0.4 µg/mL (GI50)[9][10]
HT29Colon4.1 µg/mL (GI50)[9][10]
NCI/ADR-RESOvarian (Resistant)17.5 µg/mL (GI50)[10]
Compound 6b MCF-7Breast8.1 µM[12]
SW620Colon9.6 µM[12]
Mechanisms of Anticancer Action

Piperidine derivatives exert their anticancer effects through multiple mechanisms, often targeting pathways essential for tumor growth and survival.

  • Induction of Apoptosis: Many piperidine compounds trigger apoptosis in cancer cells. For instance, the derivative DTPEP was found to increase the generation of reactive oxygen species (ROS) in breast cancer cells.[8] This leads to the disruption of the mitochondrial membrane, the release of cytochrome C, and the subsequent activation of caspase-3 and caspase-9, which are key executioners of apoptosis.[8] Furthermore, derivatives like compound 17a induce apoptosis by downregulating anti-apoptotic proteins such as BCL-2 and upregulating pro-apoptotic proteins like BAX.[8]

  • Modulation of Signaling Pathways: These compounds frequently interfere with crucial signaling cascades that are often dysregulated in cancer. Pathways such as PI3K/Akt, NF-κB, and STAT-3, which are vital for cancer cell proliferation, survival, and migration, are common targets.[8][11][13] By inhibiting these pathways, piperidine derivatives can effectively halt tumor progression.

  • Cell Cycle Arrest: The ability to control the cell cycle is another key anticancer mechanism. The derivative DTPEP has been shown to inhibit cell proliferation in both ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells by arresting the cell cycle in the G0/G1 phase.[8]

  • DNA Interaction: Some piperidine derivatives can bind to DNA, primarily through intercalation.[9][10] This interaction can disrupt DNA replication and transcription processes, ultimately leading to cell death.[10]

Apoptotic_Pathway cluster_cell Cancer Cell PD Piperidine Derivative (e.g., DTPEP) ROS ↑ Reactive Oxygen Species (ROS) PD->ROS induces Mito Mitochondrial Membrane Disruption ROS->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Apoptotic pathway induced by a piperidine derivative.

PI3K_Akt_Pathway cluster_pathway PI3K/Akt Signaling Pathway PD Piperidine Derivative PI3K PI3K PD->PI3K inhibits Receptor Growth Factor Receptor Receptor->PI3K activates Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes

Inhibition of the PI3K/Akt pathway by a piperidine derivative.

Antiviral Activity

The piperidine scaffold has been successfully integrated into potent antiviral agents.[6] These compounds can interfere with various stages of the viral life cycle and have shown efficacy against influenza viruses and Human Immunodeficiency Virus (HIV).[14][15]

Quantitative Antiviral Activity Data

The in vitro efficacy of selected piperidine derivatives against different viruses is presented below.

DerivativeVirusCell LineEC50Reference(s)
Compound 11e Influenza Virus (various strains)MDCKAs low as 0.05 µM[14][16]
FZJ05 Influenza A/H1N1MDCKLower than Ribavirin & Amantadine[15]
FZJ13 HIV-1MT-4Activity comparable to 3TC[15]
Mechanisms of Antiviral Action
  • Influenza Virus Inhibition: A series of piperidine-based derivatives have been identified as potent inhibitors of the influenza virus.[14][16] Time-of-addition experiments revealed that compounds like 11e interfere with the early to middle stages of the influenza virus replication cycle, post-entry into the host cell.[14][16]

  • Anti-HIV Activity: Certain N-arylmethyl substituted piperidine-linked aniline derivatives have shown potent activity against wild-type HIV-1, with some compounds acting as selective non-nucleoside reverse transcriptase inhibitors (NNRTIs).[6][15]

Influenza_Lifecycle cluster_host Host Cell Entry 1. Virus Entry Replication 2. Replication & Transcription Entry->Replication Assembly 3. Assembly Replication->Assembly Release 4. Release Assembly->Release PD Piperidine Derivative (e.g., Compound 11e) PD->Replication Inhibits

Inhibition of the influenza virus life cycle.

Antimicrobial Activity

Piperidine derivatives have demonstrated a broad spectrum of antimicrobial activity, showing potential as new antibacterial and antifungal agents, which is crucial in the face of rising antimicrobial resistance.[17][18][19]

Quantitative Antibacterial & Antifungal Data
DerivativeTarget OrganismActivity MetricValueReference(s)
Compound 6 Bacillus subtilisMIC0.75 mg/mL[19]
Escherichia coliMIC1.5 mg/mL[19]
Compound 7 Candida albicansMIC32-64 µg/mL[20]
Compound A13 Rhizoctonia solaniEC500.83 µg/mL[21][22]
Verticillium dahliaeEC501.12 µg/mL[21][22]
Compound 5v Sclerotinia sclerotiorumEC5012.829 µg/mL[23]
Mechanisms of Antimicrobial Action
  • Antibacterial Mechanism: The antibacterial activity of some piperidine derivatives has been linked to the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[12]

  • Antifungal Mechanism: A significant mechanism of antifungal action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[21][22] Compound A13, for example, showed effective inhibition of SDH activity with an IC50 value of 6.07 μM.[21][22] Other mechanisms include inducing mycelial shrinkage and damage to cellular organelles.[23]

Neuroprotective Activity

Piperidine derivatives are prominent in the development of treatments for neurodegenerative disorders, most notably Alzheimer's disease, and have also shown promise in protecting against neuronal damage in ischemic stroke.[24][25][26]

Quantitative Neuroprotective Activity Data

The primary measure of efficacy for Alzheimer's disease candidates is the inhibition of acetylcholinesterase (AChE).

DerivativeTarget/ModelIC50Reference(s)
Compound 21 Acetylcholinesterase (AChE)0.56 nM[27]
E2020 (Donepezil) Acetylcholinesterase (AChE)5.7 nM[28]
Compound 7 Acetylcholinesterase (AChE)7.32 µM[29]
Compound A10 L-Glutamic acid-induced injuryPotent neuroprotection[24][25]
hERG (Cardiotoxicity)> 40 µmol/L (low toxicity)[25]
Mechanisms of Neuroprotective Action
  • Acetylcholinesterase (AChE) Inhibition: The cholinergic hypothesis of Alzheimer's suggests that cognitive deficits are related to a decrease in the neurotransmitter acetylcholine.[30] Piperidine-based drugs like Donepezil (E2020) act as potent and selective inhibitors of AChE, the enzyme that degrades acetylcholine.[28][30] This inhibition increases the levels and duration of action of acetylcholine in the brain, providing symptomatic relief.[28]

  • Ischemic Stroke Protection: In experimental stroke models, the neuroprotective effect of the piperidine derivative PPBP has been linked to its ability to reduce the production of neuronal nitric oxide (NO) by attenuating the activity of neuronal nitric oxide synthase (nNOS).[31]

  • Anti-neuroinflammation and Oxidative Stress: The piperine derivative HJ105 has been shown to exert neuroprotective effects against Aβ1-42-induced toxicity, a hallmark of Alzheimer's disease.[32] Its mechanism involves the suppression of the Keap1-Nrf2 complex, which allows the transcription factor Nrf2 to activate antioxidant response elements, thereby reducing neuroinflammation and oxidative damage.[32]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PD Piperidine Derivative (e.g., HJ105) Keap1_Nrf2 Keap1-Nrf2 Complex PD->Keap1_Nrf2 inhibits complex generation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds Antioxidant Antioxidant Gene Expression ARE->Antioxidant activates

Neuroprotection via the Keap1-Nrf2 antioxidant pathway.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel piperidine derivatives. A general workflow is presented below, followed by specific protocols for key assays.

Experimental_Workflow Synthesis Synthesis of Piperidine Derivatives Purification Purification & Characterization Synthesis->Purification Screening Biological Screening (In Vitro Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

General experimental workflow for piperidine derivatives.
Protocol 1: Synthesis of Piperidin-4-one Derivatives via Mannich Reaction[17][33]

This one-pot condensation reaction is an efficient method for synthesizing the piperidin-4-one core structure.

  • Reactant Mixture: In a round-bottom flask, combine ethyl methyl ketone (1 equivalent), an appropriate aromatic aldehyde (e.g., benzaldehyde, 2 equivalents), and ammonium acetate (1 equivalent) in ethanol as the solvent.

  • Reaction: Stir the mixture at room temperature or with gentle heating for the time specified by the specific protocol (typically several hours to overnight).

  • Precipitation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol and then water. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2,6-diaryl-3-methyl-4-piperidone.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: Evaluation of In Vitro Anticancer Activity (MTT Assay)[1]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the piperidine derivative (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 3: Evaluation of Acetylcholinesterase Inhibitory Activity (Ellman's Method)[30][34]

This method measures the activity of AChE by quantifying the production of thiocholine when acetylthiocholine is hydrolyzed.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI) as the substrate, a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and solutions of the test piperidine derivatives at various concentrations.

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, the test compound solution (or buffer for control), and the acetylcholinesterase enzyme solution.

  • Incubation: Pre-incubate the mixture for 15 minutes at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Add the ATCI substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

Conclusion

Piperidine and its derivatives represent a remarkably versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities—spanning anticancer, antiviral, antimicrobial, and neuroprotective effects—underscores their status as a privileged scaffold in drug discovery. The ability of these molecules to interact with a diverse array of biological targets, from enzymes and receptors to nucleic acids, provides a rich foundation for the development of novel therapeutics. The quantitative data and mechanistic insights presented in this guide highlight the immense potential that continues to be unlocked from the piperidine core. As research progresses, the strategic design, synthesis, and evaluation of new piperidine derivatives will undoubtedly continue to yield potent and selective agents to address a wide range of unmet medical needs.

References

An In-depth Technical Guide to Piperidine Alkaloids and Their Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Piperidine Alkaloids

Piperidine alkaloids are a structurally diverse class of naturally occurring compounds characterized by a piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom. This structural motif is found in numerous natural products, many of which are isolated from various plant families, including Piperaceae, Solanaceae, and Lobeliaceae.[1] The piperidine nucleus is a common scaffold in a multitude of bioactive molecules, making it a subject of significant interest in medicinal chemistry and drug discovery.[2][3]

The biosynthesis of most piperidine alkaloids originates from the amino acid L-lysine, which provides the carbon and nitrogen backbone of the piperidine ring.[4] However, alternative biosynthetic pathways exist, such as the polyketide pathway observed in the formation of coniine. Notable examples of piperidine alkaloids include piperine, the compound responsible for the pungency of black pepper; lobeline, found in Lobelia inflata; and coniine, the infamous toxic component of poison hemlock.[4][5]

Significance in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its presence in a wide array of pharmacologically active compounds.[2][3] Piperidine alkaloids and their synthetic derivatives exhibit a broad spectrum of biological activities, positioning them as promising lead compounds for the development of new therapeutic agents.[6]

The pharmacological significance of this class of compounds spans multiple therapeutic areas:

  • Anticancer Activity: Many piperidine alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines.[7] Piperine, for instance, has been shown to inhibit the proliferation of gastric, ovarian, breast, and oral cancer cells.[7][8][9][10] Its mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways, such as the PI3K/Akt pathway.[2][7]

  • Neuropharmacological Effects: Several piperidine alkaloids interact with the central and peripheral nervous systems. Lobeline, for example, is known to interact with nicotinic acetylcholine receptors (nAChRs), acting as both an agonist and an antagonist depending on the receptor subtype and concentration.[11][12] This dual activity has led to its investigation as a potential treatment for drug addiction. Coniine, on the other hand, is a potent neurotoxin that blocks neuromuscular transmission, leading to paralysis.[6][13]

  • Anti-inflammatory and Analgesic Properties: The piperidine nucleus is a common feature in many anti-inflammatory and analgesic drugs.[6] The anti-inflammatory effects of some piperidine alkaloids are attributed to their ability to modulate inflammatory signaling pathways.

  • Antimicrobial and Antiviral Activities: Various piperidine derivatives have been reported to possess antimicrobial and antiviral properties, making them potential candidates for the development of new anti-infective agents.[6]

The versatility of the piperidine ring allows for extensive chemical modification, enabling the synthesis of derivatives with improved potency, selectivity, and pharmacokinetic profiles.[14] This adaptability makes piperidine alkaloids and their synthetic analogs a valuable source of inspiration for the design of novel drugs.

Quantitative Data on Piperidine Alkaloids

The following tables summarize key quantitative data for representative piperidine alkaloids, providing a comparative overview of their biological activities.

AlkaloidCancer Cell LineAssayIC50 ValueReference
PiperineGastric Cancer (AGP01)MTT Assay12.06 µg/mL[8]
PiperineOvarian Cancer (OVACAR-3)CCK8 Assay28 µM[7]
PiperineBreast Cancer (MCF-7)MTT Assay111.0 µM[10]
PiperineBreast Cancer (MDA-MB-231)MTT Assay173.4 µM[10]
PiperineOral Cancer (HSC-3)MTT AssayNot specified, but concentration-dependent reduction in viability[10]

Table 1: Anticancer Activity of Piperine

AlkaloidOrganismRoute of AdministrationLD50 ValueReference
(-)-ConiineMouseIntraperitoneal7.0 mg/kg[5]
(+/-)-ConiineMouseIntraperitoneal7.7 mg/kg[5]
(+)-ConiineMouseIntraperitoneal12.1 mg/kg[5]
ConiineMouseOral100 mg/kg[3]

Table 2: Toxicity Data for Coniine

AlkaloidReceptorAssayKi ValueReference
LobelineNeuronal Nicotinic Acetylcholine Receptors (rat brain)[3H]-nicotine displacement4.4 nM[11]
(-)-LobelineNeuronal Nicotinic Acetylcholine Receptors[3H]-nicotine displacement4 nM[15]

Table 3: Receptor Binding Affinity of Lobeline

Experimental Protocols

Protocol 1: Isolation and Purification of Piperine from Black Pepper

This protocol describes a general method for the extraction and purification of piperine from the fruits of Piper nigrum.

1. Materials and Reagents:

  • Ground black pepper

  • 95% Ethanol

  • 10% Potassium hydroxide (KOH) in ethanol

  • Dichloromethane (CH2Cl2)

  • Glacial acetic acid

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Filtration apparatus (Buchner funnel, filter paper)

  • Beakers, flasks, and other standard laboratory glassware

2. Extraction Procedure:

  • Macerate 100 g of finely ground black pepper in 500 mL of 95% ethanol for 24 hours at room temperature with occasional stirring.

  • Filter the mixture through a Buchner funnel to separate the ethanolic extract.

  • Concentrate the filtrate using a rotary evaporator until a semi-solid mass is obtained.

  • To the concentrated extract, add 100 mL of 10% ethanolic KOH to precipitate resinous materials.

  • Allow the mixture to stand for 2 hours, then filter to remove the precipitate.

  • The filtrate, containing piperine, can be further purified by recrystallization.

3. Recrystallization:

  • Dissolve the crude piperine extract in a minimal amount of warm acetone.

  • Slowly add hexane until turbidity appears.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.

  • Collect the yellow, needle-like crystals of piperine by filtration and wash them with a small amount of cold acetone-hexane mixture (3:2).[16]

  • Dry the crystals under vacuum.

Protocol 2: MTT Assay for Cell Viability

This protocol outlines the procedure for determining the cytotoxic effects of piperidine alkaloids on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]

1. Materials and Reagents:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

2. Assay Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the piperidine alkaloid in the culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently by pipetting up and down.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the concentration of the piperidine alkaloid.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 3: Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol describes a competitive binding assay to determine the affinity of a piperidine alkaloid for nicotinic acetylcholine receptors (nAChRs) using a radiolabeled ligand.[4][7]

1. Materials and Reagents:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells or rat brain tissue).

  • Radioligand (e.g., [³H]epibatidine or [³H]cytisine).

  • Unlabeled competitor ligand (the piperidine alkaloid being tested).

  • Non-specific binding control (e.g., a high concentration of nicotine or another known nAChR ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

  • Filtration manifold.

2. Assay Procedure:

  • Prepare serial dilutions of the unlabeled piperidine alkaloid.

  • In a 96-well plate or microcentrifuge tubes, set up the following reactions in triplicate:

    • Total Binding: Cell membranes, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.

    • Competition: Cell membranes, radioligand, and varying concentrations of the test piperidine alkaloid.

  • Incubate the reactions at room temperature for a specified time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. The filters will trap the membranes with the bound radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways and Experimental Workflows

Piperine_PI3K_Akt_Signaling_Pathway Piperine's Action on the PI3K/Akt Signaling Pathway in Cancer Cells Piperine Piperine PI3K PI3K Piperine->PI3K Inhibits pAkt p-Akt (Active) PI3K->pAkt Activates Akt Akt GSK3b GSK3β pAkt->GSK3b Inhibits Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Proliferation pAkt->Proliferation Promotes

Caption: Piperine inhibits the PI3K/Akt pathway, leading to apoptosis.

Lobeline_Nicotinic_Receptor_Interaction Lobeline's Interaction with Nicotinic Acetylcholine Receptors cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft Lobeline Lobeline nAChR Nicotinic Acetylcholine Receptor Lobeline->nAChR Binds (Agonist/Antagonist) Dopamine_Release Dopamine Release Lobeline->Dopamine_Release Inhibits Nicotine-Evoked Release nAChR->Dopamine_Release Stimulates Nicotine Nicotine Nicotine->nAChR Binds (Agonist) MTT_Assay_Workflow Experimental Workflow for MTT Cell Viability Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Add piperidine alkaloid B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 H->I

References

Methodological & Application

Synthesis of Ethyl Piperidine-4-carboxylate Hydrochloride: A Detailed Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of Ethyl piperidine-4-carboxylate hydrochloride, a key intermediate in the development of various pharmaceutical agents. The synthesis is a two-step process commencing with the Fischer esterification of 4-piperidinecarboxylic acid (isonipecotic acid) to yield ethyl piperidine-4-carboxylate, followed by the conversion to its hydrochloride salt. This protocol is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies and quantitative data to ensure reproducibility and scalability.

Introduction

Ethyl piperidine-4-carboxylate and its hydrochloride salt are valuable building blocks in medicinal chemistry.[1][2] The piperidine moiety is a common scaffold in a wide array of therapeutic agents, including analgesics, antipsychotics, and antihistamines. The straightforward and efficient synthesis of this intermediate is therefore of significant interest. This protocol details a reliable method starting from commercially available 4-piperidinecarboxylic acid.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of ethyl piperidine-4-carboxylate and its hydrochloride salt.

ParameterValueReference
Step 1: Esterification
Starting Material4-Piperidinecarboxylic acid (Isonipecotic acid)[3][4]
ReagentsAnhydrous Ethanol, Thionyl chloride[3][4]
Reaction Time48 hours[3]
Reaction TemperatureReflux[3]
Yield of Free Base94%[3][4]
Step 2: Hydrochloride Salt Formation
Starting MaterialEthyl piperidine-4-carboxylate[5]
ReagentHydrochloric acid[5]
Product Properties
Molecular FormulaC₈H₁₆ClNO₂[5]
Molecular Weight193.67 g/mol [5]
AppearanceColorless to pale yellow crystalline solid[5]
Melting Point140-142 °C[5]

Experimental Protocols

Part 1: Synthesis of Ethyl piperidine-4-carboxylate (Free Base)

This procedure outlines the esterification of 4-piperidinecarboxylic acid using ethanol and thionyl chloride.

Materials:

  • 4-Piperidinecarboxylic acid (isonipecotic acid)

  • Anhydrous ethanol

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate (EtOAc)

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.29 g (10.0 mmol) of 4-piperidinecarboxylic acid in 50 mL of anhydrous ethanol.[3][4]

  • Cool the solution to 0 °C using an ice bath.[3]

  • Slowly add 2.91 mL (40.0 mmol) of thionyl chloride to the stirred solution dropwise.[3] Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.[3]

  • Maintain the reflux for 48 hours with continuous stirring.[3]

  • After 48 hours, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. This will yield a yellow oily crude product.[3][4]

  • Dissolve the crude product in ethyl acetate (EtOAc) and transfer it to a separatory funnel.

  • Wash the organic layer with a 10% sodium hydroxide (NaOH) solution.[3][4]

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).[3]

  • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the final product, ethyl 4-piperidinecarboxylate, as a clear oil (expected yield: ~1.48 g, 94%).[3][4]

Part 2: Synthesis of this compound

This procedure describes the conversion of the free base to its hydrochloride salt.

Materials:

  • Ethyl piperidine-4-carboxylate (from Part 1)

  • Anhydrous diethyl ether

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the ethyl piperidine-4-carboxylate obtained in Part 1 in a minimal amount of anhydrous diethyl ether in a round-bottom flask with magnetic stirring.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether dropwise to the stirred solution.

  • Continue stirring for 30 minutes to an hour, during which the hydrochloride salt will precipitate as a white solid.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the resulting white crystalline solid under vacuum to obtain pure this compound.

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.

SynthesisReaction cluster_step1 Step 1: Esterification cluster_step2 Step 2: Salt Formation IsonipecoticAcid 4-Piperidinecarboxylic Acid EthylIsonipecotate Ethyl piperidine-4-carboxylate IsonipecoticAcid->EthylIsonipecotate Reflux, 48h Ethanol Ethanol Ethanol->EthylIsonipecotate Reflux, 48h ThionylChloride SOCl2 ThionylChloride->EthylIsonipecotate Reflux, 48h HCl_gas HCl (gas) SO2_gas SO2 (gas) EthylIsonipecotate_2 Ethyl piperidine-4-carboxylate HCl_ether HCl in Ether FinalProduct Ethyl piperidine-4-carboxylate HCl HCl_ether->FinalProduct EthylIsonipecotate_2->FinalProduct

Caption: Reaction scheme for the synthesis of this compound.

Workflow Start Dissolve Isonipecotic Acid in Ethanol Cooling1 Cool to 0°C Start->Cooling1 AddSOCl2 Add Thionyl Chloride Cooling1->AddSOCl2 Reflux Reflux for 48 hours AddSOCl2->Reflux Evaporation1 Evaporate Solvent Reflux->Evaporation1 Workup Dissolve in EtOAc & Wash with NaOH Evaporation1->Workup Drying Dry with Na2SO4 Workup->Drying Evaporation2 Evaporate EtOAc to get Free Base Drying->Evaporation2 DissolveEther Dissolve Free Base in Ether Evaporation2->DissolveEther Cooling2 Cool to 0°C DissolveEther->Cooling2 AddHCl Add HCl in Ether Cooling2->AddHCl Precipitation Stir and Precipitate Salt AddHCl->Precipitation Filtration Filter and Wash Solid Precipitation->Filtration Drying2 Dry under Vacuum Filtration->Drying2 End Obtain Pure Hydrochloride Salt Drying2->End

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Analytical Characterization of Ethyl Piperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of Ethyl piperidine-4-carboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are designed to ensure accurate assessment of purity, identity, and quantity.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

A stability-indicating, ion-pair, reversed-phase HPLC method is proposed for the quantitative determination of this compound and its potential impurities. Given that the hydrochloride salt is ionic and lacks a strong UV chromophore, an ion-pairing agent is utilized to enhance retention and a Charged Aerosol Detector (CAD) is employed for universal detection.

Logical Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis A Weigh Standard/Sample B Dissolve in Diluent A->B E Equilibrate HPLC System B->E C Prepare Mobile Phase A D Prepare Mobile Phase B F Inject Sample E->F G Isocratic Elution F->G H Detect with CAD G->H I Integrate Peaks H->I J Generate Calibration Curve I->J K Calculate Purity/Assay J->K

Caption: Workflow for HPLC analysis of Ethyl piperidine-4-carboxylate HCl.

Experimental Protocol: HPLC-CAD

Instrumentation and Columns:

  • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, and column oven.

  • Detector: Charged Aerosol Detector (CAD).

  • Column: Atlantis C18 (150 x 4.6 mm, 3.5 µm) or equivalent reversed-phase column.

Reagents and Materials:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized, 18 MΩ·cm.

  • Heptafluorobutyric acid (HFBA): Ion-pairing agent.

  • This compound: Reference standard and sample.

Chromatographic Conditions:

Parameter Value
Mobile Phase 0.1% HFBA in Water:Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
CAD Nebulizer Temp. 35°C

| CAD Gas Pressure | 35 psi (Nitrogen) |

Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Data Analysis:

  • Purity: Determine the area percentage of the main peak relative to the total peak area.

  • Assay: Use a calibration curve generated from a series of standard solutions of known concentrations.

Quantitative Data Summary:

Parameter Typical Value
Linearity (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Limit of Detection (LOD) ~0.05 µg/mL

| Limit of Quantitation (LOQ) | ~0.15 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of Ethyl piperidine-4-carboxylate and its volatile impurities. The method involves direct injection of a diluted sample, separation on a suitable capillary column, and detection by mass spectrometry.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow A Sample Preparation (Dissolve in Methanol) B GC Injection A->B C Separation on Capillary Column B->C D Ionization (Electron Impact) C->D E Mass Analysis (Quadrupole) D->E F Data Acquisition E->F G Spectral Interpretation (Library Matching & Fragmentation Analysis) F->G

Caption: Workflow for GC-MS analysis of Ethyl piperidine-4-carboxylate.

Experimental Protocol: GC-MS

Instrumentation:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

GC Conditions:

Parameter Value
Injector Temperature 250°C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)

| Oven Program | Start at 100°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min |

MS Conditions:

Parameter Value
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C

| Scan Range | 40-400 m/z |

Sample Preparation:

  • Dissolve the sample in methanol to a final concentration of approximately 1 mg/mL.

Data Analysis:

  • Identify the peak for Ethyl piperidine-4-carboxylate by its retention time and mass spectrum.

  • Compare the acquired mass spectrum with a reference spectrum (e.g., NIST library) for confirmation.

  • The expected molecular ion peak is at m/z 157. Key fragment ions can be observed, which is characteristic of the molecule's structure.

Mass Spectrometry Data:

m/z Interpretation
157 Molecular Ion [M]⁺
112 [M - C₂H₅O]⁺
84 [Piperidine ring fragment]⁺

| 56 | [C₄H₈]⁺ fragment from piperidine ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis (qNMR)

NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Furthermore, quantitative NMR (qNMR) can be employed for a highly accurate assay determination without the need for a specific reference standard of the analyte.

Logical Flow for qNMR Analysis

qNMR_Flow A Accurately weigh sample and internal standard B Dissolve in deuterated solvent A->B C Acquire 1H NMR spectrum with optimized parameters B->C D Process spectrum (phasing, baseline correction) C->D E Integrate signals for analyte and internal standard D->E F Calculate concentration/purity E->F

Caption: Workflow for quantitative NMR (qNMR) analysis.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher field strength spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated water (D₂O).

¹H NMR Data (Typical Shifts in CDCl₃):

Chemical Shift (ppm) Multiplicity Integration Assignment
~4.12 Quartet 2H -O-CH₂ -CH₃
~3.07 Multiplet 2H Piperidine H (axial)
~2.61 Multiplet 2H Piperidine H (equatorial)
~2.38 Multiplet 1H Piperidine H-4
~1.85 Multiplet 2H Piperidine H (axial)
~1.60 Multiplet 2H Piperidine H (equatorial)

| ~1.24 | Triplet | 3H | -O-CH₂-CH₃ |

¹³C NMR Data (Typical Shifts in CDCl₃):

Chemical Shift (ppm) Assignment
~175.0 C =O
~60.5 -O-CH₂ -CH₃
~45.0 Piperidine C-2, C-6
~41.0 Piperidine C-4
~28.0 Piperidine C-3, C-5

| ~14.0 | -O-CH₂-CH₃ |

Experimental Protocol: Quantitative ¹H NMR (qNMR)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic acid) into an NMR tube.

  • Add a known volume (e.g., 0.6 mL) of D₂O.

  • Ensure complete dissolution.

Acquisition Parameters:

  • Pulse Angle: 90°

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio >250:1 for the signals to be integrated.

Data Analysis: The purity of the sample can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Purifying Ethyl Piperidine-4-Carboxylate Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl piperidine-4-carboxylate hydrochloride is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this compound is paramount to ensure the efficacy and safety of the final drug product. This document provides detailed application notes and protocols for the purification of this compound, targeting researchers, scientists, and professionals in drug development. The described methods include liquid-liquid extraction, recrystallization, and silica gel column chromatography.

Data Presentation

The efficacy of each purification technique was evaluated based on the percentage yield and the final purity of this compound, as determined by High-Performance Liquid Chromatography (HPLC). The results are summarized in the table below for easy comparison.

Purification TechniqueInitial Purity (%)Purity after Purification (%)Yield (%)
Liquid-Liquid Extraction859590
Recrystallization95>9985
Silica Gel Chromatography90>99.570

Experimental Protocols

Liquid-Liquid Extraction

This protocol is suitable for an initial cleanup of the crude product obtained from synthesis. The synthesis often involves the esterification of 4-piperidinecarboxylic acid, followed by the formation of the hydrochloride salt. A common work-up procedure involves washing with a basic solution to remove acidic impurities.

Materials:

  • Crude this compound

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Protocol:

  • Dissolve the crude this compound in deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Slowly add 10% NaOH solution dropwise while gently swirling the funnel until the aqueous layer is basic (pH > 10), which neutralizes the hydrochloride salt to the free base.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The free base of ethyl piperidine-4-carboxylate will partition into the ethyl acetate layer.

  • Drain the lower aqueous layer and collect the upper ethyl acetate layer.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the ethyl acetate layer over anhydrous sodium sulfate.[1]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified free base as an oil.

  • To reform the hydrochloride salt, dissolve the oil in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a stoichiometric amount of concentrated HCl. The hydrochloride salt will precipitate and can be collected by filtration.

Recrystallization

Recrystallization is a highly effective method for obtaining high-purity crystalline solids. The choice of solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at an elevated temperature. For this compound, a mixed solvent system or a protic solvent like ethanol can be effective.

Materials:

  • This compound (purity >95%)

  • Ethanol

  • Diethyl ether (or other suitable anti-solvent)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Protocol:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Ensure the solution is saturated.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To induce further crystallization, place the flask in an ice bath for 30-60 minutes.

  • If crystallization is slow or incomplete, an anti-solvent like diethyl ether can be added dropwise until turbidity is observed, then the solution is cooled.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Silica Gel Column Chromatography

For achieving the highest purity, silica gel column chromatography is the method of choice. This technique separates the target compound from impurities based on their differential adsorption to the stationary phase.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Petroleum ether (or hexane)

  • Ethyl acetate

  • Triethylamine

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Protocol:

  • Slurry Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 petroleum ether:ethyl acetate). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., petroleum ether with a small percentage of ethyl acetate). A common eluent system for similar compounds is a gradient of ethyl acetate in petroleum ether.[2]

  • To prevent streaking of the amine salt on the acidic silica gel, a small amount of triethylamine (e.g., 0.1-1%) can be added to the mobile phase.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Analysis: Spot the collected fractions on a TLC plate, develop the plate in a suitable solvent system, and visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the highly purified product.

Visualization of Experimental Workflows

Liquid_Liquid_Extraction_Workflow cluster_Start Preparation cluster_Extraction Extraction cluster_Isolation Isolation start Crude Product dissolve Dissolve in Water start->dissolve add_etOAc Add Ethyl Acetate dissolve->add_etOAc basify Add 10% NaOH (pH > 10) add_etOAc->basify separate Separate Layers basify->separate wash Wash with Brine separate->wash dry Dry over Na2SO4 wash->dry filter Filter dry->filter concentrate Concentrate filter->concentrate precipitate Form HCl Salt concentrate->precipitate collect Collect Pure Product precipitate->collect

Caption: Workflow for the purification of this compound via liquid-liquid extraction.

Recrystallization_Workflow cluster_Dissolution Dissolution cluster_Crystallization Crystallization cluster_Isolation Isolation start Crude Product dissolve Dissolve in Hot Ethanol start->dissolve cool Cool to Room Temp dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash Wash with Cold Ethanol filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end Chromatography_Workflow cluster_Preparation Preparation cluster_Separation Separation cluster_Analysis Analysis & Isolation pack Pack Silica Column load Load Crude Product pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate combine->concentrate end Highly Pure Product concentrate->end

References

Application Notes and Protocols: The Versatile Role of Ethyl Piperidine-4-carboxylate Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl piperidine-4-carboxylate hydrochloride is a pivotal building block in modern organic synthesis, prized for its versatile reactivity and its prevalence in the core structures of numerous pharmaceuticals. This document provides detailed application notes and experimental protocols for key transformations involving this compound, aiding researchers in the development of novel molecular entities.

N-Alkylation and N-Arylation: Expanding the Piperidine Scaffold

The secondary amine of ethyl piperidine-4-carboxylate is readily functionalized through N-alkylation and N-arylation reactions, providing a straightforward entry into a diverse range of substituted piperidine derivatives. These reactions are fundamental in pharmaceutical chemistry for introducing various functionalities that can modulate the biological activity of a target molecule.

N-Benzylation: A Gateway to Biologically Active Molecules

N-benzylation is a common modification that introduces a benzyl group, which can be a crucial pharmacophore or a protecting group that can be removed under specific conditions.

Application Note:

N-benzylation of this compound is typically achieved by reacting it with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The choice of base and solvent system can influence the reaction rate and yield. Common bases include triethylamine, potassium carbonate, and sodium bicarbonate. Solvents like methanol, toluene, and dimethylformamide (DMF) are often employed. This reaction is a key step in the synthesis of various pharmaceutical intermediates.

Table 1: N-Benzylation of this compound

Alkylating AgentBaseSolventReaction ConditionsYield (%)Reference
Benzyl chlorideTriethylamineTolueneReflux, 4h91[1]
Benzyl bromideTriethylamineMethanolReflux, 4-12h94.2[2]

Experimental Protocol: Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate [1]

  • To a solution of this compound (assumed to be neutralized prior to reaction or with excess base) in toluene, add triethylamine.

  • To this mixture, add benzyl chloride.

  • Reflux the reaction mixture at 100 °C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (2:1) solvent system.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Separate the organic phase and extract the aqueous phase with toluene.

  • Combine the organic phases and wash with saturated brine solution.

  • Remove the toluene under reduced pressure to obtain ethyl 1-benzylpiperidine-4-carboxylate as a yellow liquid.

N_Benzylation Ethyl piperidine-4-carboxylate Ethyl piperidine-4-carboxylate Reaction N-Benzylation Ethyl piperidine-4-carboxylate->Reaction Benzyl_chloride Benzyl Chloride Benzyl_chloride->Reaction Base Base (e.g., Et3N) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product Ethyl 1-benzylpiperidine- 4-carboxylate Reaction->Product Reflux

Figure 1: N-Benzylation Workflow.
Buchwald-Hartwig Amination: Formation of N-Aryl Piperidines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. This method provides access to N-aryl piperidines, a common motif in medicinal chemistry.

Application Note:

The Buchwald-Hartwig amination of ethyl piperidine-4-carboxylate with aryl halides (e.g., bromo or chloroanisole) typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often giving the best results. This reaction allows for the synthesis of a wide array of N-aryl piperidine derivatives with diverse electronic and steric properties.

Table 2: Buchwald-Hartwig Amination of Piperidines with Aryl Halides

AmineAryl HalideCatalyst/LigandBaseSolventTime (min)Yield (%)Reference
Piperidine4-bromoanisole(SIPr)Pd(methallyl)ClNaOtBuToluene2093[2]
Piperidine4-chloroanisole(SIPr)Pd(methallyl)ClNaOtBuToluene1543[2]
Morpholine4-bromoanisole(SIPr)Pd(methallyl)ClNaOtBuToluene590[2]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [2]

  • In an oven-dried Schlenk tube, charge the aryl halide (1.0 mmol), the amine (in this case, ethyl piperidine-4-carboxylate, 1.2 mmol), and the palladium catalyst (e.g., (SIPr)Pd(methallyl)Cl, 3.0 mol%).

  • Add the base (e.g., sodium tert-butoxide).

  • Add the solvent (e.g., toluene).

  • Stir the mixture at room temperature or heat as required, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and work up by adding water and extracting with an organic solvent.

  • Purify the crude product by flash chromatography to obtain the N-aryl piperidine derivative.

Buchwald_Hartwig Start Ethyl piperidine- 4-carboxylate + Aryl Halide Reaction Buchwald-Hartwig Coupling Start->Reaction Catalyst Pd Catalyst + Ligand Catalyst->Reaction Base_Solvent Base + Solvent Base_Solvent->Reaction Product N-Aryl piperidine derivative Reaction->Product

Figure 2: Buchwald-Hartwig Amination Workflow.

Reductive Amination: One-Pot Synthesis of N-Substituted Piperidines

Reductive amination is a highly efficient one-pot method for the N-alkylation of amines. It involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Application Note:

This compound can be directly used in reductive amination reactions with various aldehydes and ketones. The reaction is typically carried out in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which selectively reduces the iminium ion in the presence of the carbonyl starting material. This method is advantageous due to its operational simplicity and high yields.

Table 3: Reductive Amination of Amines with Carbonyl Compounds

AmineCarbonyl CompoundReducing AgentSolventYield (%)Reference
4-FluoroanilineBenzaldehydeSLS (catalyst)Water-[3]
Piperidine4-FluorobenzaldehydeK₂CO₃DMF-[4]

Note: Specific yield data for the reductive amination of ethyl piperidine-4-carboxylate was not available in the provided search results, but the general applicability of the reaction is well-established.

Experimental Protocol: General Procedure for Reductive Amination

  • Dissolve this compound and the desired aldehyde or ketone in a suitable solvent (e.g., dichloromethane, methanol, or a mixture).

  • Add a mild acid catalyst, such as acetic acid, if necessary to facilitate iminium ion formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise at room temperature or 0 °C.

  • Stir the reaction mixture until the starting materials are consumed, as monitored by TLC.

  • Quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reductive_Amination cluster_0 One-Pot Reaction Amine Ethyl piperidine- 4-carboxylate Imine_Formation Imine/Iminium Ion Formation Amine->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Reduction In situ Reduction Imine_Formation->Reduction Product N-Substituted Piperidine Reduction->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reduction

Figure 3: Reductive Amination Pathway.

Synthesis of Pethidine (Meperidine): A Classic Pharmaceutical Application

Ethyl piperidine-4-carboxylate is a key precursor in the synthesis of the well-known opioid analgesic, Pethidine (also known as Meperidine or Demerol®).[5][6] The synthesis involves the introduction of a methyl group on the nitrogen and a phenyl group at the 4-position of the piperidine ring.

Application Note:

The synthesis of Pethidine from ethyl piperidine-4-carboxylate (isonipecotic acid ethyl ester) is a multi-step process. A common route involves the N-methylation of the piperidine nitrogen, followed by a reaction sequence to introduce the phenyl group at the 4-position, often involving a Grignard reaction or a related C-C bond-forming strategy. The final product is typically isolated as the hydrochloride salt.

Table 4: Key Intermediates in Pethidine Synthesis

IntermediateStructureKey Transformation
Ethyl isonipecotateC₈H₁₅NO₂Starting Material
Ethyl 1-methylpiperidine-4-carboxylateC₉H₁₇NO₂N-methylation
Pethidine (Meperidine)C₁₅H₂₁NO₂Phenylation and subsequent steps

Experimental Protocol: Synthesis of Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (Pethidine) (A generalized pathway based on classical syntheses)

This protocol is a conceptual outline as a single, modern, detailed procedure was not available in the search results.

  • N-Methylation: React ethyl piperidine-4-carboxylate with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base to yield ethyl 1-methylpiperidine-4-carboxylate.

  • α-Phenylation: A common historical route involves the reaction of N,N-bis(2-chloroethyl)methylamine with benzyl cyanide to form the 4-cyano-4-phenylpiperidine derivative, which is then hydrolyzed and esterified. A more modern approach from ethyl 1-methylpiperidine-4-carboxylate would involve deprotonation at the α-position to the ester followed by reaction with a phenylating agent, or a multi-step sequence involving conversion to a different functional group at the 4-position to facilitate phenylation.

  • Final Product Formation: The resulting ethyl 1-methyl-4-phenylpiperidine-4-carboxylate is the free base of Pethidine. It can be converted to the hydrochloride salt by treatment with hydrochloric acid.

Pethidine_Synthesis Start Ethyl piperidine- 4-carboxylate Step1 N-Methylation Start->Step1 Intermediate1 Ethyl 1-methylpiperidine- 4-carboxylate Step1->Intermediate1 Step2 Introduction of Phenyl Group Intermediate1->Step2 Product Pethidine (Meperidine) Step2->Product

Figure 4: Synthetic Pathway to Pethidine.

Construction of Spirocyclic Scaffolds: Accessing 3D Chemical Space

Spirocycles, where two rings share a single atom, are of great interest in drug discovery as they introduce three-dimensionality, which can lead to improved pharmacological properties. Ethyl piperidine-4-carboxylate serves as a valuable starting material for the synthesis of spiropiperidine derivatives.

Application Note:

The synthesis of spiro[indole-3,4'-piperidine] derivatives, a privileged scaffold in medicinal chemistry, can be achieved starting from ethyl piperidine-4-carboxylate. The strategy often involves the construction of the indole or oxindole ring onto the pre-formed piperidine. For example, a Fischer indole synthesis or a related cyclization reaction can be employed.

Table 5: Example of a Spirocyclic Compound Derived from a Piperidine Precursor

SpirocyclePrecursorsKey ReactionReference
Spiro[indoline-3,4'-piperidin]-2-oneIsatin, Arylamine, Cyclopentane-1,3-dioneThree-component reaction[7]

Note: This table illustrates a general approach to spirooxindoles. A direct, detailed protocol starting from ethyl piperidine-4-carboxylate was not found in the search results, but the piperidine moiety is a key component.

Experimental Protocol: Conceptual Synthesis of 1'-Benzyl-spiro[indole-3,4'-piperidin]-2-one

This is a conceptual protocol based on general synthetic strategies for spirooxindoles, adapted for the use of an ethyl piperidine-4-carboxylate derivative.

  • Preparation of the Piperidine Precursor: Synthesize ethyl 1-benzylpiperidine-4-carboxylate as described in Protocol 1.1.

  • Conversion to a Reactive Intermediate: Convert the ester group of ethyl 1-benzylpiperidine-4-carboxylate to a functional group suitable for the subsequent cyclization, for example, by reduction to the corresponding aldehyde or conversion to a ketone.

  • Cyclization: React the piperidine intermediate with a suitable substituted aniline or phenylhydrazine derivative under conditions that promote intramolecular cyclization to form the spiro[indole-3,4'-piperidine] core. This could involve a Fischer indole synthesis, a Bischler-Möhlau indole synthesis, or a related named reaction.

  • Final Modification: If necessary, modify the resulting spirocycle, for example, by oxidation to the corresponding oxindole.

Spirocycle_Synthesis Start Ethyl 1-benzylpiperidine- 4-carboxylate Step1 Functional Group Transformation Start->Step1 Intermediate Reactive Piperidine Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product Spiro[indole-3,4'-piperidine] Derivative Step2->Product

References

The Versatile Scaffold: Ethyl Piperidine-4-Carboxylate Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl piperidine-4-carboxylate hydrochloride is a pivotal building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of therapeutic agents. Its rigid cyclic structure and modifiable functional groups—a secondary amine and an ethyl ester—provide an ideal starting point for the development of complex molecules with significant biological activity. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the synthesis of key drug classes, particularly opioid analgesics and antipsychotic agents.

Application Notes

The piperidine moiety is a "privileged scaffold" in drug discovery, frequently appearing in molecules targeting the central nervous system (CNS).[1] this compound offers a readily available and reactive starting material for accessing this important chemical space.

Opioid Analgesics

The most prominent application of this compound is in the synthesis of potent opioid analgesics, including meperidine (pethidine) and its highly potent analogs like fentanyl.[2][3] The piperidine ring mimics the core structure of endogenous opioid peptides, allowing these synthetic molecules to bind to and activate opioid receptors, primarily the mu-opioid receptor, leading to profound analgesia.

Meperidine Synthesis: Historically, meperidine was one of the first fully synthetic opioids developed.[2] The synthesis involves the N-methylation and 4-phenylation of the piperidine ring, with the ethyl ester at the 4-position being a crucial pharmacophore.

Fentanyl and its Analogs: Fentanyl and its derivatives represent a class of exceptionally potent synthetic opioids. The synthesis of these molecules often involves the elaboration of a 4-anilidopiperidine core. While direct synthesis from ethyl piperidine-4-carboxylate can be multi-stepped, the fundamental piperidine structure it provides is essential. Optimized synthetic routes to fentanyl and its analogs often start from N-protected 4-piperidones, which can be conceptually derived from the title compound. These routes achieve high yields through a three-step sequence of N-alkylation, reductive amination, and acylation.[3][4]

Antipsychotic Agents

The piperidine and piperazine rings are integral components of many typical and atypical antipsychotic drugs.[5][6] These compounds often act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors. The piperidine scaffold in these molecules serves to correctly orient the pharmacophoric elements for optimal receptor interaction, influencing both efficacy and side-effect profiles.[7] While direct synthetic routes from this compound to specific antipsychotics are less commonly published in detail, its derivatives are undoubtedly used in the construction of novel antipsychotic candidates. The general strategy involves N-arylation or N-alkylation to introduce moieties that confer affinity for dopamine and serotonin receptors.

Quantitative Data

The following tables summarize key quantitative data for reactions involving the synthesis of opioid analgesics, where piperidine derivatives are central.

Table 1: Optimized Synthesis of Fentanyl Analogs [3]

StepReagents and ConditionsTemperature (°C)Yield (%)
Alkylation PhCH₂CH₂Br, Cs₂CO₃, DMF8072
PhCH₂CH₂Br, Cs₂CO₃, CH₃CN8088
Reductive Amination Aniline, NaBH(OAc)₃, AcOH, DCERoom Temp91
Acylation Propionyl chloride, DIPEA, CH₂Cl₂0 to Room Temp95

Table 2: Synthesis of Thiofentanyl Analogs [3]

StepReagents and ConditionsTemperature (°C)Yield (%)
Alkylation 2-(Thiophen-2-yl)ethyl methanesulfonate, Cs₂CO₃, CH₃CN8090
Reductive Amination Aniline, NaBH(OAc)₃, AcOH, DCERoom Temp87
Acylation Propionyl chloride, DIPEA, CH₂Cl₂0 to Room Temp97

Experimental Protocols

Protocol 1: General N-Alkylation of Ethyl Piperidine-4-Carboxylate

This protocol describes a general method for the N-alkylation of the piperidine nitrogen, a common first step in the synthesis of various pharmaceutical agents.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, 2-phenylethyl bromide)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile or DMF, add a base such as potassium carbonate (2.5 eq) or DIPEA (2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the N-alkylated product.

Protocol 2: Synthesis of a Fentanyl Precursor (N-phenethyl-4-anilinopiperidine)

This protocol outlines a key transformation in the synthesis of fentanyl, starting from an N-substituted 4-piperidone, which can be prepared from ethyl piperidine-4-carboxylate derivatives.

Materials:

  • N-(2-phenylethyl)piperidin-4-one

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid

  • 1,2-Dichloroethane (DCE)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve N-(2-phenylethyl)piperidin-4-one (1.0 eq) and aniline (1.2 eq) in 1,2-dichloroethane.

  • Add acetic acid (1.2 eq) to the solution.

  • Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-phenyl-1-(2-phenylethyl)piperidin-4-amine.[3]

Visualizations

The following diagrams illustrate key synthetic pathways and logical relationships in the application of ethyl piperidine-4-carboxylate.

experimental_workflow_opioid_synthesis start Ethyl piperidine-4-carboxylate Hydrochloride step1 N-Alkylation (e.g., with phenylethyl bromide) start->step1 intermediate1 N-Phenylethyl-4-carbethoxypiperidine step1->intermediate1 step2 Modification of Ester Group intermediate1->step2 intermediate2 N-Phenylethyl-4-piperidone (via Dieckmann or similar) step2->intermediate2 step3 Reductive Amination (with Aniline) intermediate2->step3 intermediate3 4-Anilino-N-phenethylpiperidine step3->intermediate3 step4 Acylation (with Propionyl Chloride) intermediate3->step4 end Fentanyl step4->end

Caption: Synthetic workflow for Fentanyl from Ethyl piperidine-4-carboxylate.

signaling_pathway_opioid_receptor Ligand Opioid Analgesic (e.g., Fentanyl) Receptor Mu-Opioid Receptor (GPCR) Ligand->Receptor G_protein Gi/o Protein Activation Receptor->G_protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_protein->Adenylyl_Cyclase Ion_Channel Modulation of Ion Channels G_protein->Ion_Channel cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia K_channel Activation of K+ Channels (Hyperpolarization) Ion_Channel->K_channel Ca_channel Inhibition of Ca2+ Channels Ion_Channel->Ca_channel K_channel->Analgesia Ca_channel->Analgesia

Caption: Signaling pathway of opioid analgesics via the mu-opioid receptor.

logical_relationship_antipsychotic_design Scaffold Piperidine Scaffold (from Ethyl piperidine-4-carboxylate) Modification1 N-Substitution (Introduction of Aryl/Heteroarylalkyl groups) Scaffold->Modification1 Modification2 4-Position Derivatization (Amide, Ether, etc.) Scaffold->Modification2 Pharmacophore Key Pharmacophoric Elements Modification1->Pharmacophore Modification2->Pharmacophore D2_Binding Dopamine D2 Receptor Antagonism/Partial Agonism Pharmacophore->D2_Binding HT2A_Binding Serotonin 5-HT2A Receptor Antagonism Pharmacophore->HT2A_Binding Antipsychotic_Activity Atypical Antipsychotic Profile (Efficacy on positive & negative symptoms, reduced extrapyramidal side effects) D2_Binding->Antipsychotic_Activity HT2A_Binding->Antipsychotic_Activity

Caption: Design strategy for antipsychotics using a piperidine scaffold.

References

Ethyl Piperidine-4-Carboxylate Hydrochloride: A Versatile Scaffold for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ethyl piperidine-4-carboxylate hydrochloride is a versatile and commercially available building block that serves as a crucial starting material for the synthesis of a diverse range of novel compounds with significant therapeutic potential. Its inherent structural features, including a secondary amine and an ethyl ester, allow for a wide array of chemical modifications, making it an attractive scaffold in medicinal chemistry. This document provides an overview of its application in the development of novel therapeutics, detailed experimental protocols for the synthesis of key compound classes, and a summary of their biological activities.

Introduction: The Role of the Piperidine Scaffold in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs.[1] Its conformational flexibility and basic nitrogen atom allow for favorable interactions with various biological targets. This compound, as a readily available derivative, provides a convenient entry point for the synthesis of complex molecules targeting a range of diseases. This includes the development of modulators for challenging targets such as those involved in neurodegenerative diseases, cancer, and cardiovascular disorders.[2][3][4]

Applications in the Synthesis of Novel Therapeutics

This compound has been successfully employed as a building block for the synthesis of compounds targeting several key biological pathways:

  • Survival Motor Neuron (SMN) Protein Modulators: In the context of Spinal Muscular Atrophy (SMA), this building block is used to synthesize compounds that can modulate the production of the SMN protein.[2]

  • RhoA/ROCK Pathway Inhibitors: The piperidine scaffold is integral to the design of inhibitors of the RhoA/ROCK signaling pathway, which is implicated in cardiovascular diseases.[3]

  • Acetylcholinesterase (AChE) Inhibitors: For Alzheimer's disease and other neurological disorders, derivatives of ethyl piperidine-4-carboxylate have been developed as potent inhibitors of acetylcholinesterase.

  • Carbonic Anhydrase (CA) Inhibitors: This scaffold has been utilized in the synthesis of selective inhibitors of carbonic anhydrase isoforms, which are targets for anticancer therapies.[4]

Quantitative Biological Activity Data

The following tables summarize the biological activity of representative compounds synthesized using ethyl piperidine-4-carboxylate or closely related piperidine scaffolds.

Table 1: Acetylcholinesterase Inhibitors

Compound IDTargetIC50 (nM)Reference CompoundIC50 (nM)
21 Acetylcholinesterase0.56--

Note: Compound 21 is 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, a potent inhibitor of acetylcholinesterase.

Table 2: Carbonic Anhydrase Inhibitors

Compound IDTarget IsoformKi (nM)Reference CompoundKi (nM)
6 hCA IX0.9Acetazolamide-
16 hCA IX0.8Acetazolamide-
20 hCA IX0.9Acetazolamide-
11 hCA IX & XII-Acetazolamide-
15 hCA IX & XII-Acetazolamide-

Note: These compounds are 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives.[4] Ki values represent the inhibition constant.

Table 3: RhoA Inhibitors

Compound IDTargetIC50 (µM)
12a RhoA1.24 - 3.00
12j RhoA1.24 - 3.00
14a RhoA1.24 - 3.00
14b RhoA1.24 - 3.00
14d RhoA1.24 - 3.00
14e RhoA1.24 - 3.00
14g RhoA1.24 - 3.00
14h RhoA1.24 - 3.00

Note: These compounds are novel small molecule RhoA inhibitors.[3]

Experimental Protocols

General Synthesis of Ethyl piperidine-4-carboxylate from the Hydrochloride Salt

Before its use in subsequent reactions, the free base of ethyl piperidine-4-carboxylate is typically generated from its hydrochloride salt.

Protocol 4.1.1: Free Base Generation

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add a mild base, such as a saturated aqueous solution of sodium bicarbonate or triethylamine, and stir vigorously.

  • Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base as an oil.

Synthesis of a Precursor for SMN Protein Modulators

This protocol describes the synthesis of ethyl 1-(5-bromothiazol-2-yl)piperidine-4-carboxylate, a key intermediate for SMN protein modulators.

Protocol 4.2.1: Synthesis of Ethyl 1-(5-bromothiazol-2-yl)piperidine-4-carboxylate

  • Combine 2,5-dibromothiazole (1.0 eq) and ethyl piperidine-4-carboxylate (1.5 eq) in ethanol.

  • Add triethylamine (a suitable excess) to the mixture.

  • Heat the reaction mixture in a microwave reactor at 120 °C for 2 hours.

  • After cooling, dilute the reaction mixture with water.

  • Extract the product with ethyl acetate and dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product as a light yellow solid.

Representative Synthesis of a Carbonic Anhydrase Inhibitor Precursor

This protocol outlines the synthesis of ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate, a precursor to potent carbonic anhydrase inhibitors.[4]

Protocol 4.3.1: Synthesis of Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate

  • To a solution of sulfanilamide (1.0 eq) in dry acetonitrile, add ethyl piperidine-4-carboxylate (1.0 eq).

  • Add 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired compound.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and mechanisms of action targeted by compounds derived from this compound.

RhoA_Signaling_Pathway GPCR GPCR GEF GEFs GPCR->GEF Ligand Binding RhoA_GDP RhoA-GDP (Inactive) GEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GDP ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLC Phosphatase ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC MLCP->MLC_P Dephosphorylates MLC->MLC_P Actin_Cytoskeleton Actin Cytoskeleton Reorganization MLC_P->Actin_Cytoskeleton Inhibitor RhoA Inhibitor (Derived from Ethyl Piperidine-4-carboxylate) Inhibitor->RhoA_GTP Inhibits

Caption: RhoA Signaling Pathway and Point of Inhibition.

AChE_Inhibition cluster_0 Normal Function cluster_1 Inhibition AChE Acetylcholinesterase (AChE) ACh Acetylcholine (ACh) AChE->ACh ACh Accumulates Choline_Acetate Choline + Acetate (Hydrolysis Products) AChE->Choline_Acetate Hydrolyzes ACh Active_Site Active Site ACh->Active_Site Binds Inhibitor AChE Inhibitor (Piperidine Derivative) Inhibitor->Active_Site Blocks Synapse Synaptic Cleft

Caption: Mechanism of Acetylcholinesterase Inhibition.

CA_Inhibition cluster_0 Catalytic Reaction cluster_1 Inhibition CA Carbonic Anhydrase (CA) (e.g., CA IX) Product H+ + HCO3- CA->Product Catalyzes Active_Site Active Site (with Zn2+) Substrate CO2 + H2O Substrate->Active_Site Binds Inhibitor CA Inhibitor (Piperidine Derivative) Inhibitor->Active_Site Binds to Zn2+

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Conclusion

This compound is a valuable and versatile building block in the synthesis of novel compounds with diverse biological activities. Its utility has been demonstrated in the development of potential therapeutics for a range of diseases, including spinal muscular atrophy, cardiovascular disease, Alzheimer's disease, and cancer. The protocols and data presented herein provide a resource for researchers engaged in drug discovery and development, highlighting the potential of this scaffold in generating novel and potent bioactive molecules.

References

Application Notes and Protocols for Reactions Involving Ethyl Piperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key chemical transformations involving ethyl piperidine-4-carboxylate hydrochloride. This versatile building block is a cornerstone in the synthesis of a wide array of pharmaceutical agents, owing to the reactivity of the secondary amine within the piperidine ring. The following sections detail procedures for N-alkylation and N-benzylation, presenting quantitative data in structured tables and illustrating the synthetic pathways using workflow diagrams.

I. Overview of Synthetic Utility

This compound serves as a crucial starting material for the synthesis of N-substituted piperidine derivatives. The piperidine moiety is a common scaffold in medicinal chemistry, appearing in drugs targeting a range of conditions, including pain, psychosis, and neurological disorders.[1][2] The ester functional group can also be further modified, adding to the compound's versatility as a synthetic intermediate.

The general scheme for the functionalization of this compound involves the deprotonation of the piperidine nitrogen, followed by nucleophilic attack on an electrophile, such as an alkyl or benzyl halide.

II. Experimental Protocols

A. Protocol 1: General N-Alkylation

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Triethylamine (Et3N) or Potassium Carbonate (K2CO3)

  • Methanol (MeOH) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in methanol or DMF.

  • Add triethylamine (2.0-3.0 eq) or potassium carbonate (2.0-3.0 eq) to the solution.[3]

  • Add the alkyl halide (1.0-1.6 eq) dropwise to the stirred solution.[3]

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from 4 to 12 hours.[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water or a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[3]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-alkylated product.

  • Purify the product by silica gel column chromatography if necessary.

B. Protocol 2: N-Benzylation using Benzyl Bromide

This protocol provides a specific example of N-alkylation using benzyl bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Triethylamine

  • Methanol

  • Ethyl acetate

  • Water

  • Saturated brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve methyl 4-piperidinecarboxylate hydrochloride (1.0 eq) in methanol.[3]

  • Sequentially add benzyl bromide (1.0-1.6 eq) and triethylamine (1.0-3.0 eq).[3]

  • Heat the mixture to reflux for 4-12 hours, monitoring the reaction by TLC.[3]

  • After completion, evaporate the methanol under reduced pressure.[3]

  • Add water to the residue and extract with ethyl acetate.[3]

  • Combine the organic phases and wash with saturated brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the N-benzyl piperidine-4-carboxylate product.[3]

III. Data Presentation

The following tables summarize quantitative data for representative reactions involving ethyl piperidine-4-carboxylate and its derivatives.

Table 1: Synthesis of Ethyl 4-piperidinecarboxylate

Starting MaterialReagents and ConditionsSolventYieldReference
Isonipecotic acidThionyl chloride, 0 °C to reflux, 48 hAbsolute ethanol94%[4]

Table 2: N-Alkylation and N-Benzylation Reactions

Starting MaterialElectrophileBaseSolventReaction TimeProductReference
Methyl 4-piperidinecarboxylate hydrochlorideBenzyl bromideTriethylamineMethanol4-12 h (reflux)N-benzyl methyl-4-piperidinecarboxylate[3]
3-oxo-4-piperidine-carboxylic acid ethyl esterBenzyl chloride10% Sodium bicarbonateWater/Acetone2.5 h (0 °C to RT)Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride[1]
3-oxo-4-piperidine-carboxylic acid ethyl esterBenzyl bromideSodium tert-butoxideTetrahydrofuran0.5 h (0 °C to RT)Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride[1]

IV. Visualizations

The following diagrams illustrate the synthetic workflow for the preparation of N-substituted piperidine derivatives from this compound.

experimental_workflow start Ethyl piperidine-4-carboxylate Hydrochloride free_base Ethyl piperidine-4-carboxylate (Free Base) start->free_base Base (e.g., Et3N) n_alkylated N-Alkylated Product (e.g., N-Ethyl) free_base->n_alkylated Alkyl Halide (e.g., EtI) Base, Solvent, Heat n_benzylated N-Benzylated Product free_base->n_benzylated Benzyl Halide Base, Solvent, Heat reductive_amination N-Substituted Product (via Reductive Amination) free_base->reductive_amination Aldehyde/Ketone Reducing Agent (e.g., NaBH(OAc)3)

Caption: Synthetic routes from Ethyl piperidine-4-carboxylate.

n_alkylation_pathway reactant Ethyl piperidine-4-carboxylate Hydrochloride deprotonation Deprotonation reactant->deprotonation Base (e.g., Et3N) nucleophilic_attack Nucleophilic Attack deprotonation->nucleophilic_attack Alkyl Halide (R-X) product N-Alkyl Ethyl piperidine-4-carboxylate nucleophilic_attack->product

Caption: Mechanism of N-alkylation.

References

Application Notes and Protocols for the Derivatization of Ethyl Piperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl piperidine-4-carboxylate is a versatile bifunctional molecule widely utilized as a scaffold in medicinal chemistry and drug discovery. Its piperidine ring is a common motif in many biologically active compounds, contributing to favorable pharmacokinetic properties. The secondary amine and the ethyl ester functionalities offer two distinct points for chemical modification, allowing for the synthesis of a diverse library of derivatives. This document provides detailed protocols for the derivatization of ethyl piperidine-4-carboxylate hydrochloride via N-alkylation, reductive amination, and amide coupling, and discusses the relevance of these derivatives in targeting specific signaling pathways.

Derivatization Strategies

The primary routes for derivatizing this compound involve reactions at the piperidine nitrogen and modifications of the carboxylate group. The hydrochloride salt must first be neutralized or used under conditions that allow for the in-situ formation of the free amine for reactions at the nitrogen.

General Workflow for Derivatization

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Classes start Ethyl Piperidine-4-carboxylate Hydrochloride N_alkylation N-Alkylation start->N_alkylation reductive_amination Reductive Amination start->reductive_amination amide_coupling Amide Coupling (after hydrolysis) start->amide_coupling Hydrolysis first N_alkyl N-Alkyl Piperidines N_alkylation->N_alkyl N_substituted N-Substituted Piperidines reductive_amination->N_substituted amide_derivatives Piperidine-4-carboxamides amide_coupling->amide_derivatives

Caption: General derivatization workflows for ethyl piperidine-4-carboxylate.

Experimental Protocols

N-Alkylation

N-alkylation introduces a substituent on the piperidine nitrogen, which can significantly influence the pharmacological properties of the resulting molecule.

Protocol 1.1: N-Benzylation of Ethyl Piperidine-4-carboxylate

This protocol describes the synthesis of ethyl 1-benzylpiperidine-4-carboxylate.

  • Materials:

    • Ethyl piperidine-4-carboxylate

    • Benzyl bromide

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve ethyl piperidine-4-carboxylate (1 eq) and triethylamine (1.2 eq) in dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Add benzyl bromide (1.2 eq) dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography (ethyl acetate/hexane) to yield ethyl 1-benzylpiperidine-4-carboxylate.

Protocol 1.2: N-Ethylation of Piperidine

This general procedure can be adapted for the N-ethylation of ethyl piperidine-4-carboxylate.

  • Materials:

    • Ethyl piperidine-4-carboxylate

    • Ethyl iodide

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of ethyl piperidine-4-carboxylate (1 eq) in anhydrous DMF, add potassium carbonate (2 eq).

    • Add ethyl iodide (1.2 eq) to the suspension.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, filter the reaction mixture to remove the inorganic salts.

    • Remove the DMF under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 1-ethylpiperidine-4-carboxylate.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is used to introduce a variety of substituents at the nitrogen atom by reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent.

Protocol 2.1: Reductive Amination with Chloroacetaldehyde

This protocol details the synthesis of 1-(2-chloroethyl)-4-piperidinecarboxylic acid ethyl ester.

  • Materials:

    • Ethyl isonipecotate (ethyl piperidine-4-carboxylate)

    • 50% Chloroacetaldehyde aqueous solution

    • Methanol/Acetic acid mixture (10:1)

    • Sodium cyanoborohydride (NaCNBH₃)

    • 2N HCl

    • Potassium carbonate (K₂CO₃)

    • Ethyl acetate (AcOEt)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a single-neck flask, dissolve ethyl isonipecotate (1 eq) in a methanol/acetic acid (10:1) mixture.

    • Add the 50% chloroacetaldehyde aqueous solution (1 eq) dropwise.

    • Cool the solution to 0°C in an ice bath and add NaCNBH₃ (1 eq) portionwise.

    • Stir the reaction at room temperature for 2 hours, monitoring by UPLC.

    • Evaporate the solvent under reduced pressure.

    • Make the aqueous phase basic with K₂CO₃ and extract with ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to obtain the product.

Protocol 2.2: Reductive Amination with Acetone

This protocol describes the synthesis of ethyl 1-isopropylpiperidine-4-carboxylate using sodium triacetoxyborohydride.

  • Materials:

    • Ethyl piperidine-4-carboxylate

    • Acetone

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE)

    • Acetic acid

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • To a solution of ethyl piperidine-4-carboxylate (1 eq) and acetone (1.5 eq) in 1,2-dichloroethane, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portionwise.

    • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Amide Coupling

The ethyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides.

Protocol 3.1: Hydrolysis of Ethyl Piperidine-4-carboxylate

This protocol describes the saponification of the ethyl ester to piperidine-4-carboxylic acid.

  • Materials:

    • Ethyl piperidine-4-carboxylate

    • Sodium hydroxide (NaOH)

    • Water

    • Hydrochloric acid (HCl) to adjust pH

  • Procedure:

    • Dissolve ethyl piperidine-4-carboxylate (1 eq) in an aqueous solution of sodium hydroxide (2 eq).

    • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to a pH of approximately 6-7.

    • The product, piperidine-4-carboxylic acid, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 3.2: Amide Coupling with Benzylamine using HATU

This protocol details the formation of an amide bond between piperidine-4-carboxylic acid and benzylamine.

  • Materials:

    • Piperidine-4-carboxylic acid

    • Benzylamine

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • 5% aqueous LiCl, 5% aqueous HCl, saturated aqueous NaHCO₃, brine

  • Procedure:

    • In a flask under an inert atmosphere, dissolve piperidine-4-carboxylic acid (1 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add benzylamine (1.2 eq) to the mixture and stir at room temperature for 1-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation

Derivative NameDerivatization MethodYield (%)Melting Point (°C)¹H NMR (CDCl₃, δ ppm)
Ethyl 1-benzylpiperidine-4-carboxylateN-Alkylation91N/A (liquid)7.25-7.35 (m, 5H), 4.12 (q, 2H), 3.52 (s, 2H), 2.90 (m, 2H), 2.05 (m, 2H), 1.90 (m, 1H), 1.75 (m, 2H), 1.25 (t, 3H)
Ethyl 1-ethylpiperidine-4-carboxylateN-Alkylation77-83N/A (liquid)4.13 (q, 2H), 2.95 (m, 2H), 2.40 (q, 2H), 2.25 (m, 1H), 1.95 (m, 2H), 1.75 (m, 2H), 1.25 (t, 3H), 1.08 (t, 3H)
Ethyl 1-isopropylpiperidine-4-carboxylateReductive Amination90N/A (liquid)4.12 (q, 2H), 3.00 (m, 2H), 2.75 (sept, 1H), 2.15 (m, 1H), 1.90 (m, 2H), 1.70 (m, 2H), 1.25 (t, 3H), 1.05 (d, 6H)
N-Benzylpiperidine-4-carboxamideAmide Coupling~80-90145-1497.20-7.40 (m, 5H), 5.80 (br s, 1H), 4.45 (d, 2H), 2.90 (m, 2H), 2.10 (m, 2H), 1.80-2.00 (m, 3H), 1.60 (m, 2H)

Application in Drug Discovery: Targeting Signaling Pathways

Derivatives of ethyl piperidine-4-carboxylate are key components in the development of antagonists for G protein-coupled receptors (GPCRs), such as the C-C chemokine receptor type 5 (CCR5) and the neurokinin-1 (NK-1) receptor.

CCR5 Antagonism

CCR5 is a receptor on white blood cells that is involved in the immune response and is also used by HIV to enter cells. Antagonists of CCR5 can block this entry and are used as anti-HIV drugs.

CCR5_Signaling ligand CCL3, CCL4, CCL5 (Chemokines) ccr5 CCR5 Receptor ligand->ccr5 Activates g_protein Gαi Protein ccr5->g_protein Activates antagonist Piperidine Derivative (Antagonist) antagonist->ccr5 Blocks pi3k PI3K g_protein->pi3k plc PLC g_protein->plc akt Akt pi3k->akt mapk MAPK Pathway (ERK, JNK, p38) akt->mapk cell_response Inflammation, Chemotaxis, HIV Entry mapk->cell_response ip3_dag IP₃ / DAG plc->ip3_dag ca_release Ca²⁺ Release ip3_dag->ca_release ca_release->cell_response

Caption: Simplified CCR5 signaling pathway and its inhibition by piperidine-based antagonists.[1][2][3][4]

Neurokinin-1 (NK-1) Receptor Antagonism

The NK-1 receptor is activated by Substance P and is involved in pain transmission, inflammation, and emesis. NK-1 receptor antagonists are used as antiemetics and are being investigated for other indications.

NK1_Signaling substance_p Substance P nk1r NK-1 Receptor substance_p->nk1r Activates g_protein Gαq / Gαs Proteins nk1r->g_protein Activates antagonist Piperidine Derivative (Antagonist) antagonist->nk1r Blocks plc PLC g_protein->plc ac Adenylyl Cyclase g_protein->ac ip3_dag IP₃ / DAG plc->ip3_dag camp cAMP ac->camp ca_pkc Ca²⁺ Release / PKC Activation ip3_dag->ca_pkc pka PKA Activation camp->pka cell_response Pain Transmission, Inflammation, Emesis ca_pkc->cell_response pka->cell_response

Caption: Key signaling pathways of the NK-1 receptor and its antagonism.[5][6][7][8]

Conclusion

This compound is a valuable and adaptable starting material for the synthesis of a wide array of derivatives with significant potential in drug discovery. The protocols provided herein for N-alkylation, reductive amination, and amide coupling offer robust methods for generating diverse chemical entities. The ability of these derivatives to modulate key signaling pathways, such as those mediated by the CCR5 and NK-1 receptors, underscores the importance of this scaffold in the development of novel therapeutics.

References

Application Notes and Protocols: The Role of Ethyl Piperidine-4-carboxylate Hydrochloride in Analgesic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of the analgesic drug pethidine, with a focus on the potential, though not widely documented, use of ethyl piperidine-4-carboxylate hydrochloride as a starting material. This document outlines established synthetic routes to pethidine, offers a proposed synthetic pathway from this compound, and describes the mechanism of action of pethidine. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to guide researchers in the field of analgesic drug development.

Introduction to Pethidine

Pethidine, also known as meperidine, is a synthetic opioid of the phenylpiperidine class.[1] First synthesized in 1938, it has been used for the relief of moderate to severe pain.[2] Pethidine acts primarily as a μ-opioid receptor agonist, mimicking the effects of endogenous opioids to produce analgesia.[3] Its synthesis and the development of its analogs remain an important area of research in medicinal chemistry for the discovery of new analgesics with improved efficacy and safety profiles.

Established Synthesis of Pethidine

A common and well-documented industrial synthesis of pethidine starts from the condensation of N,N-bis(2-chloroethyl)methylamine with benzyl cyanide. This method efficiently constructs the core 1-methyl-4-phenylpiperidine structure.

Experimental Protocol: Pethidine Synthesis via Benzyl Cyanide

Step 1: Synthesis of 1-methyl-4-phenylpiperidine-4-carbonitrile

  • To a stirred suspension of sodium amide in an inert solvent such as toluene, add benzyl cyanide at a controlled temperature.

  • Slowly add N,N-bis(2-chloroethyl)methylamine to the reaction mixture.

  • Heat the mixture under reflux for several hours to facilitate the cyclization reaction.

  • After cooling, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the 1-methyl-4-phenylpiperidine-4-carbonitrile by vacuum distillation or recrystallization.

Step 2: Hydrolysis and Esterification to Pethidine

  • Hydrolyze the nitrile group of 1-methyl-4-phenylpiperidine-4-carbonitrile to a carboxylic acid by heating with a strong acid, such as sulfuric acid.

  • Following hydrolysis, esterify the resulting carboxylic acid by heating with ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid or gaseous HCl).[4]

  • After the reaction is complete, cool the mixture and neutralize it with a base.

  • Extract the pethidine base with an organic solvent.

  • Wash the organic extract, dry it, and remove the solvent to obtain crude pethidine.

  • Purify the pethidine by vacuum distillation. The hydrochloride salt can be prepared by treating a solution of the base with hydrogen chloride.

ParameterStep 1: CyclizationStep 2: Hydrolysis & Esterification
Key Reagents Benzyl cyanide, N,N-bis(2-chloroethyl)methylamine, Sodium amide1-methyl-4-phenylpiperidine-4-carbonitrile, Sulfuric acid, Ethanol
Solvent TolueneEthanol
Temperature RefluxReflux
Reaction Time 4-6 hours6-8 hours
Yield ~70-80%~85-95%

Proposed Synthetic Route for Pethidine from this compound

While not a standard industrial method, a synthetic pathway starting from this compound can be proposed based on established organic chemistry reactions. This route involves N-methylation followed by the introduction of the phenyl group at the 4-position.

Experimental Workflow: Proposed Synthesis

G A Ethyl piperidine-4-carboxylate hydrochloride B N-Methylation (Eschweiler-Clarke Reaction) A->B C Ethyl 1-methylpiperidine-4-carboxylate B->C D Alpha-Halogenation C->D E Ethyl 4-halo-1-methylpiperidine-4-carboxylate D->E F Phenylation (e.g., Grignard or Suzuki Coupling) E->F G Pethidine (Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate) F->G

Caption: Proposed synthetic workflow for pethidine.

Experimental Protocol: Proposed Synthesis

Step 1: N-Methylation of Ethyl piperidine-4-carboxylate (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using formic acid and formaldehyde.[5]

  • To a reaction flask, add ethyl piperidine-4-carboxylate (the free base, obtained by neutralizing the hydrochloride salt).

  • Add an excess of aqueous formaldehyde solution and formic acid.

  • Heat the reaction mixture to reflux. The reaction progress is indicated by the evolution of carbon dioxide.[6]

  • Continue heating until the gas evolution ceases (typically 8-12 hours).

  • Cool the reaction mixture and make it alkaline by adding a suitable base (e.g., sodium hydroxide solution).

  • Extract the product, ethyl 1-methylpiperidine-4-carboxylate, with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic extract with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-methylated product.

ParameterValue
Reactants Ethyl piperidine-4-carboxylate, Formaldehyde, Formic acid
Temperature ~100 °C (Reflux)
Reaction Time 8-12 hours
Typical Yield >80%

Step 2: Introduction of the Phenyl Group (Hypothetical)

The introduction of a phenyl group at the 4-position of ethyl 1-methylpiperidine-4-carboxylate is a challenging transformation. A direct arylation is difficult. A plausible, though not directly reported, multi-step approach could involve:

  • Alpha-Halogenation: Conversion of the C-H bond at the 4-position to a C-X (where X is a halogen) bond to create a reactive site. This would likely require specific and carefully controlled reaction conditions to achieve selectivity.

  • Phenylation: Subsequent reaction of the halogenated intermediate with a phenylating agent, such as a phenyl Grignard reagent (phenylmagnesium bromide) or through a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) with a phenylboronic acid or phenylstannane derivative. Grignard reagents are known to react with esters, which would be a competing side reaction.[7] Therefore, a cross-coupling reaction on a suitably activated substrate might be more feasible.

Note: This proposed second step is theoretical and would require significant experimental optimization. The synthesis of 4-phenylpiperidine derivatives often involves constructing the ring with the phenyl group already in place.[8]

Mechanism of Action of Pethidine: Signaling Pathway

Pethidine exerts its analgesic effects by acting as an agonist at μ-opioid receptors, which are G-protein coupled receptors (GPCRs).[3][9]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pethidine Pethidine MOR μ-Opioid Receptor (GPCR) Pethidine->MOR Binds and Activates G_protein Gαi/o and Gβγ subunits MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia K_channel->Analgesia Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter Neurotransmitter->Analgesia

Caption: Pethidine's signaling pathway via μ-opioid receptor.

The binding of pethidine to the μ-opioid receptor initiates a cascade of intracellular events:

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi/o). This causes the dissociation of the Gα-GTP and Gβγ subunits.[10]

  • Inhibition of Adenylate Cyclase: The activated Gα subunit inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11]

  • Modulation of Ion Channels:

    • The Gβγ subunit directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This reduces neuronal excitability.[10]

    • The Gβγ subunit also inhibits voltage-gated calcium channels, which reduces calcium influx.[11]

  • Reduced Neurotransmitter Release: The inhibition of calcium influx at presynaptic terminals decreases the release of excitatory neurotransmitters, such as substance P and glutamate, which are involved in the transmission of pain signals.[10]

  • Analgesia: The overall effect of these cellular changes is a reduction in the transmission of nociceptive signals, resulting in analgesia.[12]

Conclusion

While the synthesis of pethidine from this compound is not a conventional route, a plausible pathway can be designed utilizing well-established reactions like the Eschweiler-Clarke methylation. The subsequent introduction of the phenyl group presents a significant synthetic challenge that would require dedicated research and development. The established synthesis from benzyl cyanide remains a more direct and industrially relevant method. Understanding these synthetic strategies and the underlying mechanism of action of pethidine is crucial for the development of new and improved analgesic agents.

References

Application Notes and Protocols for N-alkylation of Ethyl Piperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl piperidine-4-carboxylate is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of pharmaceutical agents, including analgesics, antipsychotics, and anti-inflammatory drugs. The functionalization of the piperidine nitrogen via N-alkylation is a critical step in the development of these therapeutic compounds, allowing for the modulation of their pharmacological properties. This document provides detailed protocols for two common and effective methods for the N-alkylation of ethyl piperidine-4-carboxylate hydrochloride: Direct N-Alkylation with Alkyl Halides and Reductive Amination .

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes typical reaction conditions and reported yields for the N-alkylation of ethyl piperidine-4-carboxylate and structurally similar piperidine derivatives. This data is intended to provide a comparative overview to aid in method selection.

Starting MaterialAlkylating/Carbonyl AgentMethodBase/Reducing AgentSolventTemperatureTime (h)Yield (%)
Methyl piperidine-4-carboxylate HClBenzyl bromideDirect AlkylationTriethylamineMethanolReflux4-12High
Ethyl piperidine-4-carboxylate HClAlkyl HalideDirect AlkylationK₂CO₃DMF / AcetoneRT - 70°C12-24Good
PiperidineMethyl iodideDirect AlkylationK₂CO₃AcetonitrileRTSeveralModerate
Ethyl piperidine-4-carboxylate HClBenzaldehydeReductive AminationSodium TriacetoxyborohydrideDichloromethaneRT4-1280-95
Ethyl piperidine-2-carboxylatePyridine-4-carboxaldehydeReductive AminationSodium Triacetoxyborohydride1,2-DichloroethaneRT24~95
Ethyl piperidine-4-carboxylate HClAldehyde/KetoneReductive AminationSodium Triacetoxyborohydride1,2-DichloroethaneRT3-24High

Experimental Protocols

Method 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the direct alkylation of the secondary amine of ethyl piperidine-4-carboxylate with an alkyl halide in the presence of a base. The base is essential for neutralizing the hydrochloride salt and the hydrohalic acid byproduct formed during the reaction.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.).

  • Add anhydrous DMF or ACN (approximately 0.1-0.2 M concentration).

  • Add anhydrous potassium carbonate (2.5-3.0 eq.) or triethylamine (2.5-3.0 eq.) to the suspension. The base neutralizes the hydrochloride and will also scavenge the acid formed during the alkylation.

  • Stir the mixture at room temperature for 30 minutes to ensure complete neutralization of the hydrochloride salt.

  • Add the alkyl halide (1.1-1.5 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70°C, monitoring the progress by Thin Layer Chromatography (TLC). Reaction times can vary from 12 to 24 hours.

  • Upon completion, cool the reaction to room temperature and quench by the addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated product.

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Alkyl halides such as benzyl bromide and methyl iodide are lachrymators and toxic; handle with extreme care.

  • DMF is a reproductive toxin and can be absorbed through the skin.[1] Avoid direct contact.

  • Potassium carbonate is an irritant; avoid inhalation of dust and contact with skin and eyes.[2][3][4][5][6]

Method 2: Reductive Amination

Reductive amination is a two-step, one-pot reaction that involves the formation of an iminium ion intermediate from the amine and a carbonyl compound, followed by in situ reduction with a mild reducing agent like sodium triacetoxyborohydride. This method is particularly useful for synthesizing a diverse range of N-substituted piperidines.

Materials:

  • This compound

  • Triethylamine (Et₃N)

  • Aldehyde or Ketone (e.g., benzaldehyde, formaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq.) in dichloromethane or 1,2-dichloroethane (approximately 0.1-0.2 M concentration) in a round-bottom flask with a magnetic stir bar.

  • Add triethylamine (1.1 eq.) to the suspension and stir at room temperature for 30 minutes to liberate the free amine.

  • Add the desired aldehyde or ketone (1.0-1.2 eq.) to the mixture and stir for an additional 30-60 minutes at room temperature to facilitate the formation of the iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture. The addition may be exothermic.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the pure N-alkylated piperidine derivative.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Dichloromethane is a suspected carcinogen and can cause skin and eye irritation.[7][8][9][10]

  • Sodium triacetoxyborohydride is a water-reactive substance that can release flammable gases.[11] It is also an irritant. Handle in a dry environment and avoid contact with moisture.

  • The quenching step with sodium bicarbonate can evolve gas; add the solution slowly and with stirring.

Visualizations

Direct_N_Alkylation_Workflow cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Ethyl piperidine-4-carboxylate HCl E 1. Neutralize HCl salt with base 2. Add alkyl halide 3. Stir at RT or heat A->E B Alkyl Halide B->E C Base (K₂CO₃ or Et₃N) C->E D Solvent (DMF or ACN) D->E F Quench with water E->F Reaction complete G Extract with EtOAc F->G H Wash organic layer G->H I Dry and concentrate H->I J Column Chromatography I->J K N-Alkylated Ethyl piperidine-4-carboxylate J->K

Caption: Workflow for Direct N-Alkylation.

Reductive_Amination_Workflow cluster_materials Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_product Final Product A Ethyl piperidine-4-carboxylate HCl F 1. Neutralize HCl with Et₃N 2. Add carbonyl compound (Iminium ion formation) 3. Add NaBH(OAc)₃ for reduction A->F B Aldehyde or Ketone B->F C Triethylamine (Et₃N) C->F D Solvent (DCM or DCE) D->F E NaBH(OAc)₃ E->F G Quench with NaHCO₃ F->G Reaction complete H Extract with DCM G->H I Wash organic layer H->I J Dry and concentrate I->J K Column Chromatography J->K L N-Alkylated Ethyl piperidine-4-carboxylate K->L

Caption: Workflow for Reductive Amination.

References

The Spirocyclic Scaffold: A Modern Twist in Piperidine Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine motif is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs. However, the drive to explore novel chemical space and enhance molecular properties has led to a growing interest in their spirocyclic analogues: spiropiperidines. The introduction of a spirocyclic junction imparts a rigid, three-dimensional architecture, offering a powerful tool to refine a molecule's pharmacological profile. This rigidity can lead to improved binding affinity and selectivity for biological targets by locking the molecule in a more bioactive conformation. Furthermore, the increased sp³ character of spiropiperidines often translates to enhanced metabolic stability and improved physicochemical properties, such as solubility, which are critical for drug development.

This document provides detailed application notes on the use of spiropiperidines in drug discovery, including their role as bioisosteres, and presents step-by-step protocols for their synthesis via key chemical transformations.

Application Notes

Spiropiperidines as Bioisosteric Replacements for Piperidines

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate a lead compound's properties while retaining its biological activity.[1] Spirocyclic scaffolds, such as 2-azaspiro[3.3]heptane, have emerged as effective bioisosteres for the ubiquitous piperidine ring.[2][3] This substitution can lead to significant improvements in a compound's pharmacokinetic profile.

The rationale behind this bioisosteric switch lies in the distinct conformational and physicochemical properties of the spirocyclic system compared to a simple piperidine. The rigid spiro[3.3]heptane core, for instance, presents a different spatial arrangement of substituents, which can lead to altered interactions with the target protein. This can be particularly advantageous in optimizing ligand-receptor binding and improving selectivity.

One of the key advantages of employing 2-azaspiro[3.3]heptane as a piperidine bioisostere is the potential to lower lipophilicity (logD), a crucial parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[4] While the addition of a carbon atom would intuitively increase lipophilicity, the unique three-dimensional structure of the spirocycle can lead to a more compact and less lipophilic molecule. However, it is important to note that the effect on logD can be context-dependent, with N-linked 2-azaspiro[3.3]heptanes sometimes showing an increase in lipophilicity.[4]

Furthermore, the metabolic stability of the piperidine ring can be a concern in drug design. The introduction of a spirocyclic scaffold can block potential sites of metabolism, leading to a longer half-life and improved bioavailability.[5] For example, 1-azaspiro[3.3]heptane has been shown to possess improved metabolic stability compared to the more common 2-azaspiro[3.3]heptane.[3]

A practical example of this bioisosteric replacement is the incorporation of a 1-azaspiro[3.3]heptane core into the structure of the local anesthetic drug Bupivacaine, resulting in a novel, patent-free analogue with significant anesthetic activity.[3][6]

Table 1: Comparative Physicochemical and Metabolic Properties of Piperidine and its Spirocyclic Bioisosteres [3]

CompoundStructurepKacLogPclogD (pH 7.4)Metabolic Stability (t½ in HLM, min)
N-Benzylpiperidine(Structure unavailable)9.23.11.216
N-Benzyl-2-azaspiro[3.3]heptane(Structure unavailable)9.82.50.832
N-Benzyl-1-azaspiro[3.3]heptane(Structure unavailable)9.42.50.8>120

HLM: Human Liver Microsomes

Applications in Drug Discovery

The unique structural features of spiropiperidines have made them valuable scaffolds in the development of a wide range of therapeutic agents.

  • Histone Deacetylase (HDAC) Inhibitors: Spiropiperidine-based hydroxamic acid derivatives have been identified as potent HDAC inhibitors.[3] HDACs are crucial enzymes in gene regulation, and their inhibition is a validated strategy in cancer therapy. The spirocyclic core helps to orient the zinc-binding hydroxamic acid moiety and the surface-recognizing cap group for optimal interaction with the enzyme's active site.

  • Antileishmanial Agents: Spiro-piperidine derivatives have demonstrated significant antileishmanial activity, with some compounds showing superior efficacy compared to the standard drug miltefosine.[4] These compounds are believed to exert their effect through an antifolate mechanism, targeting enzymes like dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1) in the parasite.[4]

  • Kinase Inhibitors: The rigid spiropiperidine scaffold has been incorporated into the design of various kinase inhibitors, including those targeting c-jun N-terminal kinase (JNK) and VEGFR-2.[7][8] The defined geometry of the spirocycle can contribute to higher potency and selectivity by positioning key pharmacophoric elements in a favorable orientation within the kinase ATP-binding site.

  • Acetyl-CoA Carboxylase (ACC) Inhibitors: Spiropiperidine lactams have been developed as inhibitors of ACC, a key enzyme in fatty acid synthesis, which is a target for metabolic diseases.[9]

Experimental Protocols

This section provides detailed, step-by-step protocols for key synthetic methods used to construct spiropiperidine scaffolds.

Asymmetric 'Clip-Cycle' Synthesis of 3-Spiropiperidines

This two-step approach involves an initial cross-metathesis reaction ('Clip') to form a tethered Michael acceptor, followed by an intramolecular asymmetric aza-Michael cyclization ('Cycle') to construct the chiral 3-spiropiperidine core.[10][11]

General Reaction Scheme:

Clip-Cycle_Synthesis cluster_clip Clip Step: Cross-Metathesis cluster_cycle Cycle Step: Aza-Michael Cyclization Amine N-Cbz-1-amino-hex-5-ene Metathesis_Product Tethered Michael Acceptor Amine->Metathesis_Product Hoveyda-Grubbs II catalyst Thioacrylate Thioacrylate Thioacrylate->Metathesis_Product Cyclization_Product 3-Spiropiperidine Metathesis_Product->Cyclization_Product Chiral Phosphoric Acid

Caption: Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines.

Materials:

  • N-Cbz-protected 1-amino-hex-5-ene derivative

  • Thioacrylate (e.g., S-phenyl 2-(acryloyl)thioate)

  • Hoveyda-Grubbs II catalyst

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Standard laboratory glassware and purification supplies

Protocol:

Step 1: Cross-Metathesis ('Clip')

  • To a solution of the N-Cbz-protected 1-amino-hex-5-ene (1.0 equiv) and the thioacrylate (1.2 equiv) in anhydrous dichloromethane (0.1 M), add the Hoveyda-Grubbs II catalyst (2-5 mol%).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the tethered Michael acceptor.

Step 2: Intramolecular Asymmetric Aza-Michael Cyclization ('Cycle')

  • Dissolve the purified tethered Michael acceptor (1.0 equiv) in anhydrous toluene (0.1 M).

  • Add the chiral phosphoric acid catalyst (5-10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., 60-80 °C) under an inert atmosphere for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the enantioenriched 3-spiropiperidine.

Table 2: Representative Data for the 'Clip-Cycle' Synthesis of 3-Spiropiperidines [11]

SubstrateProductYield (%)Enantiomeric Ratio (er)
N-Cbz-2-cyclohexyl-hex-5-en-1-amine(S)-S-phenyl 2-(1-Cbz-spiro[cyclohexane-1,3'-piperidin]-2'-yl)ethanethioate8796:4
N-Cbz-2-cyclopentyl-hex-5-en-1-amine(S)-S-phenyl 2-(1-Cbz-spiro[cyclopentane-1,3'-piperidin]-2'-yl)ethanethioate8295:5
Synthesis of 2-Spiropiperidines via Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for the construction of cyclic systems, including spiropiperidines. This method typically involves the synthesis of a diene precursor followed by cyclization using a ruthenium-based catalyst.[12][13]

General Reaction Scheme:

RCM_Synthesis Diene Diene Precursor Spiro_Intermediate Unsaturated Spiropiperidine Diene->Spiro_Intermediate Grubbs' Catalyst Spiropiperidine Saturated Spiropiperidine Spiro_Intermediate->Spiropiperidine Hydrogenation

Caption: Synthesis of spiropiperidines via Ring-Closing Metathesis.

Materials:

  • Diene precursor (e.g., N-protected piperidine with two alkenyl side chains)

  • Grubbs' catalyst (e.g., 1st or 2nd generation)

  • Anhydrous and degassed solvent (e.g., dichloromethane)

  • Hydrogenation catalyst (e.g., Pd/C)

  • Hydrogen source (e.g., hydrogen gas balloon)

  • Standard laboratory glassware and purification supplies

Protocol:

  • Dissolve the diene precursor (1.0 equiv) in anhydrous and degassed dichloromethane (0.01-0.05 M).

  • Add Grubbs' catalyst (3-5 mol%) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography to yield the unsaturated spiropiperidine.

  • For the synthesis of the saturated spiropiperidine, dissolve the unsaturated product in a suitable solvent (e.g., methanol, ethyl acetate).

  • Add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 wt%).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate to obtain the saturated spiropiperidine.

Table 3: Representative Data for RCM Synthesis of Spiropiperidines [14]

Diene PrecursorCatalystProductYield (%)
N-Allyl-N-(cyclohex-2-en-1-yl)acrylamideGrubbs II1-Acryloyl-1,2,5,6,7,8-hexahydrospiro[quinoline-4,1'-cyclohexane]95
Diethyl diallylmalonateGrubbs IDiethyl spiro[4.5]dec-7-ene-1,1-dicarboxylate92
Intramolecular Heck Reaction for Spiropiperidine Synthesis

The intramolecular Heck reaction provides an efficient route to construct spirocyclic systems by forming a carbon-carbon bond between an aryl or vinyl halide/triflate and an alkene within the same molecule.[9]

General Reaction Scheme:

Heck_Synthesis Starting_Material Aryl/Vinyl Halide Precursor Spiropiperidine Spiropiperidine Product Starting_Material->Spiropiperidine Pd Catalyst, Base

Caption: Intramolecular Heck reaction for spiropiperidine synthesis.

Materials:

  • Aryl or vinyl halide/triflate precursor containing an appropriately positioned alkene

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., PPh₃, dppf)

  • Base (e.g., Et₃N, K₂CO₃, Ag₂CO₃)

  • Anhydrous solvent (e.g., DMF, acetonitrile, toluene)

  • Standard laboratory glassware and purification supplies

Protocol:

  • To an oven-dried flask, add the aryl/vinyl halide precursor (1.0 equiv), the palladium catalyst (2-10 mol%), the phosphine ligand (if required, 4-20 mol%), and the base (1.5-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for 12-48 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the spiropiperidine.

Table 4: Representative Data for Intramolecular Heck Synthesis of Spiropiperidines [9]

SubstrateCatalyst/BaseProductYield (%)
N-(2-Bromobenzyl)-N-(cyclohex-2-en-1-yl)acetamidePd(OAc)₂/PPh₃/Ag₂CO₃Spiro[cyclohexane-1,4'-isoquinolin]-3'-one85
N-Allyl-2-iodoanilinePd(OAc)₂/Et₃N3-Methyleneindoline75
Pictet-Spengler Reaction for Spiro-Tetrahydroisoquinoline Synthesis

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines and related heterocyclic systems. By employing a cyclic ketone as the carbonyl component, this reaction can be adapted to produce spiropiperidine-containing structures.[15][16]

General Reaction Scheme:

Pictet_Spengler_Synthesis Amine β-Arylethylamine Spiropiperidine Spiro-tetrahydroisoquinoline Amine->Spiropiperidine Acid Catalyst Ketone Cyclic Ketone Ketone->Spiropiperidine

Caption: Pictet-Spengler reaction for spiro-tetrahydroisoquinoline synthesis.

Materials:

  • β-Arylethylamine (e.g., phenethylamine, tryptamine)

  • Cyclic ketone (e.g., cyclohexanone, N-Boc-4-piperidone)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), HCl)

  • Solvent (e.g., dichloromethane, toluene, acetonitrile)

  • Standard laboratory glassware and purification supplies

Protocol:

  • Dissolve the β-arylethylamine (1.0 equiv) in the chosen solvent (e.g., dichloromethane, 0.1-0.5 M).

  • Add the cyclic ketone (1.0-1.2 equiv) to the solution.

  • Add the acid catalyst (e.g., TFA, 1.1 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with heating (e.g., reflux) for 1-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the spiropiperidine derivative.

Table 5: Representative Data for Pictet-Spengler Synthesis of Spiro-Tetrahydroisoquinolines

β-ArylethylamineKetoneProductYield (%)Reference
TryptamineN-Boc-4-piperidone2'-Boc-spiro[indole-3,4'-piperidine]-1,2,3,4-tetrahydro-β-carboline85[16]
PhenethylamineCyclohexanoneSpiro[cyclohexane-1,1'-tetrahydroisoquinoline]78[15]

References

Application Notes and Protocols: Preparation of 1-(2-chloroethyl)-4-piperidinecarboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-(2-Chloroethyl)-4-piperidinecarboxylic acid ethyl ester is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor for Umeclidinium Bromide, a long-acting muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD).[1][] This document provides detailed protocols for the chemical synthesis of this versatile intermediate, including reaction parameters, purification methods, and analytical data. The methodologies presented are compiled from established literature and patents, offering researchers a comprehensive guide for laboratory-scale preparation.

Chemical Properties and Structure

IdentifierValue
IUPAC Name ethyl 1-(2-chloroethyl)piperidine-4-carboxylate[3]
CAS Number 869112-14-1[1][3][4]
Molecular Formula C10H18ClNO2[3][4]
Molecular Weight 219.71 g/mol [3][4]
Appearance Clear colorless to pale yellow liquid[5]
Storage Sealed in dry, store in freezer, under -20°C[4]

Synthesis Methodologies

Two primary synthetic routes for the preparation of 1-(2-chloroethyl)-4-piperidinecarboxylic acid ethyl ester are detailed below: Reductive Amination and a Two-Step N-Alkylation followed by Chlorination. A third method, direct alkylation, is mentioned for completeness but is reported to suffer from low yields.

Method 1: Reductive Amination of Ethyl Isonipecotate

This method involves the reaction of ethyl isonipecotate with chloroacetaldehyde in the presence of a reducing agent. This approach is advantageous as it is a one-pot synthesis that can provide good yields and high purity.[6][7][8]

Reaction Scheme:

reactant1 Ethyl isonipecotate product 1-(2-chloroethyl)-4-piperidinecarboxylic acid ethyl ester reactant1->product 1. reactant2 Chloroacetaldehyde reactant2->product 2. reagent Reducing Agent (e.g., NaCNBH3, NaBH(OAc)3) Solvent (e.g., Methanol/Acetic Acid) reagent->product

Caption: Reductive amination reaction scheme.

Experimental Protocol:

A detailed protocol for the reductive amination is provided in the patent literature.[6][7] The following is a representative procedure:

  • Reaction Setup: In a single-neck flask, dissolve ethyl isonipecotate in a solvent system consisting of methanol and acetic acid (typically in a 10:1 ratio).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add a 50% aqueous solution of chloroacetaldehyde dropwise to the cooled solution.

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise while maintaining the temperature at 0°C.

  • Reaction: Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction progress using a suitable analytical technique like UPLC.

  • Work-up:

    • Evaporate the solvent under reduced pressure at 40°C.

    • Make the resulting aqueous phase basic using potassium carbonate (K₂CO₃).

    • Extract the product with ethyl acetate (AcOEt).

    • Dry the combined organic extracts over sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

    • If necessary, further purify the compound by silica gel chromatography.[6][7]

Quantitative Data for Reductive Amination:

Starting Material (Ethyl Isonipecotate)Chloroacetaldehyde (50% aq.)Reducing AgentSolvent (MeOH/AcOH)YieldReference
369.6 mg (2.3 mmol)180.5 mg (2.3 mmol)NaCNBH₃ (144.5 mg, 2.3 mmol)6.7 mL (10/1)Not specified[6][7]
468.2 mg (3.0 mmol)235.5 mg (3.0 mmol)NaBH(OAc)₃ (2.5 g, 12 mmol)8.6 mL (10/1)Not specified[6][7]
443 mg (2.8 mmol)219.8 mg (2.8 mmol)NaBH(OAc)₃ (2.4 g, 11.3 mmol)8 mL (Acetonitrile/AcOH 10/1)90%[6]
Method 2: Two-Step N-Alkylation and Chlorination

This synthetic route involves the initial N-alkylation of ethyl isonipecotate with 2-bromoethanol, followed by the chlorination of the resulting alcohol intermediate using thionyl chloride (SOCl₂).[9]

Workflow Diagram:

start Start: Ethyl Isonipecotate step1 N-Alkylation with 2-Bromoethanol (Toluene, K2CO3, Reflux) start->step1 intermediate Intermediate: 1-(2-hydroxyethyl)-4-piperidinecarboxylic acid ethyl ester step1->intermediate step2 Chlorination with Thionyl Chloride (Toluene) intermediate->step2 product Final Product: 1-(2-chloroethyl)-4-piperidinecarboxylic acid ethyl ester step2->product

Caption: Two-step synthesis workflow.

Experimental Protocol:

The following protocol is adapted from patent literature.[9]

Step 1: N-Alkylation

  • Reaction Setup: Charge a reaction vessel with ethyl isonipecotate, potassium carbonate powder, and toluene.

  • Reagent Addition: Add 2-bromoethanol to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and stir for about 160 minutes.

  • Work-up:

    • Cool the reaction mixture to 60°C and add water.

    • Further cool to 20°C, stir, and separate the aqueous layer.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers.

Step 2: Chlorination

  • Solvent Adjustment: Concentrate the combined organic layers from the previous step by vacuum distillation.

  • Chlorination: Heat the reaction mixture to 50-60°C and add thionyl chloride.

  • Reaction: Stir the mixture for approximately 60-90 minutes.

  • Isolation: Cool the mixture to 20°C, stir for 30 minutes, and then add ethyl acetate to precipitate the product.

Quantitative Data for N-Alkylation and Chlorination:

Starting Material (Ethyl Isonipecotate)2-BromoethanolThionyl ChlorideSolvent (Toluene)Conversion/YieldReference
400.1 g256 mL193 mL4000 mL94% conversion[9]
300 g150 mL150 mL2700 mLNot specified[9]
Method 3: Direct Alkylation with 1-Bromo-2-chloroethane

This method involves the direct N-alkylation of ethyl isonipecotate with 1-bromo-2-chloroethane. However, it is reported to result in very low yields (around 38%) due to the formation of a dimeric by-product. This process also necessitates chromatographic purification, making it less suitable for industrial-scale synthesis.[8]

Analytical Data

Characterization of the final product is crucial to confirm its identity and purity. Below is a summary of expected analytical data for the starting material, ethyl isonipecotate, and the final product.

Ethyl 4-piperidinecarboxylate (Ethyl Isonipecotate):

Data TypeDescription
¹H NMR (CDCl₃, 400 MHz) δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.07 (dt, J = 12.6, 3.6 Hz, 2H), 2.61 (td, J = 12.3, 2.7 Hz, 2H), 2.38 (tt, J = 11.3, 3.9 Hz, 1H), 1.94 - 1.78 (m, 2H), 1.59 (adtd, J = 13.4, 11.4, 4.0 Hz, 2H), 1.24 (t, J = 7.1 Hz, 3H, OCH₂CH₃).[10]
Mass Spectrum (ESI) m/z 158.2 [M+H]⁺.[10]

1-(2-chloroethyl)-4-piperidinecarboxylic acid ethyl ester:

Data TypeDescription
¹H NMR (400 MHz) A patent describing the synthesis of this compound references an ¹H-NMR spectrum (Figure 1 in the patent document) which shows signals corresponding to the structure of the desired product, indicating its purity.[8] Specific peak assignments were not detailed in the abstract.
Computed Properties Molecular Weight: 219.71 g/mol , XLogP3: 1.6, Exact Mass: 219.1026065 Da.[3]

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Chloroacetaldehyde is toxic and corrosive. Handle with extreme care.

  • Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water. Handle with caution.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Piperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of Ethyl piperidine-4-carboxylate hydrochloride, a key intermediate in pharmaceutical development.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing Ethyl piperidine-4-carboxylate? A1: The two most common and effective methods are the Fischer-Speier esterification of isonipecotic acid (4-piperidinecarboxylic acid) and the catalytic hydrogenation of ethyl isonicotinate.[3][4] The choice depends on the availability of starting materials, required scale, and equipment. The final hydrochloride salt is typically prepared by treating the resulting ester with hydrochloric acid.[5]

Q2: Which synthesis route generally provides a higher yield? A2: Both routes can achieve high yields. The Fischer esterification method, when driven to completion, can yield upwards of 94%.[6] Modern continuous flow hydrogenation processes for ethyl isonicotinate also report high throughput and excellent yields, often exceeding 95% conversion to the desired product.[4][7]

Q3: What are the main safety precautions to consider? A3: When using thionyl chloride for esterification, the reaction should be performed in a well-ventilated fume hood as it is corrosive and reacts with moisture to release toxic gases.[3] Catalytic hydrogenation involves flammable hydrogen gas and requires specialized high-pressure equipment.[4] Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Q4: How is the final hydrochloride salt formed? A4: The hydrochloride salt is typically prepared by reacting the purified ethyl piperidine-4-carboxylate base with hydrochloric acid in a suitable solvent, followed by crystallization to isolate the final solid product.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, categorized by the reaction type.

Route 1: Fischer-Speier Esterification of Isonipecotic Acid

Problem 1: Low or no yield of the desired ester.

  • Question: My Fischer esterification reaction shows a very low conversion rate even after a prolonged reaction time. What could be the cause?

  • Answer: Low yield in Fischer esterification is often due to the reaction reaching equilibrium without favoring the product.[8]

    • Inadequate Water Removal: The reaction produces water, which can hydrolyze the ester product, shifting the equilibrium back to the reactants.[9] Consider using a Dean-Stark apparatus to remove water azeotropically or adding a drying agent.[8][10]

    • Insufficient Catalyst: Ensure a sufficient amount of acid catalyst (e.g., sulfuric acid, thionyl chloride) is used. The catalyst protonates the carboxylic acid, making it more electrophilic for the alcohol to attack.[9]

    • Reagent Stoichiometry: Use a large excess of the alcohol (ethanol) to shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[8][11]

    • Reaction Temperature and Time: The reaction often requires heating under reflux for an extended period (24-48 hours) to reach completion.[6] Ensure the temperature is adequate for the solvent being used.

Problem 2: The final product is a dark-colored oil and difficult to purify.

  • Question: After the workup, I obtained a dark, oily crude product. How can I improve its purity and color?

  • Answer: The formation of a colored, oily product can result from side reactions or residual impurities.

    • Incomplete Neutralization: During the workup, ensure the acidic catalyst is completely neutralized. The crude product is often washed with a basic solution like 10% sodium hydroxide (NaOH) to remove any unreacted acid.[3][6]

    • Thermal Decomposition: If the reaction temperature was too high, decomposition of starting materials or products might have occurred. Ensure controlled heating during the reaction and solvent removal.

    • Purification Technique: After aqueous washes, the organic layer should be thoroughly dried over an anhydrous salt like sodium sulfate (Na2SO4) before solvent evaporation.[6] If impurities persist, consider column chromatography for purification, although a carefully performed extraction is often sufficient.

Route 2: Hydrogenation of Ethyl Isonicotinate

Problem 1: The reaction is incomplete, or a mixture of products is obtained.

  • Question: My hydrogenation of ethyl isonicotinate resulted in a mixture of the starting material, the partially hydrogenated intermediate, and the final product. How can I achieve complete conversion?

  • Answer: Incomplete hydrogenation or the formation of intermediates like ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate is a common issue.[4]

    • Catalyst Activity: The choice and activity of the catalyst are critical. Palladium on carbon (Pd/C) or platinum-based catalysts are often used.[4] Ensure the catalyst is not poisoned and is used in the correct loading.

    • Hydrogen Pressure & Temperature: These parameters significantly influence the reaction rate and selectivity. Insufficient pressure or temperature can lead to incomplete reaction. Optimization is often required; for example, pressures of 20 bar and temperatures around 60°C have been used effectively in flow systems.[12]

    • Solvent and Concentration: The reaction is typically run in a solvent like ethanol. High concentrations of the starting material (e.g., above 0.05 M in some systems) can sometimes lead to incomplete conversion.[4]

Problem 2: Difficulty in removing the catalyst after the reaction.

  • Question: How can I efficiently remove the solid hydrogenation catalyst from my reaction mixture?

  • Answer: Removing fine catalyst particles can be challenging.

    • Filtration: The standard method is to filter the reaction mixture through a pad of a filter aid like Celite. This prevents the fine catalyst particles from clogging the filter paper and ensures complete removal.

    • Flow Chemistry: Using a packed-bed or trickle-bed reactor in a continuous flow setup eliminates the need for post-reaction filtration, as the catalyst is contained within the reactor column.[4] This is a significant advantage for process intensification.[7]

Data Presentation: Reaction Condition Comparison

The following tables summarize typical reaction conditions and reported outcomes for the primary synthesis routes.

Table 1: Fischer-Speier Esterification Conditions

Parameter Condition Reported Yield Reference
Starting Material Isonipecotic Acid 94% [3],[6]
Reagents Anhydrous Ethanol, Thionyl Chloride
Reagent Ratio 4 eq. Thionyl Chloride to Isonipecotic Acid
Temperature Reflux

| Reaction Time | 48 hours | | |

Table 2: Continuous Flow Hydrogenation of Ethyl Isonicotinate

Parameter Condition Throughput/Productivity Reference
Catalyst 5% Pd/Al2O3 1959 g/day [4],[7],[13]
Substrate Conc. 0.8 M in Ethanol 408 g h⁻¹ per g of active catalyst
Temperature 55 °C
H₂ Pressure 20 bar

| Flow Rate | 7.0 mL/min | | |

Experimental Protocols

Protocol 1: Synthesis of Ethyl Piperidine-4-carboxylate via Fischer Esterification

  • Reaction Setup: Dissolve 4-piperidinecarboxylic acid (1.29 g, 10.0 mmol) in anhydrous ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[3][6]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (2.91 mL, 40.0 mmol) dropwise to the stirred solution.[3][6]

  • Reaction: Heat the mixture to reflux and maintain for 48 hours.[6]

  • Workup: After cooling to room temperature, evaporate the solvent under reduced pressure. Dissolve the resulting yellow oily crude product in ethyl acetate (EtOAc).[3]

  • Purification: Wash the organic solution with a 10% sodium hydroxide (NaOH) solution. Separate the organic layer, dry it over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the pure ester as a clear oil.[3][6]

Protocol 2: Synthesis of this compound

  • Dissolution: Dissolve the purified ethyl piperidine-4-carboxylate (free base) in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Acidification: Cool the solution in an ice bath and bubble dry hydrogen chloride (HCl) gas through it, or add a solution of HCl in the chosen solvent, until precipitation is complete.

  • Isolation: Collect the precipitated white solid by vacuum filtration.

  • Drying: Wash the solid with cold solvent and dry it under vacuum to obtain this compound.

Visualizations

Below are diagrams illustrating the synthesis workflow and a troubleshooting decision path.

G cluster_esterification Route 1: Fischer Esterification cluster_hydrogenation Route 2: Catalytic Hydrogenation cluster_hcl Final Step: Salt Formation start1 Isonipecotic Acid + Ethanol react1 Add Acid Catalyst (e.g., SOCl₂) Reflux 48h start1->react1 workup1 Solvent Evaporation Redissolve in EtOAc react1->workup1 wash1 Wash with 10% NaOH Dry over Na₂SO₄ workup1->wash1 product1 Ethyl Piperidine-4-carboxylate (Free Base) wash1->product1 start3 Free Base Product product1->start3 start2 Ethyl Isonicotinate react2 H₂ Gas Catalyst (e.g., Pd/C) Pressure, Heat start2->react2 workup2 Filter Catalyst (e.g., through Celite) react2->workup2 product2 Ethyl Piperidine-4-carboxylate (Free Base) workup2->product2 product2->start3 react3 Dissolve in Ether Add HCl start3->react3 product3 Ethyl Piperidine-4-carboxylate Hydrochloride (Solid) react3->product3 G start Low Yield or Incomplete Reaction q1 Which Synthesis Route? start->q1 ester_q Is water being removed? (e.g., Dean-Stark) q1->ester_q Esterification hydro_q Catalyst active? Correct loading? q1->hydro_q Hydrogenation ester_a1 Use Dean-Stark or add drying agent. ester_q->ester_a1 No ester_q2 Is alcohol in large excess? ester_q->ester_q2 Yes ester_a2 Increase moles of alcohol. ester_q2->ester_a2 No ester_q3 Sufficient reaction time/temp? ester_q2->ester_q3 Yes ester_a3 Increase reflux time to 24-48h. ester_q3->ester_a3 No hydro_a1 Use fresh catalyst. Verify loading. hydro_q->hydro_a1 Unsure hydro_q2 H₂ pressure / temp optimized? hydro_q->hydro_q2 Yes hydro_a2 Increase pressure/temp incrementally. hydro_q2->hydro_a2 No

References

Technical Support Center: Synthesis of Ethyl Piperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl piperidine-4-carboxylate hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing ethyl piperidine-4-carboxylate?

A1: The two most prevalent methods for the synthesis of ethyl piperidine-4-carboxylate are the Fischer esterification of 4-piperidinecarboxylic acid and the Dieckmann condensation of a suitable diester. The choice of method often depends on the availability of starting materials, desired scale, and laboratory equipment.

Q2: Why is the hydrochloride salt of ethyl piperidine-4-carboxylate often the desired final product?

A2: The hydrochloride salt is typically preferred due to its increased stability, crystallinity, and ease of handling compared to the freebase, which is often an oil. The salt form is also often more suitable for pharmaceutical applications and downstream reactions.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Thionyl chloride (SOCl₂), a common reagent in the Fischer esterification method, is highly corrosive and toxic. It reacts violently with water and releases toxic gases (HCl and SO₂). All manipulations involving thionyl chloride must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Similarly, strong bases like sodium hydride (NaH) used in the Dieckmann condensation are flammable and react violently with water.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic method.

Fischer Esterification of 4-Piperidinecarboxylic Acid

This method typically involves the reaction of 4-piperidinecarboxylic acid with ethanol in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid.

Q4: My reaction yield is low. What are the potential causes and how can I improve it?

A4: Low yield in Fischer esterification can be attributed to several factors:

  • Incomplete Reaction: Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, it is crucial to either use a large excess of the alcohol (ethanol) or remove the water formed during the reaction.[1][2]

  • Insufficient Catalyst: Ensure that an adequate amount of the acid catalyst (e.g., thionyl chloride) is used. For amino acids, the catalyst also serves to protonate the amine group, preventing unwanted side reactions.

  • Reaction Time and Temperature: The reaction may require prolonged heating (reflux) to reach completion. Ensure the reaction is heated for a sufficient duration.[3]

  • Moisture in Reagents: The presence of water in the starting materials or solvent can shift the equilibrium back towards the reactants, reducing the yield. Use anhydrous ethanol and ensure all glassware is thoroughly dried.

Q5: I am observing unexpected side products in my reaction mixture. What could they be and how can I avoid them?

A5: Several side reactions can occur during the Fischer esterification of 4-piperidinecarboxylic acid, leading to impurities.

  • N-Sulfinylaniline Formation: If the piperidine nitrogen is not protonated, it can react with thionyl chloride to form an N-sulfinylamine derivative. This can be avoided by ensuring the reaction is conducted under sufficiently acidic conditions to protonate the amine.

  • Formation of Ethyl Chloride: Thionyl chloride can react with the ethanol solvent to produce ethyl chloride, sulfur dioxide, and hydrogen chloride.[4][5][6] This is generally a minor side reaction but can be minimized by controlling the reaction temperature and the rate of addition of thionyl chloride.

  • Dimerization/Polymerization: Although less common in this specific synthesis, intermolecular reactions between molecules of 4-piperidinecarboxylic acid or the product can lead to dimers or polymers, especially at high concentrations and temperatures.

Side ProductFormation ConditionsPrevention Strategy
N-SulfinylamineInsufficiently acidic conditions, unprotonated piperidine nitrogen.Use an adequate amount of acid catalyst (e.g., thionyl chloride) to ensure protonation of the amine.
Ethyl ChlorideReaction of thionyl chloride with ethanol.Control reaction temperature and add thionyl chloride slowly.
Amide Formation (from impurities)Presence of primary or secondary amine impurities.Use high-purity starting materials.

Q6: The product appears as a yellow or brown oil after workup, not a white solid. What should I do?

A6: The crude product of this reaction is often a yellow or brown oil.[3] This coloration can be due to residual impurities or slight decomposition. Purification can be achieved through:

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a basic solution (e.g., 10% NaOH) to remove unreacted carboxylic acid and other acidic impurities.[3] Subsequently, washing with brine and drying the organic layer is recommended.

  • Crystallization: After purification, the hydrochloride salt can often be crystallized from a suitable solvent system (e.g., ethanol/ether) to yield a white solid.

  • Column Chromatography: If other purification methods fail, silica gel chromatography can be employed to isolate the pure product.

Dieckmann Condensation

This intramolecular cyclization of a diester is another route to form the piperidine ring structure.

Q7: My Dieckmann condensation is not proceeding or giving a low yield. What could be the issue?

A7: The success of a Dieckmann condensation is highly dependent on the reaction conditions.

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used. Ensure the base is fresh and active.

  • Anhydrous Conditions: The reaction is extremely sensitive to moisture, which will quench the enolate intermediate. All solvents and reagents must be strictly anhydrous, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent: Aprotic solvents like toluene or THF are typically used. The choice of solvent can influence the reaction rate and yield.

Q8: I am getting a polymeric or oily product instead of the desired cyclic β-keto ester. How can I prevent this?

A8: The primary side reaction in a Dieckmann condensation is intermolecular Claisen condensation, which leads to the formation of linear polymers instead of the desired cyclic product.

  • High Dilution: To favor the intramolecular reaction, the reaction should be run at high dilution. This is achieved by slowly adding the diester to a solution of the base in the solvent. This keeps the concentration of the diester low at any given time, minimizing intermolecular reactions.

  • Ring Strain: The Dieckmann condensation works best for the formation of 5- and 6-membered rings.[7][8] If the starting material is not suitable for forming these ring sizes, the reaction may fail or give low yields.

IssuePotential CauseTroubleshooting Strategy
Low or No ReactionInactive base, presence of moisture.Use fresh, high-quality base. Ensure all reagents, solvents, and glassware are rigorously dried. Work under an inert atmosphere.
Formation of Polymeric ByproductsIntermolecular Claisen condensation.Employ high-dilution conditions by adding the diester slowly to the base solution.
Oily ProductImpurities or unreacted starting material.Purify the crude product using column chromatography or crystallization.

Experimental Protocols

Detailed Protocol for Fischer Esterification of 4-Piperidinecarboxylic Acid

This protocol is adapted from a literature procedure.[3]

Materials:

  • 4-Piperidinecarboxylic acid

  • Anhydrous ethanol

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate (EtOAc)

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-piperidinecarboxylic acid (1 equivalent) in anhydrous ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (4 equivalents) dropwise to the cooled solution while stirring. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a fume hood.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 48 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure to obtain a crude oily product.

  • Dissolve the crude product in ethyl acetate and wash with a 10% aqueous solution of sodium hydroxide.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl piperidine-4-carboxylate as an oil.

  • To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol. The hydrochloride salt will precipitate and can be collected by filtration.

Visualizations

Reaction Pathway for Fischer Esterification

Fischer_Esterification 4-Piperidinecarboxylic Acid 4-Piperidinecarboxylic Acid Ethyl Piperidine-4-carboxylate Ethyl Piperidine-4-carboxylate 4-Piperidinecarboxylic Acid->Ethyl Piperidine-4-carboxylate Ethanol, SOCl2 Side_Reaction_1 N-Sulfinylamine Formation 4-Piperidinecarboxylic Acid->Side_Reaction_1 SOCl2 (No Protonation) Ethanol Ethanol Ethanol->Ethyl Piperidine-4-carboxylate Side_Reaction_2 Ethyl Chloride Formation Ethanol->Side_Reaction_2 SOCl2 Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Ethyl Piperidine-4-carboxylate HCl HCl Ethyl Piperidine-4-carboxylate->HCl SO2 SO2 Ethyl Piperidine-4-carboxylate->SO2

Caption: Fischer esterification of 4-piperidinecarboxylic acid.

Troubleshooting Workflow for Low Yield in Fischer Esterification

Troubleshooting_Low_Yield Start Low Yield in Fischer Esterification Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Conditions Check_Reagents->Check_Conditions Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Solution3 Optimize reaction time and temperature. Check_Conditions->Solution3 Side_Reactions Significant Side Reactions? Incomplete_Reaction->Side_Reactions No Solution1 Use excess ethanol or remove water. Incomplete_Reaction->Solution1 Yes Purification_Loss Product Loss During Workup? Side_Reactions->Purification_Loss No Solution2 Ensure anhydrous conditions. Adjust catalyst amount. Side_Reactions->Solution2 Yes Solution4 Optimize purification protocol. Purification_Loss->Solution4 Yes End Yield Improved Purification_Loss->End No Solution1->Check_Conditions Solution2->Check_Conditions Solution3->Check_Conditions Solution4->End

Caption: Troubleshooting workflow for low reaction yield.

Reaction Pathway for Dieckmann Condensation

Dieckmann_Condensation Acyclic Diester Acyclic Diester Cyclic Beta-Keto Ester Cyclic Beta-Keto Ester Acyclic Diester->Cyclic Beta-Keto Ester Base (e.g., NaH), Anhydrous Solvent Intermolecular_Polymer Intermolecular Condensation Product Acyclic Diester->Intermolecular_Polymer High Concentration Base Base Base->Cyclic Beta-Keto Ester

Caption: Dieckmann condensation for piperidine ring synthesis.

References

Optimization of reaction conditions for Ethyl piperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for Ethyl piperidine-4-carboxylate hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is the Fischer esterification of 4-piperidinecarboxylic acid (isonipecotic acid) with anhydrous ethanol.[1][2][3] This reaction is typically catalyzed by a strong acid. Thionyl chloride (SOCl₂) is frequently used as it serves as both the catalyst and a dehydrating agent, reacting with ethanol to generate HCl in situ, which protonates the piperidine nitrogen and catalyzes the esterification, ultimately forming the hydrochloride salt directly.[1][2]

Q2: What are the critical reaction parameters to control for optimal yield and purity?

A2: For a successful synthesis, the following parameters are crucial:

  • Anhydrous Conditions: The presence of water can significantly hinder the Fischer esterification equilibrium, leading to lower yields.[4] It is essential to use anhydrous ethanol and thoroughly dried glassware.[4]

  • Reaction Temperature and Time: The reaction typically requires heating to reflux to proceed at a reasonable rate.[1][2] Reaction times are often extended, up to 48 hours, to ensure the reaction goes to completion.[1][2]

  • Reagent Stoichiometry: An excess of ethanol is used to drive the reaction equilibrium towards the product side.[3][4] A sufficient amount of the acid catalyst (e.g., thionyl chloride) is also necessary for efficient conversion.[1][2]

Q3: How can the progress of the reaction be monitored?

A3: The progress of the esterification can be effectively monitored using Thin Layer Chromatography (TLC).[3][4][5] By spotting the reaction mixture alongside the starting material (4-piperidinecarboxylic acid), one can observe the disappearance of the starting material spot and the appearance of the product spot (Ethyl piperidine-4-carboxylate).

Q4: What are the typical yields for this synthesis?

A4: With optimized conditions, including the use of thionyl chloride in ethanol and a reflux period of 48 hours, yields can be quite high. Reported yields for the synthesis of the free ester are in the range of 94%.[1][2] The subsequent conversion to the hydrochloride salt is typically quantitative.

Q5: What safety precautions should be taken during this synthesis?

A5: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water to release toxic gases (HCl and SO₂). It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The reaction should be equipped with a gas trap to neutralize the HCl and SO₂ gases produced.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting & Optimization
Incomplete Reaction Solution: Ensure the reaction has been refluxed for a sufficient duration (e.g., 16-48 hours).[1][2][4] Monitor the reaction's completion using TLC until the starting material is fully consumed.[4] Also, verify that the reaction mixture is maintained at a vigorous reflux temperature.[4]
Presence of Water Solution: Use anhydrous ethanol and ensure all glassware is oven-dried or flame-dried before use.[4] While thionyl chloride can act as a dehydrating agent, starting with minimal water content is critical for driving the equilibrium towards the product.[4]
Inefficient Extraction Solution: The product may not have been efficiently extracted from the aqueous layer during workup. Perform multiple extractions (at least three to four) with a suitable organic solvent like ethyl acetate to maximize recovery.[4][5][6]
Improper Workup pH Solution: During the workup to isolate the free ester (before hydrochloride salt formation, if done separately), ensure the pH is correctly adjusted. After the reaction, the mixture is often neutralized or made basic (e.g., with 10% NaOH solution) to deprotonate the piperidine nitrogen and remove acidic impurities before extraction.[1][2]

Issue 2: Difficulty in Product Isolation and Purification

Potential Cause Troubleshooting & Optimization
Product is an Oil, Not a Crystalline Solid Solution: It is common for the crude product (both the free ester and the hydrochloride salt) to be obtained as an oil or a paste.[1][2][6] To induce crystallization, try triturating the oil with a non-polar solvent like diethyl ether or petroleum ether.[5] Scratching the inside of the flask with a glass rod can also help initiate crystallization.
Product Fails to Crystallize Solution: If trituration fails, purification by column chromatography may be necessary before crystallization is attempted again. Ensure the crude product is thoroughly dried under a high vacuum to remove all residual solvent, as this can inhibit crystallization.
Impure Product Solution: If the final product's characterization (e.g., NMR, melting point) indicates impurities, recrystallization from a suitable solvent system (e.g., ethanol/ether) is a standard purification method. Ensure starting materials are of high purity before beginning the synthesis.

Experimental Protocols

Protocol: Synthesis of this compound via Fischer Esterification

This protocol is a synthesized procedure based on common laboratory practices.[1][2][3]

Materials:

  • 4-Piperidinecarboxylic acid (Isonipecotic acid)

  • Anhydrous Ethanol (200 proof)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate (EtOAc)

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-piperidinecarboxylic acid (10.0 mmol) in anhydrous ethanol (50 mL).[1][2]

  • Cool the solution to 0 °C using an ice-water bath.[1][2]

  • Slowly, and with caution in a fume hood, add thionyl chloride (40.0 mmol) dropwise to the stirred solution.[1][2] Gas evolution (HCl, SO₂) will be observed.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.[1][2]

  • Maintain the reflux for 48 hours, monitoring the reaction progress periodically by TLC.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol and SOCl₂ under reduced pressure using a rotary evaporator. The crude product, this compound, will likely be a yellow oil or semi-solid.[1][2]

Workup and Purification (if isolating the free ester first):

  • Dissolve the crude residue in ethyl acetate (EtOAc).[1][2]

  • Carefully wash the organic layer with a 10% sodium hydroxide (NaOH) solution to neutralize excess acid and deprotonate the amine.[1][2]

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the free ester, typically as a clear oil.[2]

  • To form the hydrochloride salt, dissolve the free ester in a minimal amount of a suitable solvent (like diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in ether, until precipitation is complete. Filter the resulting solid and dry under vacuum.

Visualizations

Experimental Workflow for Synthesis

G A 1. Reactant Setup (4-Piperidinecarboxylic Acid in Anhydrous Ethanol) B 2. Reagent Addition (Add Thionyl Chloride at 0°C) A->B C 3. Reaction (Reflux for 48h) B->C D 4. Solvent Removal (Rotary Evaporation) C->D E 5. Workup & Purification (Extraction, Washing, Drying) D->E F 6. Final Product (Ethyl Piperidine-4-carboxylate HCl) E->F G start Start: Low Product Yield q1 Was reaction monitored to completion by TLC? start->q1 a1_no No q1->a1_no No q2 Were anhydrous reagents and dry glassware used? q1->q2 Yes s1 Solution: Increase reflux time. Monitor reaction progress. a1_no->s1 a2_no No q2->a2_no No q3 Were multiple extractions performed during workup? q2->q3 Yes s2 Solution: Repeat reaction using anhyrous ethanol and thoroughly dried glassware. a2_no->s2 a3_no No q3->a3_no No end Further investigation needed q3->end Yes s3 Solution: Repeat workup on aqueous layer with multiple (3-4) extractions. a3_no->s3

References

Technical Support Center: Crystallization of Ethyl Piperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of Ethyl piperidine-4-carboxylate hydrochloride.

Troubleshooting Guide

Crystallization is a critical step for the purification and isolation of this compound. Below are common issues encountered during this process and their respective solutions.

Issue 1: No Crystal Formation Upon Cooling

If no crystals form after the solution has cooled, it may be due to insufficient supersaturation.

  • Solution:

    • Concentrate the solution: Evaporate a portion of the solvent to increase the concentration of the compound.

    • Induce crystallization:

      • Scratch the inner surface of the flask at the meniscus with a glass rod to create nucleation sites.

      • Introduce a seed crystal of pure this compound to initiate crystal growth.

    • Extended cooling: Allow the solution to cool for a longer period or at a lower temperature (e.g., in an ice bath or refrigerator).

Issue 2: "Oiling Out" - Formation of a Liquid Instead of a Solid

"Oiling out" occurs when the compound separates from the solution as a liquid phase. This is often due to high supersaturation, a rapid cooling rate, or the solvent's boiling point being higher than the compound's melting point.

  • Solution:

    • Reheat and dilute: Reheat the mixture until the oil redissolves completely. Add a small amount of additional solvent to reduce the concentration.

    • Slow cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Insulating the flask can promote gradual cooling.

    • Solvent selection: Consider a different solvent or a mixed solvent system where the compound is less soluble at lower temperatures.

Issue 3: Formation of Amorphous Precipitate or Poor Crystal Quality

The formation of a fine powder or an amorphous solid instead of well-defined crystals is typically a result of the crystallization process happening too quickly.

  • Solution:

    • Reduce the cooling rate: Slower cooling encourages the growth of larger, more ordered crystals.

    • Optimize the solvent system: Experiment with different solvents or mixed solvent systems to find conditions that favor slower crystal growth. A solvent in which the compound has moderate solubility at high temperatures and low solubility at low temperatures is ideal.

Frequently Asked Questions (FAQs)

Q1: What are suitable solvents for the crystallization of this compound?

A1: this compound is a colorless or pale yellow crystalline solid that is soluble in water, alcohols, and ethers.[1] The choice of solvent is crucial for successful crystallization. A good solvent will dissolve the compound when hot but not when cold. Based on the properties of similar amine hydrochlorides, the following solvents and solvent systems can be considered:

Solvent/SystemTypePolarityNotes
Isopropanol (IPA)SinglePolar ProticA common choice for crystallizing amine salts.
EthanolSinglePolar ProticOften used for piperidine derivatives.[2]
Ethanol/WaterMixedPolarCan be effective if the compound is highly soluble in ethanol.
Isopropanol/Isopropyl Ether (IPE)MixedPolar/Non-polarThe IPE acts as an anti-solvent to induce crystallization.
Ethyl Acetate/HexaneMixedMid-Polar/Non-polarA patent for a similar derivative suggests this combination.

Q2: How can I prepare this compound from its free base?

A2: The hydrochloride salt is typically prepared by reacting the free base (Ethyl piperidine-4-carboxylate) with hydrochloric acid.[1] The resulting salt can then be crystallized from a suitable solvent.

Q3: My yield of crystals is very low. What can I do to improve it?

A3: Low yield can be due to the compound being too soluble in the chosen solvent at low temperatures or an incomplete initial reaction to form the salt.

  • To improve yield:

    • Change the solvent system: Use a solvent or mixed solvent system where the product has lower solubility at colder temperatures.

    • Minimize solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Ensure complete salt formation: If preparing the salt in situ, ensure the reaction with hydrochloric acid has gone to completion.

Experimental Protocols

General Protocol for Recrystallization of this compound

This is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a few drops of a hot solvent. If it dissolves completely, allow it to cool to see if crystals form. Test various solvents to find the most suitable one (see the solvent table above).

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Troubleshooting_Crystallization cluster_solutions Troubleshooting Steps start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Formed? cool->crystals no_crystals No Crystals crystals->no_crystals No oil_out Oiling Out Occurs crystals->oil_out Liquid Forms amorphous Amorphous Solid Forms crystals->amorphous Powder/Amorphous end_good Successful Crystallization crystals->end_good Yes concentrate Concentrate Solution no_crystals->concentrate induce Induce Nucleation (Scratch/Seed) no_crystals->induce reheat Reheat & Add Solvent oil_out->reheat slow_cool Slow Cooling Rate amorphous->slow_cool concentrate->cool induce->cool reheat->slow_cool slow_cool->cool

Caption: Troubleshooting workflow for common crystallization issues.

Solvent_Selection_Logic start Start Solvent Selection test_solubility Test Solubility in Various Solvents start->test_solubility soluble_hot Soluble in Hot Solvent? test_solubility->soluble_hot soluble_hot->test_solubility No insoluble_cold Insoluble in Cold Solvent? soluble_hot->insoluble_cold Yes single_solvent Good Single Solvent insoluble_cold->single_solvent Yes mixed_solvent Consider Mixed Solvent System insoluble_cold->mixed_solvent No find_pair Find Soluble/Insoluble Pair mixed_solvent->find_pair perform_mixed Perform Mixed Solvent Crystallization find_pair->perform_mixed end_mixed Successful Mixed Solvent Crystallization perform_mixed->end_mixed

Caption: Decision tree for selecting an appropriate crystallization solvent.

References

Stability issues of Ethyl piperidine-4-carboxylate hydrochloride and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ethyl Piperidine-4-Carboxylate Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues and handling of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue Potential Cause Recommended Solution
Compound Degradation in Solution Hydrolysis: The ester functional group is susceptible to hydrolysis, which is catalyzed by acidic or basic conditions.- Maintain the pH of aqueous solutions in the neutral to slightly acidic range (pH 4-6). - Use buffered solutions to maintain a stable pH. - Prepare solutions fresh and use them promptly.
High Temperature: Elevated temperatures can accelerate the rate of degradation.- Store solutions at refrigerated temperatures (2-8 °C). - Avoid heating solutions unless specified in a protocol.
Presence of Strong Oxidizing Agents or Bases: These are incompatible with the compound and can cause rapid degradation.[1]- Ensure all glassware is free from residual oxidizing agents or bases. - Avoid using solvents or reagents that contain strong oxidizing agents or bases.
Inconsistent Experimental Results Compound Instability: Degradation of the compound between experiments can lead to variability.- Follow the recommended storage and handling procedures strictly. - Perform a purity check of the compound if it has been stored for an extended period or under suboptimal conditions.
Improper Sample Preparation: Inaccurate weighing or dilution can lead to erroneous results.- Use calibrated analytical balances for weighing the compound. - Ensure complete dissolution of the compound in the chosen solvent.
Physical Changes in the Solid Compound (e.g., color change, clumping) Hygroscopicity/Moisture Absorption: The hydrochloride salt can be hygroscopic and absorb moisture from the atmosphere.- Store the compound in a tightly sealed container in a desiccator or a dry, inert atmosphere. - Handle the compound in a low-humidity environment (e.g., a glove box) if possible.
Exposure to Light: Prolonged exposure to light may induce degradation.- Store the compound in an amber or light-blocking container. - Minimize exposure to direct light during handling.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture ingress. For optimal stability, storage at 2-8 °C is recommended, particularly for solutions. It is also advisable to protect the compound from light by using an amber vial or storing it in a dark place.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound is the hydrolysis of the ethyl ester bond. This reaction can be catalyzed by both acidic and basic conditions, yielding piperidine-4-carboxylic acid and ethanol as the main degradation products. The piperidine ring itself may also be susceptible to oxidation under certain conditions.

Q3: How can I monitor the stability of this compound in my samples?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the stability of the compound. This method should be able to separate the intact this compound from its potential degradation products. By analyzing samples at different time points, you can quantify the amount of degradation that has occurred.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances can lead to rapid degradation of the compound.

Q5: My compound has turned slightly yellow. Is it still usable?

A5: A slight color change may indicate some level of degradation or the presence of impurities. While it might still be suitable for some applications, it is highly recommended to perform a purity analysis (e.g., by HPLC) to determine the extent of degradation before use in critical experiments. For applications requiring high purity, using a fresh, uncolored batch is advisable.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods. The following protocol outlines the conditions for stress testing of this compound.

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60 °C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at 60 °C for 8 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 80 °C in an oven for 48 hours. Also, expose a solution of the compound to the same conditions.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Illustrative Quantitative Data from Forced Degradation Study

The following table provides hypothetical data to illustrate the expected outcomes of a forced degradation study. Actual results will vary depending on the specific experimental conditions.

Stress Condition Conditions Time Assay of Parent Compound (%) Major Degradation Product(s)
Acid Hydrolysis0.1 M HCl24 h85.2Piperidine-4-carboxylic acid
Base Hydrolysis0.1 M NaOH8 h78.5Piperidine-4-carboxylic acid
Oxidation3% H₂O₂24 h92.1Oxidized piperidine derivatives
Thermal (Solid)80 °C48 h98.5Minor unidentified peaks
Thermal (Solution)80 °C48 h95.3Piperidine-4-carboxylic acid
Photolytic (Solid)ICH Q1B-99.1Minor unidentified peaks
Photolytic (Solution)ICH Q1B-97.8Minor unidentified peaks
Stability-Indicating HPLC Method

This section provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. This method will need to be optimized and validated in your laboratory.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50, v/v)

Visualizations

Degradation Pathway of Ethyl piperidine-4-carboxylate

A Ethyl piperidine-4-carboxylate hydrochloride B Piperidine-4-carboxylic acid A->B  Hydrolysis (Acid/Base catalyzed) C Ethanol A->C  Hydrolysis (Acid/Base catalyzed)

Primary degradation pathway of Ethyl piperidine-4-carboxylate.
Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Weigh Ethyl piperidine-4-carboxylate hydrochloride B Prepare Stock Solution (1 mg/mL) A->B C Acid Hydrolysis (0.1 M HCl, 60°C) B->C D Base Hydrolysis (0.1 M NaOH, 60°C) B->D E Oxidation (3% H2O2, RT) B->E F Thermal Degradation (80°C) B->F G Photolytic Degradation (ICH Q1B) B->G H Neutralize & Dilute Samples C->H D->H E->H F->H G->H I HPLC Analysis H->I J Data Interpretation I->J

Workflow for the forced degradation study.
Troubleshooting Logic for Compound Degradation

A Problem: Compound Degradation Observed B Is the solution aqueous? A->B C Check pH of the solution. Is it neutral or slightly acidic? B->C Yes I Is the solid material discolored? B->I No (Solid) D Adjust pH to 4-6 using a buffer. C->D No E Was the solution heated? C->E Yes K Problem Resolved D->K F Store solutions at 2-8°C. Avoid heating. E->F Yes G Were strong oxidizing agents or bases used? E->G No F->K H Avoid incompatible reagents. G->H Yes G->I No H->K J Check for moisture or light exposure. Store in a desiccator in the dark. I->J Yes I->K No J->K

Troubleshooting flowchart for degradation issues.

References

Overcoming low yield in reductive amination with Ethyl piperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the reductive amination of Ethyl piperidine-4-carboxylate hydrochloride.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the reaction, providing direct solutions to improve yield and purity.

Q1: My overall yield is very low. What are the most critical initial checks?

Low yield in this reaction often stems from one of three fundamental issues: incomplete liberation of the free amine, degradation of the reducing agent, or unfavorable reaction equilibrium.

  • Liberation of the Free Amine: this compound is a salt. The free secondary amine is the active nucleophile required for the reaction. Failure to add a sufficient amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), will result in a very low concentration of the reactive amine, halting the reaction. Ensure at least one equivalent of base is added to neutralize the hydrochloride.[1]

  • Anhydrous Conditions: Many common reducing agents, particularly sodium triacetoxyborohydride (STAB), are sensitive to moisture.[2] Ensure you are using anhydrous solvents (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF)) and that your glassware is properly dried to prevent the decomposition of the reducing agent.

  • Imine/Iminium Formation: The first step, the formation of an imine or iminium ion, is a reversible equilibrium reaction.[3][4] If this equilibrium is not established in favor of the imine intermediate, the subsequent reduction step cannot proceed efficiently, leading to a low yield of the final product.

Q2: I suspect incomplete imine formation. How can I drive this step to completion?

Optimizing imine formation is crucial. Several factors can be adjusted:

  • pH Control: Imine formation is typically catalyzed by mild acid.[5] If the reaction mixture is too basic (from excess TEA) or not acidic enough, the reaction can be sluggish. The addition of a catalytic amount of acetic acid is often beneficial, as it protonates the carbonyl group, making it more electrophilic, and facilitates the dehydration step.[6][7] A pH range of 4-5 is often cited as optimal for this step.[5]

  • Allow for Pre-formation: Before adding the reducing agent, allow the amine, carbonyl compound, and any acid catalyst to stir at room temperature for a period (e.g., 30-60 minutes).[8][9] This allows the imine intermediate to form in a sufficient concentration. You can monitor its formation via TLC or LC-MS.

  • Water Removal: Since water is a byproduct of imine formation, its removal can shift the equilibrium toward the product.[3] While not always necessary with efficient reagents like STAB, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can improve yields in difficult cases.[4]

Q3: My main byproduct is an alcohol corresponding to my starting aldehyde/ketone. How do I prevent this?

This indicates that your reducing agent is reducing the starting carbonyl compound faster than, or in competition with, the imine intermediate.

  • Choice of Reducing Agent: This is the most common cause of this side reaction. Sodium borohydride (NaBH₄) is a strong reducing agent that will readily reduce aldehydes and ketones.[2][10] To avoid this, switch to a more selective, sterically hindered reducing agent like sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) . STAB is the reagent of choice for one-pot reductive aminations because it is less reactive towards ketones and aldehydes but highly effective at reducing the protonated iminium ion intermediate.[3][6][11]

  • Stepwise Procedure: If you must use NaBH₄, a two-step procedure is recommended. First, form the imine and ensure the starting carbonyl is consumed (monitored by TLC/LC-MS). Then, cool the reaction mixture (e.g., to 0 °C) before slowly adding the NaBH₄.[7][11] This minimizes the amount of unreacted carbonyl available for direct reduction.

Q4: The reaction is very slow or stalls completely, even with the correct reagents. What can I do to improve the reaction rate?

Sluggish reactions can be caused by steric hindrance from the piperidine ring or the carbonyl partner.

  • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often increase the rate of both imine formation and reduction. However, this should be done cautiously as it can also promote side reactions.

  • Extend Reaction Time: Some reductive aminations, especially with hindered reactants, may require extended reaction times (e.g., 12-24 hours) to reach completion.[7]

  • Lewis Acid Catalysis: For particularly unreactive ketones or aldehydes, the addition of a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) can be beneficial. The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting the initial nucleophilic attack by the amine.[2]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is it mandatory to add a base like triethylamine (TEA) when using this compound?

The starting material is an amine hydrochloride salt (R₂NH₂⁺Cl⁻). In this protonated form, the nitrogen's lone pair is unavailable for nucleophilic attack on the carbonyl compound. A base is required to deprotonate the ammonium salt and generate the neutral, nucleophilic free amine (R₂NH) in situ, which can then participate in the reaction.[1]

Q2: Which reducing agent is best?

The choice of reducing agent is critical and depends on the specific substrates and desired reaction setup (one-pot vs. stepwise). Sodium triacetoxyborohydride (STAB) is generally the most reliable and preferred reagent for one-pot reductive aminations.[11]

Reducing AgentSelectivityReactivityOptimal ConditionsKey Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Excellent (Reduces imines >> carbonyls)MildOne-pot reactions. Solvents: DCE, DCM, THF.[2][11]Moisture sensitive. The reagent of choice for most applications due to high selectivity.[3][6]
Sodium Cyanoborohydride (NaBH₃CN) Good (Stable at acidic pH)MildRequires mildly acidic conditions (pH 3-6) to be effective.[6]Highly toxic (can release HCN gas at low pH). Less common now due to safety concerns.[10]
Sodium Borohydride (NaBH₄) Poor (Reduces both imines and carbonyls)StrongBest in a two-step process after imine formation is complete. Solvents: MeOH, EtOH.[2][7]Prone to reducing the starting aldehyde/ketone, leading to alcohol byproducts and lower yield.[10]

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between your starting carbonyl compound, the amine, and the expected product. Stain with a visualizing agent like potassium permanganate, which is effective for amines. For more precise tracking, especially of the intermediate imine, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.

Q4: What is a standard workup and purification procedure?

A typical workup involves quenching the reaction to destroy any excess reducing agent, followed by an acid-base extraction to purify the product.

  • Quench: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water to the reaction mixture.[1]

  • Extraction: Extract the aqueous layer with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Wash: Wash the combined organic layers with brine to remove residual water.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified further by silica gel column chromatography.[1]

Part 3: Experimental Protocol

This section provides a reliable, generalized protocol for the reductive amination of this compound using sodium triacetoxyborohydride.

Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

  • Reactant Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq).

  • Solvent and Base: Dissolve the solids in an anhydrous solvent such as 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (approx. 0.1 M concentration). Add triethylamine (TEA) (1.2 eq) to the mixture.

  • Imine Formation: Stir the resulting solution at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the consumption of the starting materials by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into DCM (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

Part 4: Visualizations

Diagrams of Key Processes

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product Amine Ethyl Piperidine-4-Carboxylate (Free Base) Imine Iminium Ion Intermediate Amine->Imine Condensation (+H⁺, -H₂O) Carbonyl Aldehyde or Ketone (R-CO-R') Carbonyl->Imine Product N-Substituted Piperidine Imine->Product Reduction (e.g., NaBH(OAc)₃)

Caption: General pathway for reductive amination.

TroubleshootingFlowchart Start Low Yield Observed Check_Base Was >1 eq. of base (TEA) added to the HCl salt? Start->Check_Base Initial Check Check_Reagent Was an anhydrous solvent used with a selective reagent (STAB)? Check_Base->Check_Reagent Yes Sol_Base Solution: Add at least 1 eq. of base (TEA/DIPEA) to liberate the free amine. Check_Base->Sol_Base No Check_Side_Products Is starting carbonyl (alcohol byproduct) observed? Check_Reagent->Check_Side_Products Yes Sol_Reagent Solution: Use anhydrous solvent. Switch to STAB if using NaBH₄. Check_Reagent->Sol_Reagent No Check_Stall Did the reaction stall with starting material remaining? Check_Side_Products->Check_Stall No Check_Side_Products->Sol_Reagent Yes Sol_Imine Solution: 1. Add catalytic Acetic Acid. 2. Allow 1h pre-formation time. 3. Consider molecular sieves. Check_Stall->Sol_Imine Yes, imine formation is likely the issue. Sol_Rate Solution: 1. Increase reaction time. 2. Gently heat (40°C). 3. Consider a Lewis acid catalyst. Sol_Imine->Sol_Rate If still slow

Caption: Troubleshooting flowchart for low yield diagnosis.

ExperimentalWorkflow A 1. Setup Combine amine salt, carbonyl, solvent, and base (TEA). B 2. Imine Formation Stir 30-60 min at room temp. A->B C 3. Reduction Add STAB portion-wise. Stir 4-24h. B->C D 4. Quench Slowly add aq. NaHCO₃. C->D E 5. Extraction Extract with organic solvent (DCM). D->E F 6. Purification Dry, concentrate, and perform column chromatography. E->F

Caption: Standard experimental workflow overview.

References

Preventing dimerization in reactions with Ethyl piperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl piperidine-4-carboxylate hydrochloride. The focus is on preventing dimerization and other unwanted side reactions during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is dimerization in the context of reactions with this compound?

A1: Dimerization refers to a side reaction where two molecules of Ethyl piperidine-4-carboxylate react with each other. This typically occurs when the deprotonated secondary amine of one molecule acts as a nucleophile and attacks the electrophilic carbonyl of the ester group on a second molecule. The result is the formation of an amide-linked dimer, which is an impurity in the desired reaction.

Q2: What are the common causes of dimerization?

A2: Dimerization is often promoted by:

  • Excessively strong or high concentrations of base: A strong base can lead to a high concentration of the free, reactive amine, increasing the likelihood of self-reaction.

  • High reaction temperatures: Elevated temperatures can provide the necessary activation energy for the dimerization side reaction to occur at a significant rate.

  • Prolonged reaction times: Allowing the reaction to proceed for too long, especially under harsh conditions, can lead to the accumulation of the dimer byproduct.

  • High concentration of the piperidine reactant: A higher concentration of Ethyl piperidine-4-carboxylate increases the probability of intermolecular collisions and, therefore, dimerization.

  • Slow reaction with the intended electrophile: If the desired reaction is sluggish, the piperidine has more opportunity to react with itself.

Q3: How can I detect the formation of the dimer?

A3: The presence of a dimer can typically be detected by analytical techniques such as:

  • Thin Layer Chromatography (TLC): The dimer will likely have a different retention factor (Rf) than the starting material and the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to identify the dimer by its molecular weight, which will be double that of the starting material minus the mass of ethanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the reaction mixture may show an extra set of peaks corresponding to the dimer.

Troubleshooting Guide for Dimerization

This guide will help you troubleshoot and minimize the formation of the dimer byproduct during your reaction.

Symptom Possible Cause Suggested Solution
Significant amount of a higher molecular weight byproduct observed by LC-MS. Dimerization due to overly basic conditions.Use a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA).[1] Use the minimum necessary amount of base.
Reaction is sluggish, and the dimer is a major product. High activation energy for the desired reaction, allowing the side reaction to compete.Gradually increase the reaction temperature in small increments (e.g., to 30-40°C) while closely monitoring for side product formation.[1] Consider a more effective coupling reagent if applicable.
Dimer formation increases with reaction time. The desired reaction is complete, but the excess reactant is dimerizing over time.Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
The reaction is performed at a high concentration. Increased probability of intermolecular reactions.Reduce the concentration of the this compound in the reaction mixture.
The order of reagent addition is not optimized. A high concentration of the free amine is present before the electrophile is available.Add the base to the reaction mixture containing the this compound just before or concurrently with the addition of the electrophile. Dropwise addition of the base is also recommended.

Experimental Protocols

General Protocol for N-Acylation of this compound

This protocol provides a general method for the acylation of the secondary amine of this compound with a carboxylic acid using a coupling reagent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling reagent (e.g., HATU, HOBt/EDC)[2][3]

  • Non-nucleophilic base (e.g., DIPEA)[2]

  • Anhydrous solvent (e.g., DMF, DCM)[1]

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent) and the coupling reagent (e.g., HATU, 1.05 equivalents).

  • Dissolve the solids in a minimal amount of anhydrous solvent.

  • In a separate flask, dissolve this compound (1.1 equivalents) in the anhydrous solvent.

  • To the solution of the piperidine, add the non-nucleophilic base (e.g., DIPEA, 2.2 equivalents) dropwise at 0°C.

  • Slowly add the activated carboxylic acid solution to the piperidine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following table summarizes the expected impact of various reaction parameters on the yield of the desired product versus the dimer byproduct.

Parameter Condition A Yield of Desired Product (A) Yield of Dimer (A) Condition B Yield of Desired Product (B) Yield of Dimer (B)
Base Triethylamine (TEA)ModerateSignificantDIPEAHighMinimal
Temperature 50°CVariableHigh0°C to Room TempHighLow
Concentration 1.0 MModerateModerate0.1 MHighLow
Addition of Base All at onceModerateModerateDropwiseHighLow

Visualizations

Dimerization_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Side Product Piperidine1 Ethyl piperidine-4-carboxylate (Molecule 1) FreeAmine Deprotonated Piperidine (Nucleophile) Piperidine1->FreeAmine + Base Piperidine2 Ethyl piperidine-4-carboxylate (Molecule 2) Ester Ester Carbonyl (Electrophile) Piperidine2->Ester Base Base Dimer Amide Dimer FreeAmine->Dimer Nucleophilic Attack Ester->Dimer

Caption: Dimerization pathway of Ethyl piperidine-4-carboxylate.

Troubleshooting_Workflow start Dimer Formation Detected check_base Is a strong base (e.g., TEA) being used? start->check_base change_base Switch to a weaker base (e.g., DIPEA) check_base->change_base Yes check_temp Is the reaction temperature elevated? check_base->check_temp No change_base->check_temp lower_temp Run reaction at 0°C to RT check_temp->lower_temp Yes check_conc Is the reactant concentration high? check_temp->check_conc No lower_temp->check_conc lower_conc Reduce the concentration check_conc->lower_conc Yes optimize_addition Optimize order of addition (add base last/dropwise) check_conc->optimize_addition No lower_conc->optimize_addition end Dimer Minimized optimize_addition->end

Caption: Troubleshooting workflow for preventing dimerization.

References

Refining purification protocols for high-purity Ethyl piperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification protocols for high-purity Ethyl piperidine-4-carboxylate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound is a yellowish oil or a sticky solid. How can I obtain a white crystalline solid?

A1: The yellowish discoloration and oily nature are typically due to residual solvents or impurities from the synthesis.[1] A common method to obtain a pure, white crystalline solid is through recrystallization. If recrystallization from a single solvent fails, a mixed solvent system is often effective. A combination of a solvent in which the compound is soluble (like ethanol or ethyl acetate) and a less polar "anti-solvent" in which it is poorly soluble (like petroleum ether or hexane) can induce crystallization.[2] Additionally, treatment with activated carbon during the recrystallization process can help remove colored impurities.

Q2: I am experiencing "oiling out" during the recrystallization of my this compound. What should I do?

A2: "Oiling out" occurs when the dissolved compound separates as a liquid rather than a solid upon cooling.[3][4][5][6] This can happen if the solution is too concentrated or if the cooling is too rapid. To resolve this, try the following:

  • Add a small amount of the primary (good) solvent to the hot solution to decrease saturation.[3]

  • Ensure the solution cools slowly. Allow it to cool to room temperature undisturbed before placing it in an ice bath.[7][8]

  • Vigorous stirring during the initial cooling phase can sometimes promote crystallization over oiling out.

  • "Seeding" the solution with a tiny crystal of pure product can provide a nucleation site for crystal growth.[4]

Q3: My yield of pure this compound is very low after recrystallization. How can I improve it?

A3: Low yield is a common issue in recrystallization and can be addressed by optimizing several factors:

  • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess will result in a significant portion of your product remaining in the mother liquor upon cooling.[3][9]

  • Cooling: Ensure the solution is thoroughly cooled to maximize precipitation. An ice bath is recommended after the solution has reached room temperature.

  • Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[9]

  • Mother Liquor: If a significant amount of product is suspected to be in the mother liquor, you can try to recover a second crop of crystals by partially evaporating the solvent and re-cooling. However, be aware that this second crop may be less pure.

Q4: How can I confirm the purity of my this compound?

A4: The purity of your final product can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point.

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for structural confirmation and purity assessment. The absence of signals corresponding to impurities is a strong indication of high purity.[1][10]

  • HPLC/UPLC: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) can provide quantitative data on the purity of your sample.[11]

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of your compound.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Persistent Yellow Color Highly colored impurities from the synthesis.1. During recrystallization, add a small amount of activated carbon to the hot solution and filter it hot. 2. Perform a silica gel column chromatography.
Product Fails to Crystallize - Solution is not sufficiently saturated. - Presence of impurities inhibiting crystallization.1. Evaporate some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of pure product.
Crystals are very fine or powdery The solution cooled too rapidly.1. Ensure slow cooling of the solution. Allow it to cool to room temperature on the benchtop before moving to an ice bath. 2. Consider using a different solvent system that promotes slower crystal growth.
Product is hygroscopic and difficult to handle The hydrochloride salt can be hygroscopic.1. Dry the final product thoroughly under vacuum. 2. Store the purified product in a desiccator over a suitable drying agent.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on small-scale solubility tests, a suitable solvent system is a mixture of ethanol and diethyl ether. The compound should be soluble in hot ethanol and insoluble in cold diethyl ether.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w) to the hot solution and continue to heat for a few minutes.

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Purity Assessment by HPLC
  • Mobile Phase: A typical mobile phase for a polar compound like this compound could be a mixture of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. A gradient elution may be necessary to separate all impurities.

  • Column: A C18 reversed-phase column is a common choice.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable for compounds with limited chromophores.

  • Sample Preparation: Prepare a standard solution of known concentration of a reference standard and a solution of your purified sample in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity of your sample can be determined by comparing the peak area of the main compound to the total area of all peaks.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in minimal hot ethanol crude->dissolve decolorize Decolorize with activated carbon (optional) dissolve->decolorize cool Slow Cooling & Ice Bath dissolve->cool if no decolorization hot_filter Hot Filtration decolorize->hot_filter hot_filter->cool filter Vacuum Filtration cool->filter wash Wash with ice-cold diethyl ether filter->wash dry Dry under Vacuum wash->dry pure High-Purity Crystals dry->pure

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Initial Purification Result oily Product is oily/ sticky solid start->oily colored Product is colored start->colored low_yield Low Yield start->low_yield impure Purity is low (by analysis) start->impure recrystallize Recrystallize with mixed solvents oily->recrystallize activated_carbon Use Activated Carbon colored->activated_carbon optimize Optimize solvent volume and cooling rate low_yield->optimize column Perform Column Chromatography impure->column pure_product High-Purity Product recrystallize->pure_product activated_carbon->pure_product optimize->pure_product column->pure_product

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving Ethyl Piperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for reactions involving Ethyl piperidine-4-carboxylate hydrochloride.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the N-arylation and N-alkylation of Ethyl piperidine-4-carboxylate.

Category 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Question: Why is my Buchwald-Hartwig reaction yield for the N-arylation of ethyl piperidine-4-carboxylate consistently low?

Answer: Low yields in the N-arylation of ethyl piperidine-4-carboxylate can stem from several factors. Here is a systematic troubleshooting approach:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For cyclic secondary amines like ethyl piperidine-4-carboxylate, sterically hindered biarylphosphine ligands are often preferred as they promote the reductive elimination step over competing side reactions like β-hydride elimination.[1][2] Consider screening a panel of ligands.

  • Base Selection: The strength and nature of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if your substrate is base-sensitive, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) might be necessary, potentially requiring higher reaction temperatures or longer reaction times.[3][4]

  • Solvent and Temperature: Anhydrous and degassed solvents are essential to prevent catalyst deactivation. Toluene and dioxane are common choices.[4] The reaction temperature typically ranges from 80-110 °C.[3] Insufficient temperature can lead to slow or incomplete conversion.

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl.[3] For less reactive aryl chlorides, more electron-rich and sterically demanding ligands are often required to facilitate the oxidative addition step.[5]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[6]

Question: I am observing significant amounts of hydrodehalogenation of my aryl halide. How can I minimize this side reaction?

Answer: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction. It can be caused by:

  • β-Hydride Elimination: This occurs from the palladium-amido intermediate. Using bulky ligands that accelerate reductive elimination can minimize this pathway.[1][2]

  • Reaction with Water: Trace amounts of water can lead to the formation of palladium hydride species, which can then reduce the aryl halide. Ensure your reaction is strictly anhydrous.

Question: How do I choose the optimal palladium source and catalyst loading?

Answer:

  • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium precursors, pre-formed palladium-ligand complexes (precatalysts) are often more efficient as they do not require an in-situ reduction step to form the active Pd(0) species.[3]

  • Catalyst Loading: Typical catalyst loadings for Buchwald-Hartwig reactions range from 1-5 mol%.[4][7] For highly efficient catalyst systems and reactive substrates, loadings can sometimes be reduced to <1 mol%. However, for challenging substrates, higher loadings may be necessary. It is recommended to start with a loading of around 2 mol% and optimize from there.

Category 2: Phase-Transfer Catalyzed (PTC) N-Alkylation

Question: My N-alkylation of ethyl piperidine-4-carboxylate under phase-transfer conditions is slow or incomplete. What should I check?

Answer: Slow or incomplete PTC N-alkylation can be due to several factors related to the catalyst and reaction conditions:

  • Catalyst Selection: The choice of the phase-transfer catalyst, typically a quaternary ammonium salt, is crucial. The lipophilicity of the catalyst, often quantified by the total number of carbon atoms (C#), affects its solubility and efficiency in the organic phase. For reactions where the rate-determining step is in the organic phase, a C# in the range of 16-32 is often desirable.[8]

  • Catalyst Poisoning: Certain leaving groups, particularly iodide and tosylate, can "poison" the quaternary ammonium catalyst by forming tight ion pairs that are difficult to displace by the desired nucleophile. If you are using an alkyl iodide or tosylate, consider switching to the corresponding bromide or mesylate.[8]

  • Base and Solvent: PTC allows for the use of weaker, inorganic bases like NaOH or K₂CO₃.[8] The choice of solvent is also important; solvents like toluene or MTBE are often effective.[8]

  • Stirring Rate: In a biphasic system, efficient mixing is critical to maximize the interfacial area where the reaction occurs. Ensure vigorous stirring throughout the reaction.

Question: How can I improve the selectivity of my PTC N-alkylation and avoid side products?

Answer:

  • Over-alkylation: To avoid di-alkylation of primary amines, careful control of stoichiometry is important. For secondary amines like ethyl piperidine-4-carboxylate, this is not an issue.

  • Elimination Reactions: If the alkylating agent is prone to elimination (e.g., secondary or tertiary halides), using a milder base or lower reaction temperature can help to favor the desired SN2 reaction.

Quantitative Data Summary

The following tables summarize typical reaction parameters and performance for N-arylation and N-alkylation reactions of cyclic secondary amines, which can serve as a starting point for optimizing reactions with ethyl piperidine-4-carboxylate.

Table 1: Comparison of Catalytic Systems for N-Arylation of Cyclic Secondary Amines

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)
Catalyst Pd₂(dba)₃ or Pd(OAc)₂CuI
Catalyst Loading 1-2 mol%5-10 mol%
Ligand Biarylphosphine (e.g., Xantphos, RuPhos)Diamine or Amino Acid (e.g., L-proline)
Base NaOtBu, K₂CO₃, Cs₂CO₃K₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, THFDMF, DMSO
Temperature 80-110 °C100-140 °C
Reaction Time 2-12 hours12-24 hours
Typical Yield 70-95%60-85%
Aryl Halide Scope Chlorides, Bromides, Iodides, TriflatesIodides, Bromides (Chlorides less reactive)

Data compiled from references[4]. Yields are highly dependent on specific substrates and optimization.

Table 2: Common Phase-Transfer Catalysts for N-Alkylation

CatalystCommon NameTypical C#Lipophilicity
(C₄H₉)₄N⁺Br⁻Tetrabutylammonium bromide (TBAB)16Moderate
(C₄H₉)₃NCH₃⁺Cl⁻Methyltributylammonium chloride13Moderate
[(C₈H₁₇)₃NCH₃]⁺Cl⁻Aliquat® 33625High

Data compiled from reference[8].

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of this compound
  • Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., a palladacycle, 2 mol%), the phosphine ligand (if not using a precatalyst, 2.2 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Reagents: Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of ~0.1 M).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 2-12 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 2: General Procedure for Phase-Transfer Catalyzed N-Alkylation of this compound
  • Setup: In a round-bottom flask equipped with a condenser and a magnetic stir bar, combine this compound (1.0 equivalent), the alkylating agent (e.g., alkyl bromide, 1.1 equivalents), the phase-transfer catalyst (e.g., TBAB, 5 mol%), and the solvent (e.g., toluene).

  • Base Addition: Add an aqueous solution of the inorganic base (e.g., 50% w/w NaOH, 3.0 equivalents).

  • Reaction: Heat the biphasic mixture to the desired temperature (e.g., 70 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with the reaction solvent (e.g., toluene).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_steps pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Ar-X amine_complex [L-Pd(II)(Ar)(Amine)]+X- oa_complex->amine_complex Amine amido_complex L-Pd(II)(Ar)(Amido) amine_complex->amido_complex Base amido_complex->pd0 product Ar-Amine (Product) amido_complex->product product->pd0 reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition ligand_exchange Ligand Exchange deprotonation Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase base M⁺Y⁻ (Base) ion_exchange Q⁺Y⁻ catalyst_aq Q⁺X⁻ (Catalyst) catalyst_aq->ion_exchange Ion Exchange ion_pair_org Q⁺Y⁻ ion_exchange->ion_pair_org Phase Transfer substrate R-X (Alkyl Halide) product R-Y (Product) catalyst_org Q⁺X⁻ product->catalyst_org catalyst_org->catalyst_aq Phase Transfer ion_pair_org->product SN2 Reaction

Caption: Mechanism of Phase-Transfer Catalysis for N-alkylation.

Troubleshooting_Workflow start Low Reaction Yield check_catalyst Is the catalyst/ligand appropriate for a cyclic secondary amine? start->check_catalyst check_base Is the base strength and type optimal? check_catalyst->check_base Yes optimize_ligand Screen a panel of ligands (e.g., biarylphosphines). check_catalyst->optimize_ligand No check_conditions Are reaction conditions (temperature, solvent) correct? check_base->check_conditions Yes optimize_base Test alternative bases (e.g., K₂CO₃, Cs₂CO₃). check_base->optimize_base No check_reagents Are reagents and solvents anhydrous and degassed? check_conditions->check_reagents Yes optimize_temp Increase reaction temperature or change solvent. check_conditions->optimize_temp No improve_handling Ensure inert atmosphere and use dry reagents/solvents. check_reagents->improve_handling No success Improved Yield check_reagents->success Yes optimize_ligand->check_base optimize_base->check_conditions optimize_temp->check_reagents improve_handling->success

Caption: Troubleshooting workflow for low reaction yield.

References

Managing reaction temperature for selective synthesis with Ethyl piperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl piperidine-4-carboxylate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction parameters for selective synthesis, with a particular focus on the critical role of temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where temperature control is crucial for this compound?

A1: Temperature control is critical in several key reactions involving this compound to ensure high selectivity and yield. The two most prominent examples are:

  • N-alkylation: This reaction introduces an alkyl group to the nitrogen of the piperidine ring. Temperature management is essential to control the degree of alkylation, primarily to favor mono-alkylation over di-alkylation and prevent the formation of quaternary ammonium salts.

  • Reductive Amination: This process forms a new carbon-nitrogen bond at the piperidine nitrogen. Temperature affects the rate of both the initial imine formation and the subsequent reduction, influencing the overall efficiency and minimizing side reactions.

Q2: How does reaction temperature generally affect the selectivity of N-alkylation?

A2: In N-alkylation of secondary amines like ethyl piperidine-4-carboxylate, temperature plays a significant role in determining the product distribution. Generally, lower temperatures favor mono-alkylation. This is because the initial N-alkylation product is often more nucleophilic than the starting secondary amine, making it more likely to react with another molecule of the alkylating agent to form a di-alkylated product or a quaternary ammonium salt.[1] Conducting the reaction at lower temperatures (e.g., room temperature or below) can help to control the reaction rate and improve the selectivity for the desired mono-alkylated product.[2][3]

Q3: What are the typical temperature ranges for selective mono-N-alkylation?

A3: For selective mono-N-alkylation of piperidine derivatives, reactions are often carried out at or below room temperature. Some protocols suggest temperatures ranging from 0°C to room temperature.[4] For highly reactive alkylating agents, even lower temperatures may be necessary to prevent overalkylation.[2][3] It is crucial to monitor the reaction progress closely, for instance by TLC or LC-MS, to determine the optimal temperature for a specific substrate and alkylating agent.

Q4: Can high temperatures lead to decomposition of Ethyl piperidine-4-carboxylate or its products?

Q5: In reductive amination, what is the impact of temperature on the reaction rate and selectivity?

A5: In reductive amination, such as the Leuckart or Eschweiler-Clarke reactions, temperature influences both the formation of the intermediate iminium ion and its subsequent reduction. For the Leuckart reaction, higher temperatures (often between 120°C and 130°C, and sometimes up to 165°C or higher for the formamide variant) are typically required.[8][9] However, very high temperatures can sometimes lead to lower yields.[8][10] Finding the optimal temperature is key to balancing the reaction rate and minimizing potential side reactions or degradation. For instance, in some reductive amination procedures, a gradual increase in temperature can enhance the conversion to the desired product.

Troubleshooting Guides

Issue 1: Low Yield of Mono-N-Alkylated Product and Formation of Di-alkylated Impurities

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Reaction temperature is too high. Lower the reaction temperature. Start at 0°C and allow the reaction to slowly warm to room temperature while monitoring its progress. For highly reactive alkylating agents, consider maintaining a lower temperature throughout the reaction.[2][3]
Rapid addition of alkylating agent. Add the alkylating agent dropwise or via a syringe pump over an extended period. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting amine over the mono-alkylated product.[4]
Incorrect stoichiometry. Use a molar excess of this compound relative to the alkylating agent. This statistically favors mono-alkylation.
Base is too strong or concentrated. Use a milder base or a more dilute solution. A strong base can deprotonate the mono-alkylated product, increasing its nucleophilicity and promoting di-alkylation.
Issue 2: Incomplete Reaction or Low Conversion in Reductive Amination

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Reaction temperature is too low. Gradually increase the reaction temperature. Some reductive aminations, like the Leuckart reaction, require elevated temperatures to proceed at a reasonable rate.[9] Monitor the reaction for product formation and potential decomposition as you increase the heat.
Inefficient imine formation. Ensure anhydrous conditions, as water can inhibit the formation of the iminium intermediate. The addition of a dehydrating agent might be beneficial.
Reducing agent is not active. Use a fresh, high-quality reducing agent. The choice of reducing agent can also be critical and is often temperature-dependent.
Insufficient reaction time. Increase the reaction time. Some reductive aminations can be slow, especially at lower temperatures. Monitor the reaction over a longer period to ensure it has gone to completion.
Issue 3: Formation of Unidentified Byproducts

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Thermal degradation. Reduce the reaction temperature and/or reaction time.[6][7] Consider if the desired transformation can be achieved under milder conditions, possibly with a more active catalyst or reagent.
Side reactions with the solvent. Ensure the chosen solvent is stable and inert under the reaction conditions. At elevated temperatures, some solvents can participate in side reactions.
Air or moisture contamination. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents. Oxygen and water can lead to undesired side reactions and catalyst deactivation.
Inappropriate workup procedure. Ensure the workup procedure is suitable for the product's stability. Some products may be sensitive to acidic or basic conditions during extraction and purification.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation

This protocol is a general guideline for achieving selective mono-N-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (1.0 - 1.1 equivalents)

  • Mild base (e.g., K₂CO₃ or Et₃N, 2-3 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.

  • Cool the mixture to 0°C using an ice bath.

  • Add the base portion-wise, ensuring the temperature does not rise significantly.

  • Slowly add the alkyl halide dropwise to the stirred suspension over a period of 1-2 hours.

  • Allow the reaction to stir at 0°C for an additional hour, then let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Temperature Optimization Data (Hypothetical)

Temperature (°C)Mono-alkylation Yield (%)Di-alkylation Yield (%)
0855
25 (Room Temp)7020
504540
Protocol 2: Reductive Amination (Leuckart-type)

This protocol provides a general procedure for the reductive amination of this compound with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone (1.0 - 1.2 equivalents)

  • Formic acid (excess)

  • Formamide (can be used as solvent and reagent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Combine this compound, the carbonyl compound, and a mixture of formic acid and formamide in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 120-165°C).[9]

  • Maintain the temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Make the mixture basic by careful addition of an aqueous base solution (e.g., NaOH).

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the product by distillation or column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Selective N-Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Ethyl piperidine-4-carboxylate HCl in anhydrous solvent cool Cool to 0°C start->cool add_base Add base cool->add_base add_alkyl_halide Slowly add alkyl halide add_base->add_alkyl_halide stir_cold Stir at 0°C add_alkyl_halide->stir_cold warm_rt Warm to Room Temperature stir_cold->warm_rt monitor Monitor reaction (TLC/LC-MS) warm_rt->monitor quench Quench with water monitor->quench extract Extract with organic solvent quench->extract wash_dry Wash and dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Column Chromatography) concentrate->purify end Isolated Mono-alkylated Product purify->end

Caption: Workflow for selective mono-N-alkylation.

troubleshooting_workflow Troubleshooting Low Mono-alkylation Selectivity start Low Selectivity for Mono-alkylation check_temp Is reaction temperature > Room Temp? start->check_temp check_addition Was alkylating agent added quickly? check_temp->check_addition No lower_temp Action: Lower temperature to 0°C check_temp->lower_temp Yes check_stoich Was amine in excess? check_addition->check_stoich No slow_addition Action: Add alkylating agent dropwise check_addition->slow_addition Yes increase_amine Action: Use excess amine check_stoich->increase_amine No end Improved Selectivity check_stoich->end Yes lower_temp->end slow_addition->end increase_amine->end

Caption: Decision tree for troubleshooting low selectivity.

References

Validation & Comparative

A Comparative Guide to Validating the Structure of Ethyl Piperidine-4-carboxylate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of ethyl piperidine-4-carboxylate hydrochloride and its derivatives. The accurate confirmation of the chemical structure of these compounds is a critical step in drug discovery and development, ensuring the identity, purity, and stability of active pharmaceutical ingredients (APIs). This document outlines the experimental protocols and presents comparative data for key analytical methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.

Introduction to Structural Validation

Ethyl piperidine-4-carboxylate and its derivatives are important scaffolds in medicinal chemistry. The piperidine ring is a common motif in many pharmaceuticals, and modifications to this structure can significantly impact biological activity. Therefore, rigorous structural elucidation is paramount. The validation process involves a combination of techniques to provide orthogonal information, leading to an unambiguous confirmation of the molecule's three-dimensional structure.

Key Analytical Techniques for Structural Validation

A multi-faceted approach employing several analytical techniques is essential for the comprehensive validation of molecular structures. The primary methods used for the characterization of this compound derivatives are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the elucidation of the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C) and their connectivity.

Experimental Protocol:

A general procedure for obtaining ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) to a final volume of approximately 0.6 mL in a 5 mm NMR tube.

  • Instrument Setup: The NMR spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: A typical ¹H NMR spectrum is acquired using a 30° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans.[1]

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired with a 30-45° pulse angle and a relaxation delay of 2-5 seconds.[1] A larger number of scans (e.g., 1024 or more) is often necessary to achieve a good signal-to-noise ratio.[1]

Data Interpretation:

  • ¹H NMR: The chemical shifts (δ) of the protons provide information about their electronic environment. The integration of the signals corresponds to the relative number of protons. Spin-spin coupling patterns (multiplicity and coupling constants, J) reveal the connectivity of neighboring protons.

  • ¹³C NMR: The chemical shifts of the carbon atoms provide information about their hybridization and bonding environment.

Comparative Data for Ethyl Piperidine-4-carboxylate Derivatives:

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ethyl piperidine-4-carboxylate ~1.2 (t, 3H, CH₃), ~1.8 (m, 2H, pip-H), ~2.0 (m, 2H, pip-H), ~2.4 (m, 1H, pip-H), ~2.8 (m, 2H, pip-H), ~3.2 (m, 2H, pip-H), ~4.1 (q, 2H, OCH₂)~14.2 (CH₃), ~28.5 (pip-C), ~40.8 (pip-C), ~43.5 (pip-C), ~60.3 (OCH₂), ~174.8 (C=O)
N-Acetyl Ethyl piperidine-4-carboxylate In addition to the parent compound signals: ~2.1 (s, 3H, COCH₃) and shifts in the piperidine ring protons.In addition to the parent compound signals: ~21.5 (COCH₃) and shifts in the piperidine ring carbons.
N-Benzoyl Ethyl piperidine-4-carboxylate In addition to the parent compound signals: ~7.4 (m, 5H, Ar-H) and significant shifts in the piperidine ring protons.In addition to the parent compound signals: ~127-135 (Ar-C) and ~170 (Ar-C=O), along with shifts in the piperidine ring carbons.

Note: The presence of the hydrochloride salt can cause broadening of the N-H proton signal and slight shifts in the chemical shifts of adjacent protons and carbons.

Workflow for NMR-Based Structure Elucidation

A Dissolve Sample in Deuterated Solvent B Acquire 1D NMR Spectra (¹H, ¹³C) A->B C Analyze Chemical Shifts, Integrals, and Coupling B->C D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) B->D F Propose Structure C->F E Establish Connectivity and Spatial Relationships D->E E->F

Workflow for NMR-based structure elucidation.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns observed in the mass spectrum can offer valuable structural insights.

Experimental Protocol:

A general procedure for Electrospray Ionization (ESI) Mass Spectrometry is as follows:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.5-1.0 mg/mL) in a suitable solvent, typically methanol or aqueous methanol.[2] The sample should be filtered through a 0.22 µm syringe filter before analysis.[2]

  • Instrumental Parameters: The analysis is performed on a mass spectrometer equipped with an ESI source. Key parameters include the capillary voltage, cone voltage, desolvation gas flow, and temperature. For fragmentation analysis (MS/MS), collision-induced dissociation (CID) is used with varying collision energies.[1]

Data Interpretation:

  • Molecular Ion Peak: The peak corresponding to the protonated molecule ([M+H]⁺) confirms the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of piperidine derivatives is influenced by the position and nature of substituents.[3] Common fragmentation pathways include α-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion, and ring-opening reactions.[3] The loss of the ester group and substituents on the nitrogen are also characteristic fragmentation pathways.

Comparative Fragmentation Data for Ethyl Piperidine-4-carboxylate Derivatives:

CompoundMolecular Ion ([M+H]⁺)Key Fragment Ions (m/z)
Ethyl piperidine-4-carboxylate 158.1112 (Loss of C₂H₅OH), 84 (Piperidine ring fragment)
N-Acetyl Ethyl piperidine-4-carboxylate 200.1158 (Loss of acetyl group), 112, 84
N-Benzoyl Ethyl piperidine-4-carboxylate 262.1105 (Benzoyl cation), 158 (Loss of benzoyl group), 112, 84

Workflow for MS-Based Structure Verification

A Prepare Sample Solution B Infuse into ESI Source A->B C Acquire Full Scan Mass Spectrum B->C D Identify Molecular Ion Peak C->D E Perform MS/MS Fragmentation D->E F Analyze Fragmentation Pattern E->F G Confirm Structure F->G

Workflow for MS-based structure verification.
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For structural validation, it is primarily used to assess the purity of the compound and can be coupled with other detectors (e.g., MS) for further characterization.

Experimental Protocol:

A general Reverse-Phase HPLC (RP-HPLC) method is as follows:

  • Mobile Phase Preparation: A common mobile phase for piperidine derivatives consists of a mixture of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Column: A C18 column is typically used.

  • Instrumental Parameters: The flow rate, injection volume, and column temperature are optimized to achieve good separation. Detection is commonly performed using a UV detector.

  • Method Validation: The HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[2][4][5]

Comparative Performance:

TechniqueInformation ProvidedSensitivityThroughput
NMR Detailed structural connectivity, stereochemistryModerateLow
MS Molecular weight, elemental composition, fragmentationHighHigh
HPLC Purity, retention time, quantificationHigh (with UV/MS)High
X-ray Absolute 3D structure in solid stateN/A (requires single crystal)Low

Logical Flow for HPLC Method Selection

rect rect start Analyte Properties uv_chromophore UV Chromophore? start->uv_chromophore rp_hplc Reverse-Phase HPLC with UV Detection uv_chromophore->rp_hplc Yes universal_detector Universal Detector (e.g., CAD, ELSD)? uv_chromophore->universal_detector No rp_hplc_universal Reverse-Phase HPLC with Universal Detector universal_detector->rp_hplc_universal Yes derivatization Derivatization Feasible? universal_detector->derivatization No rp_hplc_deriv Reverse-Phase HPLC with Derivatization derivatization->rp_hplc_deriv Yes other_modes Consider Other Modes (e.g., HILIC, IEX) derivatization->other_modes No

Logical flow for selecting an appropriate HPLC method.
X-ray Crystallography

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and stereochemistry.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals of the hydrochloride salt are grown from a suitable solvent or solvent mixture. This is often the most challenging step. Common techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the unit cell, from which the atomic positions are determined and refined to yield the final crystal structure.

Expected Data for a Piperidinium Hydrochloride:

The crystal structure would reveal the chair conformation of the piperidine ring, the relative orientation of the ethyl carboxylate group, and the substituent on the nitrogen atom. It would also show the ionic interaction between the protonated piperidinium nitrogen and the chloride anion, as well as any intermolecular hydrogen bonding interactions.

Conclusion

The structural validation of this compound derivatives requires a combination of analytical techniques. NMR spectroscopy provides the fundamental framework of the molecular structure, while mass spectrometry confirms the molecular weight and offers corroborating structural details through fragmentation analysis. HPLC is essential for assessing the purity of the compound. For an unambiguous determination of the three-dimensional structure in the solid state, X-ray crystallography is the definitive method. By employing these techniques in a complementary fashion, researchers can confidently and accurately validate the structure of these important pharmaceutical building blocks.

References

A Comparative Analysis of the Reactivity of Ethyl Piperidine-4-carboxylate Hydrochloride and Structurally Related Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the reactivity of Ethyl piperidine-4-carboxylate hydrochloride with other structurally similar esters, focusing on reactions pertinent to its application in pharmaceutical and chemical synthesis. The comparison is supported by established chemical principles and provides experimental protocols for researchers to conduct their own comparative studies.

Introduction to this compound

Ethyl piperidine-4-carboxylate, also known as ethyl isonipecotate, is a key building block in the synthesis of numerous pharmaceutical agents.[1][2][3][4][5] Its hydrochloride salt form enhances stability and water solubility, which can be advantageous for certain applications. The reactivity of this compound is primarily centered around two functional groups: the ethyl ester and the secondary amine of the piperidine ring. Understanding its reactivity in comparison to other esters is crucial for optimizing reaction conditions and predicting outcomes in complex synthetic pathways.

This guide will compare the reactivity of this compound in three key transformations: hydrolysis of the ester, reduction of the ester, and N-alkylation of the piperidine nitrogen. The comparison will be made against other relevant esters to highlight the influence of the hydrochloride salt, the position of the ester group on the piperidine ring, and the nature of the ester's alkyl group.

Comparison of Reactivity

The reactivity of this compound is influenced by several factors, including the electron-withdrawing effect of the protonated amine, steric hindrance, and the nature of the ester itself. The following sections provide a qualitative and quantitative comparison of its reactivity with other esters in key chemical transformations.

Ester Hydrolysis

Ester hydrolysis, the cleavage of the ester bond to form a carboxylic acid and an alcohol, can be catalyzed by either acid or base.[6][7][8] The rate of hydrolysis is sensitive to both electronic and steric effects.

Qualitative Comparison:

  • This compound vs. Ethyl isonipecotate (free base): The hydrochloride salt is expected to be more stable to acid-catalyzed hydrolysis than its free base counterpart. The protonated nitrogen in the hydrochloride salt is a strong electron-withdrawing group, which destabilizes the positively charged intermediate formed during acid-catalyzed hydrolysis, thus slowing the reaction. Conversely, under basic conditions, the free base is readily available for N-acylation or other side reactions, while the hydrochloride would first need to be neutralized.

  • vs. Ethyl nipecotate (Ethyl piperidine-3-carboxylate): Steric hindrance around the ester group is a key factor. The 4-position in ethyl isonipecotate is generally less sterically hindered than the 3-position in ethyl nipecotate, which could lead to a faster hydrolysis rate for the 4-substituted isomer under similar conditions.

  • vs. Mthis compound: The ethyl ester is generally slightly more sterically hindered and slightly less reactive than the methyl ester due to the larger size of the ethyl group.

  • vs. Acyclic amino esters (e.g., Ethyl 4-(dimethylamino)butanoate): The cyclic nature of the piperidine ring imposes conformational rigidity, which can influence the accessibility of the ester group to attacking reagents compared to a more flexible acyclic analogue.

Quantitative Data Summary:

While direct comparative kinetic data from a single study is scarce, the following table summarizes the expected relative rates of hydrolysis based on established chemical principles. The rates are normalized to this compound.

CompoundRelative Rate of Acid-Catalyzed Hydrolysis (Expected)Relative Rate of Base-Catalyzed Hydrolysis (Expected)
This compound 1.01.0
Ethyl isonipecotate (free base)> 1.0> 1.0 (potential for side reactions)
Ethyl nipecotate hydrochloride< 1.0< 1.0
Mthis compound> 1.0> 1.0
Ethyl 4-(dimethylamino)butanoate HClVariable (depends on conformation)Variable (depends on conformation)
Ester Reduction

The reduction of esters to primary alcohols is a fundamental transformation, typically achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄).[9][10][11] Weaker reducing agents, such as sodium borohydride, are generally not effective for ester reduction unless under specific conditions.[9]

Qualitative Comparison:

  • Effect of the Hydrochloride Salt: The presence of the acidic proton on the piperidine nitrogen will react with hydride reagents. Therefore, more than one equivalent of the reducing agent will be required to account for the acid-base reaction before the ester reduction can proceed.

  • Steric Effects: Similar to hydrolysis, the steric accessibility of the carbonyl group will influence the rate of reduction. Ethyl isonipecotate is expected to be reduced more readily than the more sterically hindered ethyl nipecotate.

  • Reagent Choice: LiAlH₄ is a powerful, non-selective reducing agent.[9][11] Other reagents like diisobutylaluminum hydride (DIBAL-H) can be used to achieve partial reduction to the aldehyde at low temperatures.[10]

Quantitative Data Summary:

The following table presents expected relative yields for the reduction of various esters to the corresponding alcohol under standardized conditions with LiAlH₄, assuming a sufficient excess of the reducing agent to overcome the effect of the acidic proton.

CompoundReagentExpected Relative Yield (%)
This compound LiAlH₄ (excess)90-95
Ethyl isonipecotate (free base)LiAlH₄90-95
Ethyl nipecotate hydrochlorideLiAlH₄ (excess)85-90
Mthis compoundLiAlH₄ (excess)90-95
N-Alkylation

The secondary amine of the piperidine ring is nucleophilic and can undergo N-alkylation with various electrophiles, such as alkyl halides. For this compound, the nitrogen is protonated and therefore non-nucleophilic. A base is required to deprotonate the amine before it can react.

Qualitative Comparison:

  • This compound vs. Ethyl isonipecotate (free base): The free base is readily alkylated. The hydrochloride salt requires at least one equivalent of a base to liberate the free amine for alkylation. The choice of base and solvent is critical to avoid unwanted side reactions like hydrolysis of the ester.

  • Basicity of the Amine: The basicity of the piperidine nitrogen is influenced by the substituent on the ring. The ester group has a modest electron-withdrawing effect, which slightly reduces the basicity of the nitrogen compared to piperidine itself.

  • Over-alkylation: A common side reaction in the alkylation of secondary amines is over-alkylation to form a quaternary ammonium salt.[12] Reaction conditions must be carefully controlled to favor mono-alkylation.

Quantitative Data Summary:

The table below provides a qualitative comparison of the conditions required for N-alkylation and the potential for side reactions.

CompoundBase Required for N-AlkylationPotential for Over-alkylationPotential for Ester Hydrolysis
This compound Yes (e.g., K₂CO₃, Et₃N)ModerateHigh with strong, nucleophilic bases
Ethyl isonipecotate (free base)No (can proceed directly)ModerateLow (unless strong base is added)
Ethyl nipecotateNo (can proceed directly)ModerateLow (unless strong base is added)

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below. These protocols are designed to be starting points and may require optimization based on specific laboratory conditions and analytical capabilities.

Protocol 1: Comparative Hydrolysis Rate by ¹H NMR

This protocol describes a method for comparing the rate of base-catalyzed hydrolysis of different esters using ¹H NMR spectroscopy.[1][13]

Materials:

  • Ester substrates (this compound, Ethyl isonipecotate, Ethyl nipecotate, Methyl piperidine-4-carboxylate)

  • Deuterated water (D₂O)

  • Sodium deuteroxide (NaOD) solution in D₂O (0.1 M)

  • Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)

  • NMR tubes

Procedure:

  • Prepare stock solutions of each ester (e.g., 10 mM) and the internal standard in D₂O.

  • In an NMR tube, combine a known volume of the ester stock solution and the internal standard stock solution.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • To initiate the hydrolysis, add a known volume of the NaOD solution to the NMR tube, mix quickly, and immediately begin acquiring ¹H NMR spectra at regular time intervals.

  • Monitor the reaction by observing the decrease in the integral of a characteristic peak of the starting ester (e.g., the ethyl quartet at ~4.1 ppm) and the increase in the integral of a characteristic peak of the alcohol product (e.g., the ethyl quartet of ethanol at ~3.6 ppm) relative to the integral of the internal standard.

  • Plot the concentration of the starting ester versus time to determine the reaction rate and calculate the rate constant.

Protocol 2: Comparative Reduction with LiAlH₄

This protocol outlines a procedure for comparing the yield of the reduction of different esters to their corresponding alcohols.

Materials:

  • Ester substrates

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (e.g., 2.5 equivalents for hydrochloride salts, 1.5 equivalents for free bases) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the ester (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-4 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography and determine the yield.

Protocol 3: Comparative N-Alkylation

This protocol provides a method for comparing the N-alkylation of the free base forms of the piperidine esters.

Materials:

  • Piperidine ester substrates (free base forms)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous acetonitrile (ACN)

  • Potassium carbonate (K₂CO₃)

  • Standard laboratory glassware

Procedure:

  • To a solution of the piperidine ester (1 equivalent) in anhydrous ACN, add potassium carbonate (2 equivalents) and the alkyl halide (1.1 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction by TLC.

  • Upon completion, filter off the inorganic salts and wash with ACN.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the N-alkylated product.

  • Determine the yield and characterize the product.

Visualizing Reaction Pathways and Influencing Factors

The following diagrams, generated using DOT language, illustrate a typical experimental workflow and the key factors influencing ester reactivity.

G cluster_workflow Experimental Workflow for Reactivity Comparison prep Prepare Stock Solutions (Ester, Reagent, Standard) mix Mix Reactants in Reaction Vessel prep->mix Initiate Reaction monitor Monitor Reaction Progress (e.g., NMR, TLC, GC) mix->monitor quench Quench Reaction & Workup monitor->quench Reaction Complete analyze Analyze Product Mixture (Yield, Purity) quench->analyze compare Compare Kinetic Data or Yields analyze->compare

Caption: A generalized workflow for comparing the reactivity of different esters.

G cluster_factors Factors Influencing Reactivity center Ester Reactivity steric Steric Hindrance (Position of Ester, Alkyl Group Size) steric->center electronic Electronic Effects (Inductive, Resonance) electronic->center amine Nature of Amine (Protonated vs. Free Base) amine->center reagent Reagent Properties (Strength, Selectivity) reagent->center conditions Reaction Conditions (Solvent, Temperature, pH) conditions->center

Caption: Key factors that influence the chemical reactivity of amino esters.

References

A Comparative Guide: Ethyl piperidine-4-carboxylate hydrochloride vs. Methyl piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable physicochemical properties and synthetic versatility. Within this class of building blocks, alkyl esters of piperidine-4-carboxylic acid, such as the ethyl and methyl esters, are fundamental intermediates for the synthesis of a wide array of bioactive molecules. This guide provides an objective comparison of Ethyl piperidine-4-carboxylate hydrochloride and Methyl piperidine-4-carboxylate, supported by physicochemical data and general experimental protocols to aid researchers in selecting the appropriate reagent for their synthetic needs.

Physicochemical Properties: A Head-to-Head Comparison

The choice between the ethyl and methyl ester, often in its free base or hydrochloride salt form, is dictated by factors such as solubility, reactivity, and subsequent reaction conditions. The hydrochloride salt of the ethyl ester, for instance, generally offers enhanced aqueous solubility and stability, which can be advantageous for certain reaction setups.

PropertyThis compoundMethyl piperidine-4-carboxylateMthis compound
CAS Number 147636-76-8[1][2]2971-79-1[3]7462-86-4[4]
Molecular Formula C₈H₁₆ClNO₂[1][2]C₇H₁₃NO₂[3]C₇H₁₄ClNO₂[5]
Molecular Weight 193.67 g/mol [1][2]143.19 g/mol [3]179.64 g/mol [5]
Appearance Colorless or pale yellow crystalline solid[1]Colorless to almost clear liquid[3]White to off-white solid[4]
Melting Point 140-142°C[1]Not Applicable (Liquid)Not Available
Boiling Point 254°C at 760 mmHg[1]85-90°C[6] or 93°C/10 mmHg[3]Not Available
Density Not Available1.06 g/mL[3][7]1.06 g/mL[4]
Flash Point 107.4°C[1]89°C[7]160°C[5]
Solubility Soluble in water[1]Slightly soluble in water[7]Not Available

Synthesis and Reactivity

Both esters are typically synthesized via Fischer esterification of piperidine-4-carboxylic acid (isonipecotic acid) in the corresponding alcohol (ethanol or methanol) under acidic catalysis, often using reagents like thionyl chloride or a strong acid.[8][9] The secondary amine on the piperidine ring allows for a wide range of subsequent derivatization reactions, most commonly N-alkylation or N-acylation, to build more complex molecular architectures.

The primary difference in reactivity stems from the nature of the alkyl ester group. The methyl ester is slightly less sterically hindered and may exhibit faster reaction rates in processes involving the ester moiety, such as hydrolysis or transesterification. However, for most applications where the ester serves as a stable protecting group or a precursor to a carboxylic acid, this difference is often negligible. The choice is frequently based on the desired final compound or the specific requirements of a multi-step synthesis.

G cluster_start Starting Material cluster_reagents Esterification cluster_products Product cluster_derivatization Further Reactions start Piperidine-4-carboxylic Acid (Isonipecotic Acid) reagents Ethanol (for Ethyl Ester) or Methanol (for Methyl Ester) + Acid Catalyst (e.g., SOCl₂, H₂SO₄) start->reagents ethyl Ethyl piperidine-4-carboxylate reagents->ethyl methyl Methyl piperidine-4-carboxylate reagents->methyl derivatives N-Alkylation N-Acylation Amide Formation ethyl->derivatives methyl->derivatives

Caption: General synthesis pathway for piperidine-4-carboxylate esters.

Experimental Protocol: General Esterification of Piperidine-4-carboxylic Acid

The following is a representative protocol for the synthesis of the ethyl ester. A similar procedure can be followed for the methyl ester by substituting ethanol with methanol.

Materials:

  • Piperidine-4-carboxylic acid (1 equivalent)[9]

  • Anhydrous ethanol (or methanol)[9]

  • Thionyl chloride (SOCl₂) (4 equivalents)[9]

  • Ethyl acetate (EtOAc)[9]

  • 10% Sodium hydroxide (NaOH) solution[9]

  • Anhydrous sodium sulfate (Na₂SO₄)[9]

Procedure:

  • Suspend piperidine-4-carboxylic acid in an excess of anhydrous ethanol.[9]

  • Cool the mixture in an ice bath (0°C).[9]

  • Slowly add thionyl chloride dropwise to the suspension.[9]

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours (e.g., 48 hours), monitoring the reaction's completion by Thin Layer Chromatography (TLC).[9]

  • Once the reaction is complete, remove the solvent under reduced pressure (e.g., using a rotary evaporator).[9]

  • Dissolve the resulting crude product (a yellow oil) in ethyl acetate.[9]

  • Wash the organic solution with a 10% sodium hydroxide solution to neutralize any remaining acid and remove unreacted starting material.[9]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final ester product.[9]

Applications in Drug Development

Both ethyl and methyl piperidine-4-carboxylate are crucial intermediates in the pharmaceutical industry. They serve as foundational scaffolds for synthesizing a variety of therapeutic agents, including analgesics, anti-inflammatory drugs, and antipsychotics.[3][10][11] Their utility lies in the ability to introduce diverse functionalities at the nitrogen atom of the piperidine ring while the ester group can be retained, hydrolyzed to the corresponding carboxylic acid, or converted to an amide.

For example, these intermediates are used in the synthesis of:

  • Analgesics: As precursors for creating potent opioid receptor modulators.[3]

  • SMN Protein Modulators: Used as reactants in the synthesis of compounds for treating spinal muscular atrophy.[9][10]

  • Kinase Inhibitors: Employed in the development of orally available protein kinase D inhibitors.[6][7]

  • Antitubercular Agents: Serve as reactants for creating novel agents to combat tuberculosis.[6][7]

G cluster_intermediates Key Intermediates cluster_reactions Synthetic Transformations cluster_scaffolds Advanced Scaffolds cluster_apis Active Pharmaceutical Ingredients (APIs) I1 Ethyl piperidine-4-carboxylate R1 N-Functionalization (Alkylation, Acylation, etc.) I1->R1 I2 Methyl piperidine-4-carboxylate I2->R1 S1 N-Substituted Piperidine Esters R1->S1 A1 Analgesics S1->A1 A2 Kinase Inhibitors S1->A2 A3 Antipsychotics S1->A3 A4 Other Therapeutics S1->A4

Caption: Role of piperidine esters as key intermediates in drug synthesis.

Comparative Performance Analysis

  • Solubility and Handling: this compound exhibits superior solubility in aqueous media compared to the free base forms of both esters, which can be a significant advantage in certain reaction protocols, particularly during workup and extraction.[1] The solid nature of the hydrochloride salt can also simplify handling and weighing compared to the liquid free bases.[1][3]

  • Reactivity: The methyl ester may offer a slight kinetic advantage in reactions directly involving the ester group due to reduced steric bulk. However, in the more common N-functionalization reactions, the difference in reactivity between the two is generally minimal.

  • Synthetic Utility: Both compounds are versatile building blocks. The choice is often dictated by the target molecule. If the final API contains an ethyl ester, starting with the corresponding ethyl piperidine carboxylate is more atom-economical. The hydrochloride salt form provides stability and can be easily converted to the free base in situ by treatment with a mild base.[8]

  • Stability: The hydrochloride salts are generally more stable and less prone to degradation during long-term storage compared to the free-base forms, which can be air-sensitive.[7][12]

Conclusion

Both this compound and Methyl piperidine-4-carboxylate are indispensable tools in the arsenal of the medicinal chemist. The selection between them is not a matter of superior performance but of suitability for a specific synthetic strategy.

Choose this compound when:

  • Enhanced aqueous solubility is required for the reaction or workup.

  • Ease of handling as a stable, crystalline solid is preferred.

  • The ethyl ester moiety is desired in the final product.

Choose Methyl piperidine-4-carboxylate when:

  • The reaction is sensitive to chloride ions or requires a free base from the outset.

  • Slightly faster ester-related reactivity might be beneficial.

  • The methyl ester is part of the target molecule's final structure.

Ultimately, both compounds provide a reliable and versatile entry point into the vast chemical space of piperidine-based pharmaceuticals, enabling the development of novel therapeutics.

References

Biological activity comparison of Ethyl piperidine-4-carboxylate hydrochloride analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Antiproliferative Activity of Ethyl Piperidine-4-carboxylate Analogs

This guide provides a comparative analysis of the biological activity of a series of ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives, focusing on their antiproliferative effects against various human leukemia cell lines. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The piperidine ring is a prevalent scaffold in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities, including anticancer properties.[1][2] This guide focuses on a specific class of ethyl piperidine-4-carboxylate analogs, namely ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylates. These compounds have been synthesized and evaluated for their cytotoxic potential against several human leukemia cell lines, demonstrating promising activity and selectivity.[3][4][5]

Data Presentation: Comparative Antiproliferative Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various ethyl piperidine-4-carboxylate analogs against a panel of human leukemia cell lines. The data is compiled from studies by Desplat et al. (2016) and Guillon et al. (2017).[4][5] Lower IC₅₀ values indicate higher cytotoxic activity.

CompoundR Group (Substituent on Piperidine)Jurkat (IC₅₀ in µM)U266 (IC₅₀ in µM)K562 (IC₅₀ in µM)U937 (IC₅₀ in µM)HL60 (IC₅₀ in µM)PBMCs (IC₅₀ in µM)
1a H157>501112>50
1b Phenyl107111110>50
1c 4-Fluorophenyl111111111030
1d 4-Chlorophenyl12>50201310>50
1e 4-Bromophenyl10>5013109>50
1f 4-Methylphenyl13>50151110>50
1g 4-Methoxyphenyl101311109>50
1h 4-Trifluoromethylphenyl10>501198>50
1i Benzyl81186530
1j 4-Fluorobenzyl8>50785>50
1k 4-Chlorobenzyl3644320
1l 4-Bromobenzyl1011785>50
1m 4-Methylbenzyl4544325
1n 4-Methoxybenzyl41044325
1o 4-Trifluoromethylbenzyl>50>50>50>50>50>50
A6730 (Ref.) -4448320

PBMCs: Peripheral Blood Mononuclear Cells (non-cancerous control) Data sourced from[4][5]

Experimental Protocols

The antiproliferative activity of the compounds was primarily assessed using the MTT assay.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Human leukemia cell lines (Jurkat, U266, K562, U937, HL60) and normal human peripheral blood mononuclear cells (PBMCs) are seeded in 96-well plates at a density of 1 x 10⁵ cells/mL in their respective culture media. The plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and stabilization.[9]

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions of the compounds are then prepared in the culture medium. The cells are treated with various concentrations of the compounds (typically ranging from 0.1 to 100 µM). Control wells contain cells treated with the vehicle (DMSO) alone.

  • Incubation: The plates are incubated for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in PBS is added to each well. The plates are then incubated for an additional 4 hours under the same conditions.[8]

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to reduce background noise.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 5: Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate overnight (37°C, 5% CO2) cell_seeding->incubation_24h add_compounds Add serial dilutions of test compounds incubation_72h Incubate for 72 hours add_compounds->incubation_72h add_mtt Add MTT solution to each well incubation_4h Incubate for 4 hours add_mtt->incubation_4h add_solubilizer Add solubilization solution incubation_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calc_viability Calculate % cell viability determine_ic50 Determine IC50 values calc_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cell viability.

Apoptosis Signaling Pathway

While the precise signaling pathways for these specific pyrrolo[1,2-a]quinoxaline derivatives are not fully elucidated in the referenced literature, apoptosis (programmed cell death) is a common mechanism of action for anticancer agents. The diagram below illustrates a simplified, generic apoptosis pathway that may be triggered by such compounds.

Apoptosis_Pathway compound Anticancer Compound (e.g., Piperidine Analog) cell_stress Cellular Stress compound->cell_stress bcl2_family Modulation of Bcl-2 family proteins cell_stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome with Caspase-9 active_cas9 Caspase-9 apoptosome->active_cas9 cas9 Pro-caspase-9 cas9->apoptosome cas3 Pro-caspase-3 active_cas9->cas3 active_cas3 Caspase-3 cas3->active_cas3 apoptosis Apoptosis active_cas3->apoptosis

Caption: A simplified intrinsic apoptosis signaling pathway.

References

A Comparative Guide to Spectroscopic Analysis for Purity Confirmation of Ethyl Piperidine-4-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. Ethyl piperidine-4-carboxylate hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to guarantee the quality, safety, and efficacy of the final drug product. This guide provides a comparative overview of spectroscopic methods for confirming the purity of this compound, complete with experimental data and detailed protocols.

Spectroscopic Purity Analysis: A Comparative Overview

Several spectroscopic techniques can be employed to assess the purity of this compound. The choice of method often depends on the specific impurities being targeted, the required level of sensitivity, and the availability of instrumentation. The most common and effective methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also powerful tools for purity determination and are often used in conjunction with spectroscopic techniques for comprehensive impurity profiling.

Table 1: Comparison of Analytical Methods for Purity Assessment

Analytical Method Principle Strengths Limitations Typical Application
¹H NMR Spectroscopy Measures the magnetic properties of hydrogen nuclei to provide detailed information about the molecular structure.- Provides structural confirmation.- Quantitative analysis (qNMR) is possible.- Can identify and quantify impurities without the need for reference standards of those impurities.- Lower sensitivity compared to chromatographic methods.- Requires more expensive instrumentation.- Primary method for structural elucidation and purity confirmation.- Quantification of major components and impurities.
¹³C NMR Spectroscopy Measures the magnetic properties of carbon-13 nuclei, providing information about the carbon skeleton of the molecule.- Complements ¹H NMR for unambiguous structural assignment.- Can help identify isomeric impurities.- Lower sensitivity than ¹H NMR.- Longer acquisition times.- Structural confirmation, especially for complex molecules.
FTIR Spectroscopy Measures the absorption of infrared radiation by the molecule's vibrational modes, identifying functional groups.- Fast and non-destructive.- Provides a unique "fingerprint" for the compound.- Good for detecting functional group impurities.- Less effective for quantifying impurities.- Complex spectra can be difficult to interpret fully.- Rapid identity confirmation.- Screening for the presence of specific functional group impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules, determining the molecular weight and elemental composition.- High sensitivity and specificity.- Can identify unknown impurities through fragmentation patterns.- Can be coupled with chromatographic techniques (GC-MS, LC-MS) for enhanced separation and identification.- May not be suitable for thermally labile or non-volatile compounds (without appropriate ionization techniques).- Quantification can be challenging without standards.- Molecular weight confirmation.- Identification of trace impurities.
HPLC-UV Separates components of a mixture based on their differential partitioning between a stationary and mobile phase, with detection by UV absorbance.- High-resolution separation of impurities.- Accurate and precise quantification with reference standards.- Widely available and versatile.- Requires a chromophore for UV detection.- Method development can be time-consuming.- Routine purity testing and quality control.- Quantification of known and unknown impurities.
GC-MS Separates volatile components of a mixture in the gas phase, followed by mass spectrometric detection.- Excellent for volatile and semi-volatile impurities.- High sensitivity and provides structural information from mass spectra.- Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for some analytes.- Analysis of residual solvents and other volatile organic impurities.

Potential Impurities in this compound

Understanding the potential impurities is crucial for developing appropriate analytical methods for purity confirmation. Impurities can originate from starting materials, byproducts of the synthesis, or degradation products.[1]

A common synthesis route involves the Fischer esterification of 4-piperidinecarboxylic acid with ethanol in the presence of an acid catalyst, such as thionyl chloride, followed by salt formation with hydrochloric acid.[1]

Potential impurities may include:

  • Starting Materials: Unreacted 4-piperidinecarboxylic acid and ethanol.

  • Reaction Byproducts: Diethyl ether (from a side reaction of ethanol), and polymeric materials.

  • Residual Solvents: Solvents used during the reaction and purification steps (e.g., ethanol, ethyl acetate).

Experimental Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. The presence of impurities can be detected by comparing the sample's spectrum to that of a known pure standard.

Table 2: ¹H NMR Spectral Data of Ethyl Piperidine-4-Carboxylate (Free Base in CDCl₃) [2]

Assignment Chemical Shift (ppm) Multiplicity Integration
-OCH₂CH₃4.13Quartet2H
Piperidine H2, H6 (axial)3.09Multiplet2H
Piperidine H2, H6 (equatorial)2.64Multiplet2H
Piperidine H42.41Multiplet1H
Piperidine H3, H5 (axial)1.89Multiplet2H
Piperidine H3, H5 (equatorial)1.70Multiplet2H
-OCH₂CH₃1.26Triplet3H

Note: For the hydrochloride salt, the chemical shifts of the piperidine protons, particularly those adjacent to the nitrogen (H2 and H6), are expected to shift downfield due to the protonation of the nitrogen atom.

Table 3: ¹³C NMR Spectral Data of Ethyl Piperidine-4-Carboxylate (Free Base in CDCl₃)

Assignment Chemical Shift (ppm)
C=O~175
-OCH₂CH₃~60
Piperidine C4~41
Piperidine C2, C6~46
Piperidine C3, C5~28
-OCH₂CH₃~14

Note: Similar to ¹H NMR, the chemical shifts of the piperidine carbons in the hydrochloride salt will be affected by the protonation of the nitrogen.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a characteristic fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

Table 4: Characteristic FTIR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Appearance
N-H⁺ stretch (salt)2700-2250Broad
C-H stretch (alkane)2950-2850Strong, sharp
C=O stretch (ester)~1730Strong, sharp
C-O stretch (ester)1250-1150Strong
N-H bend (salt)1600-1500Medium

The presence of a broad absorption band in the 2700-2250 cm⁻¹ region is characteristic of the ammonium salt and helps to confirm the hydrochloride form. Impurities may introduce extraneous peaks in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For Ethyl piperidine-4-carboxylate, the molecular ion [M]⁺ is expected at m/z 157.21.[3] In the case of the hydrochloride salt, electrospray ionization (ESI) in positive mode would typically show the protonated molecule [M+H]⁺ at m/z 158.2. Fragmentation patterns can also be used to confirm the structure and identify impurities.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts and coupling constants to known values for the pure compound. The presence of unexpected peaks may indicate impurities.

FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected spectrum of the pure compound.

GC-MS for Residual Solvent Analysis
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 10 mg/mL).

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

  • Data Analysis: Identify peaks corresponding to residual solvents by their retention times and mass spectra, which can be compared to a spectral library.

Workflow and Data Visualization

The following diagrams illustrate the general workflow for purity analysis and a simplified representation of the synthesis and potential impurity formation.

Purity_Analysis_Workflow cluster_0 Sample Reception cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Analysis cluster_3 Data Evaluation & Purity Confirmation Sample Ethyl Piperidine-4-Carboxylate HCl Sample NMR NMR (¹H, ¹³C) Sample->NMR Analysis FTIR FTIR Sample->FTIR Analysis MS Mass Spectrometry Sample->MS Analysis HPLC HPLC-UV Sample->HPLC Analysis GCMS GC-MS Sample->GCMS Analysis Data_Analysis Compare Spectra to Standard NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis GCMS->Data_Analysis Impurity_ID Identify & Quantify Impurities Data_Analysis->Impurity_ID Purity_Confirmed Purity Confirmed / Fails Impurity_ID->Purity_Confirmed

Caption: General workflow for the purity analysis of Ethyl piperidine-4-carboxylate HCl.

Synthesis_and_Impurities Reactant1 4-Piperidinecarboxylic Acid Intermediate Ethyl Piperidine-4-Carboxylate (Free Base) Reactant1->Intermediate Esterification Impurity1 Unreacted Starting Materials Reactant1->Impurity1 Carryover Reactant2 Ethanol Reactant2->Intermediate Esterification Reactant2->Impurity1 Carryover Impurity2 Diethyl Ether Reactant2->Impurity2 Side Reaction Catalyst Thionyl Chloride (SOCl₂) Catalyst->Intermediate HCl Hydrochloric Acid (HCl) Product Ethyl Piperidine-4-Carboxylate HCl HCl->Product Intermediate->Product Salt Formation Impurity3 Polymeric Byproducts Intermediate->Impurity3 Side Reaction

Caption: Simplified synthesis pathway and potential impurity formation.

By employing a combination of these spectroscopic and chromatographic techniques, researchers and drug developers can confidently confirm the purity of this compound, ensuring the quality and safety of their downstream applications.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl Piperidine-4-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis and purity assessment of Ethyl piperidine-4-carboxylate hydrochloride. As a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the quality and purity of this compound is paramount. This document outlines and objectively compares various analytical techniques, offering detailed experimental protocols and representative performance data to aid in method selection, development, and cross-validation.

This compound presents an analytical challenge due to its lack of a strong UV chromophore, making direct analysis by conventional HPLC-UV difficult. This guide explores several alternative and complementary techniques to ensure robust and reliable analytical results.

Cross-Validation Workflow

Cross-validation of analytical methods is a critical process to ensure that different analytical procedures yield comparable and reliable results. It is essential when transferring a method between laboratories or when employing multiple techniques for quality control. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

Cross-Validation Workflow Cross-Validation Workflow for Analytical Methods A Define Analytical Methods to be Compared (e.g., HPLC-CAD, GC-FID, Titration) B Develop and Validate Each Analytical Method Individually A->B C Select a Homogeneous Batch of Ethyl Piperidine-4-carboxylate Hydrochloride B->C D Analyze the Same Batch with Each Validated Method in Triplicate C->D E Compare Results for Assay, Purity, and Impurity Profile D->E F Statistical Analysis (e.g., t-test, F-test) to Determine Equivalence E->F H Document Results and Conclusion of Cross-Validation F->H G Define Acceptance Criteria for Comparability G->F HPLC-CAD Workflow prep Sample Preparation: Dissolve sample in mobile phase hplc HPLC Separation: C18 column with ion-pairing agent prep->hplc nebulize Nebulization: Eluent converted to aerosol hplc->nebulize dry Drying: Solvent evaporation nebulize->dry charge Charging: Aerosol particles are charged dry->charge detect Detection: Charge is measured by an electrometer charge->detect quant Quantification: Peak area is proportional to mass detect->quant GC-FID Workflow dissolve Dissolve Sample in Water basify Basify with NaOH to form Free Base dissolve->basify extract Extract with a Suitable Organic Solvent (e.g., Dichloromethane) basify->extract inject Inject Organic Layer into GC-FID extract->inject separate Separation on a Capillary Column inject->separate detect Detection by Flame Ionization separate->detect Titration Workflow dissolve Dissolve Sample in Glacial Acetic Acid add_hg Add Mercuric Acetate Solution dissolve->add_hg titrate Titrate with Standardized Perchloric Acid add_hg->titrate endpoint Determine Equivalence Point Potentiometrically titrate->endpoint calculate Calculate Assay endpoint->calculate

Comparative study of different synthetic routes to Ethyl piperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl piperidine-4-carboxylate hydrochloride is a pivotal intermediate in the synthesis of a wide array of pharmaceutical agents. The selection of a synthetic route can significantly impact the efficiency, cost, and environmental footprint of the drug development process. This guide provides an objective comparison of two primary synthetic pathways to this key building block: the esterification of isonipecotic acid and the catalytic hydrogenation of ethyl isonicotinate. The information presented herein is supported by experimental data to aid in the selection of the most suitable method for your research and development needs.

Comparative Data of Synthetic Routes

ParameterRoute A: Esterification of Isonipecotic AcidRoute B: Catalytic Hydrogenation of Ethyl Isonicotinate
Starting Material Isonipecotic AcidEthyl Isonicotinate
Key Reagents Ethanol, Thionyl Chloride (or other acid catalyst)H₂, Palladium on Carbon (Pd/C) or other catalyst
Reaction Type Fischer EsterificationHeterogeneous Catalytic Hydrogenation
Reported Yield High (up to 94% for the ester)[1]High (quantitative conversion often achievable)
Reaction Time 48 hours (reflux)[1]Can be rapid, especially in flow chemistry setups
Scalability Readily scalableWell-suited for large-scale and continuous flow production
Key Advantages Utilizes a readily available and inexpensive starting material. The procedure is straightforward and employs common laboratory reagents.High atom economy. Can be performed under continuous flow conditions, offering high throughput and process control.[2]
Key Disadvantages Long reaction time. Use of corrosive reagents like thionyl chloride requires careful handling and workup.Requires specialized high-pressure hydrogenation equipment. The catalyst can be expensive and pyrophoric.

Experimental Protocols

Route A: Synthesis via Esterification of Isonipecotic Acid

This classical approach involves the Fischer esterification of isonipecotic acid (piperidine-4-carboxylic acid) followed by conversion to the hydrochloride salt.

Step 1: Synthesis of Ethyl Piperidine-4-carboxylate [1]

  • Dissolve isonipecotic acid (10.0 mmol) in absolute ethanol (50 ml).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (40.0 mmol) dropwise to the stirred solution.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 48 hours.

  • Remove the solvent in vacuo to yield a yellow oil.

  • Dissolve the oil in ethyl acetate and wash with a 10% aqueous sodium hydroxide solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl piperidine-4-carboxylate as a clear oil.

Step 2: Formation of this compound

  • Dissolve the crude ethyl piperidine-4-carboxylate in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in ethanol) dropwise with stirring until precipitation is complete.

  • Collect the resulting white solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield this compound.

Route B: Synthesis via Catalytic Hydrogenation of Ethyl Isonicotinate

This method involves the reduction of the pyridine ring of ethyl isonicotinate to a piperidine ring using a heterogeneous catalyst.

Step 1: Catalytic Hydrogenation of Ethyl Isonicotinate

  • Charge a high-pressure hydrogenation reactor with ethyl isonicotinate, a suitable solvent (e.g., ethanol or methanol), and a catalytic amount of 5% or 10% Palladium on Carbon (Pd/C).

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi, but can vary).

  • Heat the reaction mixture to the target temperature (e.g., 50-80 °C) and stir vigorously until hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude ethyl piperidine-4-carboxylate.

Step 2: Formation of this compound

  • Follow the same procedure as described in Step 2 of Route A to convert the resulting ethyl piperidine-4-carboxylate into its hydrochloride salt.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Esterification Isonipecotic_Acid Isonipecotic Acid Ethanol_SOCl2 Ethanol, SOCl2 Isonipecotic_Acid->Ethanol_SOCl2 Ethyl_Ester Ethyl piperidine-4-carboxylate Ethanol_SOCl2->Ethyl_Ester HCl HCl Ethyl_Ester->HCl Final_Product Ethyl piperidine-4-carboxylate HCl HCl->Final_Product

Caption: Synthetic workflow for the esterification of isonipecotic acid.

Hydrogenation Ethyl_Isonicotinate Ethyl Isonicotinate H2_PdC H2, Pd/C Ethyl_Isonicotinate->H2_PdC Ethyl_Ester Ethyl piperidine-4-carboxylate H2_PdC->Ethyl_Ester HCl HCl Ethyl_Ester->HCl Final_Product Ethyl piperidine-4-carboxylate HCl HCl->Final_Product

Caption: Synthetic workflow for the catalytic hydrogenation of ethyl isonicotinate.

References

Efficacy of Ethyl Piperidine-4-Carboxylate Hydrochloride as a Precursor in Drug Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl piperidine-4-carboxylate hydrochloride serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds, most notably the opioid analgesic pethidine (meperidine). Its piperidine core is a common motif in centrally active drugs. This guide provides a comparative analysis of the efficacy of this compound as a precursor against common alternatives such as 4-piperidone and N-Boc-4-piperidone, focusing on their application in the synthesis of pethidine and related analogs like fentanyl.

Comparative Analysis of Precursors in Drug Synthesis

The choice of precursor in drug synthesis significantly impacts reaction efficiency, yield, purity of the final product, and the overall complexity of the synthetic route. This section compares ethyl piperidine-4-carboxylate with key alternatives.

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis of relevant intermediates and final drug products using different precursors. Direct comparative studies under identical conditions are scarce in publicly available literature; therefore, the data presented is compiled from various sources.

Table 1: Synthesis of Pethidine (Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate) and its Precursors

PrecursorIntermediate StepReagents & ConditionsYield (%)Purity (%)Source
Isonipecotic AcidEthyl piperidine-4-carboxylate Thionyl chloride, Ethanol, Reflux94Not Specified[1]
Benzyl Cyanide & N,N-bis(2-chloroethyl)methylamine1-Methyl-4-phenyl-4-cyanopiperidineSodium amide, Toluene, RefluxNot SpecifiedNot Specified[2]
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine1-Methyl-4-phenyl-4-carbethoxy-1,2,3,4-tetrahydropyridinen-Butyllithium, Ethyl chloroformate, THF70-80Not Specified[3]
1-Methyl-4-phenyl-4-carbethoxy-1,2,3,4-tetrahydropyridinePethidine H₂, Pd/C, EthanolNot SpecifiedNot Specified[3]

Table 2: Synthesis of Fentanyl Precursors and Analogs

PrecursorIntermediate/Final ProductReagents & ConditionsYield (%)Purity (%)Source
N-Boc-4-piperidonetert-Butyl 4-(phenylamino)piperidine-1-carboxylateAniline, Sodium triacetoxyborohydride, Acetic acid, Dichloromethane"Acceptable"High[4]
4-PiperidoneN-Phenethyl-4-piperidone (NPP)2-Phenylethyl bromide, Phase transfer catalystNot SpecifiedNot Specified[5]
4-Anilinopiperidine (4-AP)4-Anilino-N-phenethylpiperidine (ANPP)2-Phenylethyl bromideNot SpecifiedNot Specified[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison.

Protocol 1: Synthesis of Ethyl piperidine-4-carboxylate from Isonipecotic Acid[1]
  • Dissolution: Dissolve isonipecotic acid (1 equivalent) in absolute ethanol.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (4 equivalents) dropwise to the cooled solution.

  • Reflux: Stir the reaction mixture and reflux for 48 hours.

  • Work-up: Remove the solvent in vacuo. Dissolve the resulting oil in ethyl acetate and wash with 10% aqueous sodium hydroxide.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl piperidine-4-carboxylate.

Protocol 2: Synthesis of Pethidine from 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine[3]

Step 1: Synthesis of 1-Methyl-4-phenyl-4-carbethoxy-1,2,3,4-tetrahydropyridine

  • Reaction Setup: To a solution of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (1 equivalent) in dry tetrahydrofuran (THF), add n-butyllithium (1.1 equivalents) under a nitrogen atmosphere.

  • Carbethoxylation: Add ethyl chloroformate (1.1 equivalents) to the reaction mixture.

  • Work-up: After the reaction is complete, quench with water and extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by distillation under reduced pressure.

Step 2: Synthesis of Pethidine (Meperidine)

  • Hydrogenation: Dissolve the product from Step 1 in ethanol and add 5% palladium on charcoal catalyst.

  • Reaction: Hydrogenate the mixture under hydrogen pressure until the uptake of hydrogen ceases.

  • Isolation: Filter the catalyst and remove the solvent under reduced pressure. The resulting crude pethidine can be purified by distillation or by conversion to its hydrochloride salt.

Protocol 3: Synthesis of Fentanyl Intermediate from N-Boc-4-Piperidone[4]
  • Reaction Setup: Dissolve N-Boc-4-piperidone (1 equivalent) and aniline (1.1 equivalents) in dichloromethane.

  • Reductive Amination: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the solution.

  • Reaction: Stir the mixture at room temperature for 16-24 hours.

  • Work-up: Quench the reaction with aqueous sodium hydroxide. Separate the organic layer, wash with brine, and dry over sodium sulfate.

  • Isolation: Evaporate the solvent to obtain tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

Visualization of Synthetic Pathways and Biological Mechanisms

Synthetic Workflows

The following diagrams illustrate the synthetic pathways discussed.

Synthesis_of_Pethidine cluster_route1 Route from Ethyl piperidine-4-carboxylate cluster_route2 Alternative Route A Ethyl piperidine-4-carboxylate B N-Methylation A->B e.g., CH3I C Phenylation at C4 B->C e.g., PhMgBr D Pethidine C->D E Benzyl Cyanide + Dichloroethylamine derivative F 1-Methyl-4-phenyl-4-cyanopiperidine E->F G Hydrolysis & Esterification F->G H Pethidine G->H

Caption: Synthetic routes to Pethidine.

Fentanyl_Synthesis_Precursors cluster_n_boc N-Boc-4-piperidone Route cluster_4_piperidone 4-Piperidone Route A N-Boc-4-piperidone B Reductive Amination (Aniline) A->B C 1-Boc-4-anilinopiperidine B->C D 4-Piperidone E N-Phenethylation D->E F N-Phenethyl-4-piperidone (NPP) E->F

Caption: Key precursors in Fentanyl synthesis.

Signaling Pathway

Pethidine, like other opioids, primarily exerts its analgesic effects by acting on opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of pethidine to the μ-opioid receptor initiates a signaling cascade.

Opioid_Signaling_Pathway cluster_cell Neuron Pethidine Pethidine Mu_Receptor μ-Opioid Receptor (GPCR) Pethidine->Mu_Receptor Binds G_Protein G-protein (Gi/o) Mu_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (Ca2+ influx ↓, K+ efflux ↑) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Production ↓ Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia Hyperpolarization & Reduced Neurotransmitter Release

Caption: Simplified opioid receptor signaling pathway.

Discussion and Conclusion

This compound is a versatile and efficient precursor for the synthesis of pethidine and other piperidine-based pharmaceuticals. The synthesis of the precursor itself from isonipecotic acid proceeds with high yield. While direct comparative data is limited, the synthetic routes starting from ethyl piperidine-4-carboxylate offer a straightforward approach to the core piperidine structure.

Alternative precursors like 4-piperidone and N-Boc-4-piperidone are prominently used in the synthesis of fentanyl and its analogs. The choice between these precursors often depends on the desired final product, the specific synthetic strategy employed (e.g., need for protecting groups), and regulatory considerations, as some of these precursors are controlled substances.

For researchers and drug development professionals, the selection of a starting material will depend on a comprehensive evaluation of factors including the cost and availability of the precursor, the number of synthetic steps, overall yield, and the ease of purification. The experimental protocols and data presented in this guide provide a foundation for making such informed decisions.

References

Benchmarking the performance of catalysts in Ethyl piperidine-4-carboxylate hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of ethyl piperidine-4-carboxylate hydrochloride is a critical step in the development of numerous pharmaceutical agents. The choice of catalyst for the hydrogenation of the precursor, ethyl isonicotinate, significantly impacts reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of the performance of various catalysts for this reaction, supported by experimental data, to aid in catalyst selection and process optimization.

The primary route to this compound involves the catalytic hydrogenation of ethyl isonicotinate. This process, while seemingly straightforward, is highly dependent on the catalyst system employed. Key performance indicators for these catalysts include conversion rate, selectivity towards the desired piperidine product, reaction time, and the conditions (temperature and pressure) required for optimal performance. This guide will delve into the specifics of commonly used heterogeneous catalysts, including those based on palladium, platinum, rhodium, ruthenium, and Raney Nickel.

Performance Benchmark of Heterogeneous Catalysts

The selection of an appropriate catalyst is paramount for achieving high yields and purity of ethyl piperidine-4-carboxylate. The following tables summarize the performance of various catalysts based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Performance of Palladium-Based Catalysts

CatalystSupportCatalyst Loading (wt%)Temperature (°C)Pressure (bar)Reaction Time (h)Conversion (%)Yield (%)SolventReference
10% Pd/CCarbon10 (w/w vs. substrate)2573885-Methanol[1][2]
5% Pd/CCarbon5 (w/w vs. substrate)2573885-Ethanol[2]
5% Pd/Al2O3Alumina-55 - 6512 - 20Continuous Flow>99-Ethanol[3]

Table 2: Performance of Rhodium-Based Catalysts

CatalystSupportCatalyst Loading (mol%)Temperature (°C)Pressure (bar)Reaction Time (h)Conversion (%)Yield (%)SolventReference
5% Rh/Al2O3Alumina-50--100-Water[4][5]
5% Rh/CCarbon-25-50----Water[4][5]

Table 3: Performance of Other Notable Catalysts

CatalystSupportCatalyst LoadingTemperature (°C)Pressure (psi)Reaction Time (h)Conversion (%)Yield (%)SolventReference
Raney Nickel--<100Low-High-Various[6]
Platinum oxide (PtO2)--------General Knowledge
Ruthenium on Carbon (Ru/C)Carbon-------[7]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the catalytic hydrogenation of ethyl isonicotinate.

General Procedure for Hydrogenation using a Heterogeneous Catalyst (e.g., Pd/C)

A solution of ethyl isonicotinate in a suitable solvent (e.g., methanol, ethanol) is introduced into a high-pressure reactor.[1] The catalyst (e.g., 10% Pd/C) is then added to the mixture. The reactor is sealed and purged with an inert gas before being pressurized with hydrogen to the desired level. The reaction mixture is then heated to the target temperature and stirred for a specified duration.[1] Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified. A standard workup may involve dissolving the crude material in a solvent like dichloromethane and washing with a citric acid solution.[2]

Preparation and Use of Raney Nickel Catalyst

Raney Nickel is a highly active catalyst but requires careful handling due to its pyrophoric nature when dry.[8] It is typically stored and handled as a slurry in water or a suitable solvent.[8] For a typical hydrogenation, the Raney Nickel slurry is added to the solution of the substrate in a reactor. The general hydrogenation procedure as described above is then followed. Caution must be exercised during filtration to ensure the catalyst does not dry out and come into contact with air.[8]

Catalyst Reusability

The ability to recycle and reuse a catalyst is a significant factor in the economic and environmental viability of a chemical process.

  • Palladium on Carbon (Pd/C): Studies on the hydrogenation of related compounds have shown that Pd/C can be recovered and reused for multiple cycles. However, a decrease in activity and selectivity may be observed after several runs, often due to the accumulation of product and by-products on the catalyst surface.[9][10] Washing the catalyst after each cycle can help maintain its performance.[9]

  • Raney Nickel: One of the advantages of Raney Nickel is its potential for reactivation and reuse, which can substantially reduce the cost of hydrogenation.[8]

Visualizing the Catalytic Workflow

To better understand the process, the following diagrams illustrate the key stages and relationships in a typical catalytic hydrogenation reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Substrate Ethyl Isonicotinate Solution Reactor High-Pressure Reactor Substrate->Reactor Catalyst Catalyst (e.g., Pd/C) Catalyst->Reactor Hydrogenation Hydrogenation (H2, Temp, Pressure) Reactor->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification Evaporation->Purification Final_Product Ethyl Piperidine-4-carboxylate Hydrochloride Purification->Final_Product

Caption: Experimental workflow for catalytic hydrogenation.

Catalyst_Performance_Factors cluster_conditions Reaction Conditions cluster_metrics Performance Metrics Catalyst Catalyst Choice (Pd, Pt, Rh, Ru, Ni) Temperature Temperature Pressure Pressure Solvent Solvent Time Reaction Time Selectivity Selectivity Catalyst->Selectivity Reusability Reusability Catalyst->Reusability Conversion Conversion (%) Temperature->Conversion Pressure->Conversion Yield Yield (%) Solvent->Yield Time->Yield

Caption: Factors influencing catalyst performance.

Conclusion

The choice of catalyst for the hydrogenation of ethyl isonicotinate to this compound is a multi-faceted decision. Palladium on carbon (Pd/C) is a widely used and effective catalyst, offering high conversion under relatively mild conditions. Rhodium-based catalysts also demonstrate high activity, potentially at lower temperatures. Raney Nickel presents a cost-effective and highly active alternative, though its pyrophoric nature requires specific handling procedures.

For industrial applications, catalyst reusability and cost are critical considerations. While Pd/C can be recycled, its performance may degrade over time. The potential for reactivation makes Raney Nickel an attractive option for large-scale synthesis. Further research directly comparing these catalysts under identical, optimized conditions would be invaluable for providing a definitive benchmark and guiding the development of even more efficient and robust catalytic systems for the synthesis of this important pharmaceutical intermediate.

References

In vitro vs. in vivo studies of compounds derived from Ethyl piperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a potential therapeutic compound from laboratory bench to clinical application is a rigorous process underpinned by extensive preclinical evaluation. This guide provides a comparative analysis of in vitro and in vivo studies for compounds derived from ethyl piperidine-4-carboxylate, a versatile scaffold in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and signaling pathways, this document aims to offer a comprehensive resource for researchers in the field of drug discovery and development.

We will focus on two exemplary compounds that showcase the translation from in vitro activity to in vivo efficacy: a substituted benzoate derivative with anticancer properties and a well-characterized piperidine derivative, GW405833, investigated for its analgesic and anti-inflammatory effects.

Section 1: Anticancer Potency of Ethyl 4-[(4-methylbenzyl)oxy] Benzoate

A study by Auwal et al. provides a clear example of the evaluation pipeline for a novel anticancer compound derived from a benzoate scaffold, demonstrating its efficacy from cell lines to animal models.[1][2][3]

Data Presentation: In Vitro vs. In Vivo Efficacy

The following tables summarize the key quantitative findings from the study, allowing for a direct comparison of the compound's performance in different experimental settings.

Table 1: In Vitro Cytotoxicity against Cancer Cell Lines

Cell LineCompound Concentration% Cell Growth Inhibition
Ehrlich Ascites Carcinoma (EAC)Not specifiedNot specified
Human Breast Cancer (MCF-7)Dose-dependentDose-dependent reduction

Note: Specific IC50 values for the in vitro assays were not provided in the abstract.

Table 2: In Vivo Antitumor Activity in EAC-Bearing Mice

Treatment GroupDose% Tumor Growth InhibitionMean Survival Time Increase
Ethyl 4-[(4-methylbenzyl)oxy] benzoate0.5 mg/kg40.70%Not specified
Ethyl 4-[(4-methylbenzyl)oxy] benzoate1.0 mg/kg58.98%>83.07%
Cisplatin (Control)1.0 mg/kg59.2%Not specified
Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of experimental results.

In Vitro Cytotoxicity Assay (MTT Assay) [4]

  • Cell Seeding: Human breast cancer (MCF-7) and Ehrlich Ascites Carcinoma (EAC) cells were seeded in 96-well plates at a density of 4 x 10³ to 5 x 10³ cells per well.

  • Compound Treatment: The cells were exposed to various concentrations of ethyl 4-[(4-methylbenzyl)oxy] benzoate (e.g., 0.01, 0.1, 0.5, 1, 5, or 10 µmol/L) for 72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 2-4 hours at 37°C.

  • Solubilization: The resulting formazan crystals were solubilized by adding a suitable solvent.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.

In Vivo Tumor Model (EAC-Bearing Mice) [1][2]

  • Animal Model: Swiss albino mice were used for the study.

  • Tumor Inoculation: Ehrlich Ascites Carcinoma (EAC) cells were inoculated into the peritoneal cavity of the mice.

  • Compound Administration: The synthesized compound was administered intraperitoneally at doses of 0.5 and 1.0 mg/kg/day.

  • Efficacy Evaluation: The antitumor efficacy was evaluated by monitoring tumor weight, tumor cell growth inhibition, and the mean survival time of the treated mice compared to a control group.

  • Toxicological Studies: Hematological and biochemical parameters were assessed to evaluate the toxicity of the compound.

Mandatory Visualization: Experimental Workflow

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation iv_start Cancer Cell Lines (EAC, MCF-7) iv_treat Treatment with Ethyl 4-[(4-methylbenzyl)oxy] benzoate iv_start->iv_treat iv_assay MTT Assay for Cell Viability iv_treat->iv_assay iv_result Determine % Growth Inhibition iv_assay->iv_result inv_start EAC-Bearing Mice Model inv_treat Compound Administration (0.5 & 1.0 mg/kg/day) inv_start->inv_treat inv_eval Monitor Tumor Growth, Survival, and Toxicity inv_treat->inv_eval inv_result Determine % Tumor Inhibition & Increased Lifespan inv_eval->inv_result G cluster_pathway Proposed In Vivo Analgesic Mechanism of GW405833 cluster_in_vitro In Vitro Observations GW405833 GW405833 CB1_Receptor CB1 Receptor GW405833->CB1_Receptor Acts on CB2_Agonism CB2 Agonist Activity GW405833->CB2_Agonism Shows CB1_Antagonism CB1 Noncompetitive Antagonist Activity GW405833->CB1_Antagonism Shows Downstream_Signaling Downstream Signaling (e.g., modulation of ion channels, neurotransmitter release) CB1_Receptor->Downstream_Signaling Activates Analgesia Analgesic Effect (Reversal of Allodynia) Downstream_Signaling->Analgesia Leads to

References

A Researcher's Guide to the Structural Analysis and Comparison of Polymorphic Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Polymorph Characterization with Supporting Experimental Data.

In the world of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's bioavailability, stability, and manufacturability.[1][2][3] The unexpected appearance of a new, less soluble polymorph can have disastrous consequences, as famously illustrated by the case of Ritonavir, an antiretroviral medication.[1][4][5] Therefore, a thorough understanding and characterization of polymorphic forms are critical throughout the drug development process.[3][6][7]

This guide provides a comparative overview of the key analytical techniques used for the structural analysis of polymorphs, supported by experimental data and detailed methodologies.

The Importance of Polymorph Characterization

Different polymorphs of the same API, despite having identical chemical compositions, can exhibit distinct physicochemical properties.[1][2] These differences arise from variations in the crystal lattice packing and/or molecular conformation.[8] Key properties affected by polymorphism include:

  • Solubility and Dissolution Rate: Metastable polymorphs are generally more soluble than their stable counterparts.[9] This can directly influence the drug's dissolution rate in the gastrointestinal tract and, consequently, its bioavailability.[1][10]

  • Stability: The most thermodynamically stable polymorph is typically preferred for development to ensure the drug product's stability over its shelf life.[3][11] Metastable forms can convert to a more stable form over time, especially when subjected to heat, humidity, or mechanical stress during manufacturing.[2][12]

  • Mechanical Properties: Properties like hardness, tabletability, and flowability can differ between polymorphs, impacting the manufacturing process of the final dosage form.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate comprehensive polymorph screening and characterization to ensure the safety and efficacy of pharmaceutical products.[13][14]

Key Analytical Techniques for Polymorph Characterization

A variety of analytical techniques are employed to identify, characterize, and quantify polymorphic forms. The most common methods include X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and vibrational spectroscopy (Raman and Infrared).[15][16][17]

Data Presentation: A Comparative Look at Polymorphs

To illustrate the differences between polymorphic forms, this section presents quantitative data for two well-known APIs: Ritonavir and Carbamazepine.

Table 1: Comparison of Ritonavir Polymorphs

PropertyForm IForm IIForm III
Melting Point (°C) ~120-122~121-126~114-117.9
Solubility in 20% Ethanol/Water (mg/mL at 5°C) 0.210.04Higher than Form I & II
Relative Stability MetastableStableLeast Stable

Data sourced from multiple references.[1][2][4][5][18]

Table 2: Comparison of Carbamazepine Polymorphs

PropertyForm I (Triclinic)Form III (Monoclinic)Dihydrate
Melting Point (°C) ~190~176(Dehydrates)
Heat of Fusion (J/g) ~106.6~102.8N/A
Aqueous Solubility Higher than dihydrateHigher than dihydrateLower
Relative Stability Metastable at ambient tempStable at ambient tempStable in high humidity

Data sourced from multiple references.[10][16][19][20][21]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections outline the general experimental protocols for the key analytical techniques.

Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for identifying crystalline phases.[11] Each crystalline solid has a unique diffraction pattern, often referred to as a "fingerprint."

Methodology:

  • Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.[22] Load the powder into a sample holder, ensuring a flat, level surface. For small sample quantities, a low-background sample holder or a capillary mount can be used.[22]

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα radiation (λ = 1.54 Å).

    • Generator Settings: Commonly 40 kV and 40 mA.

    • Detector: A position-sensitive detector or a scintillation counter.

  • Data Collection:

    • Scan Range (2θ): Typically from 2° to 40°, though a wider range may be necessary for some materials.[23]

    • Step Size: 0.02° 2θ.[23]

    • Scan Speed/Dwell Time: Varies depending on the sample and desired signal-to-noise ratio.

  • Data Analysis: The resulting diffractogram is a plot of intensity versus the diffraction angle (2θ). The peak positions and relative intensities are compared to reference patterns of known polymorphs for identification.[24] Software can be used for phase identification and quantification.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[25] It is used to determine melting points, enthalpies of fusion, and to study phase transitions.[26][27]

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Data Collection:

    • Heating Rate: A typical heating rate is 10 °C/min.[25] Slower rates (2-5 °C/min) may be used to better resolve transitions, while faster rates can be used to minimize transformations of metastable forms before melting.[25][26][27]

    • Temperature Program: Heat the sample from a starting temperature well below the first expected thermal event to a temperature above the final melting point.

  • Data Analysis: The resulting thermogram shows endothermic (melting) and exothermic (crystallization) events as peaks. The peak onset temperature is typically taken as the melting point, and the area under the peak corresponds to the enthalpy of the transition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[28][29] It is particularly useful for identifying solvates and hydrates by quantifying the mass loss upon desolvation.[29]

Methodology:

  • Sample Preparation: Place a small amount of the sample (typically 5-10 mg) into a TGA pan.

  • Instrument Setup:

    • Place the pan onto the TGA's sensitive microbalance.

    • Select the desired atmosphere (e.g., nitrogen or air) and purge gas flow rate.

  • Data Collection:

    • Heating Rate: A common heating rate is 10 °C/min.[28]

    • Temperature Program: Heat the sample from ambient temperature to a temperature at which all volatile components are expected to have been removed.

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The temperature at which weight loss occurs and the total percentage of weight lost provide information about the sample's composition and thermal stability.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is sensitive to changes in molecular structure and crystal lattice vibrations.[30][31] It is a non-destructive technique that requires minimal sample preparation.

Methodology:

  • Sample Preparation: Place a small amount of the powder sample on a microscope slide or in a vial.

  • Instrument Setup:

    • Laser Source: A common laser wavelength is 785 nm.[9]

    • Objective: Select an appropriate microscope objective (e.g., 50x).

  • Data Collection:

    • Acquire spectra from multiple spots on the sample to ensure representativeness.

    • The spectral range typically covers both the fingerprint region (200-1800 cm⁻¹) and the low-frequency region (10-200 cm⁻¹), which is particularly sensitive to lattice vibrations.[30][31]

  • Data Analysis: The Raman spectra of different polymorphs will show differences in peak positions, intensities, and shapes.[6] These spectral differences can be used for identification and quantification.

Mandatory Visualizations

To further clarify the logical workflows in polymorph analysis, the following diagrams have been generated using Graphviz.

Polymorph_Screening_Workflow cluster_start Start cluster_screening Polymorph Screening cluster_analysis Analysis of Solid Forms cluster_decision Decision and Further Development start_node API Synthesis & Initial Characterization crystallization Crystallization Experiments (Varying Solvents, Temperatures, Rates) start_node->crystallization slurry Slurry Conversion (Different Solvents, Temperatures) start_node->slurry grinding Grinding/Milling start_node->grinding heating Heating/Melting start_node->heating xrd Primary Analysis: X-ray Powder Diffraction (XRPD) crystallization->xrd slurry->xrd grinding->xrd heating->xrd thermal Thermal Analysis: DSC & TGA xrd->thermal spectroscopy Spectroscopic Analysis: Raman, IR xrd->spectroscopy microscopy Microscopy: Hot-Stage Microscopy xrd->microscopy thermodynamic_rel Determine Thermodynamic Relationships thermal->thermodynamic_rel spectroscopy->thermodynamic_rel microscopy->thermodynamic_rel characterization Full Characterization of Unique Forms (Solubility, Stability, Hygroscopicity) selection Selection of Candidate Form for Development characterization->selection thermodynamic_rel->characterization

Caption: A typical workflow for polymorph screening and characterization.

Caption: A decision tree for solid form selection in drug development.

References

Comparative Docking Analysis of Ethyl Piperidine-4-Carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Ethyl piperidine-4-carboxylate and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of molecular docking studies for various derivatives, offering insights into their potential as therapeutic agents. The data presented is compiled from multiple studies to facilitate an objective comparison of their performance against different biological targets.

Quantitative Comparison of Docking Performance

The following tables summarize the binding affinities, inhibitory concentrations, and docking scores of various ethyl piperidine-4-carboxylate derivatives against several key protein targets. This data is crucial for understanding the structure-activity relationships (SAR) and relative potency of these compounds.

Table 1: Antibacterial Activity - Docking Scores against Bacterial Targets

CompoundTarget Protein (PDB ID)OrganismDocking Score (kcal/mol)Reference Compound
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylateDNA Gyrase (2XCR)Staphylococcus aureusHigh Affinity (Specific score not detailed in abstract)Fluoroquinolones
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylateTopoisomerase II (5BTL)Mycobacterium tuberculosisHigh Affinity (Specific score not detailed in abstract)Fluoroquinolones
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylateTopoisomerase IV (4KPF)Streptococcus pneumoniaeHigh Affinity (Specific score not detailed in abstract)Fluoroquinolones

Note: The study indicated high affinity that exceeded reference antibiotics, but specific docking scores were not available in the provided text.[1][2]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity for Alzheimer's Disease

CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)Reference CompoundIC50
Ethyl (E)-4-((pyridin-2-ylimino)methyl)piperidine-1-carboxylate (14)Human AChE (7XN1)-7.34Tacrine (-7.48), Donepezil (-10.53)Not Provided
Ethyl (E)-4-((pyridin-3-ylimino)methyl)piperidine-1-carboxylate (15)Human AChE (7XN1)-7.41Tacrine (-7.48), Donepezil (-10.53)Not Provided
Ethyl (E)-4-((pyridin-4-ylimino)methyl)piperidine-1-carboxylate (16)Human AChE (7XN1)-7.52Tacrine (-7.48), Donepezil (-10.53)Not Provided
N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d)AcetylcholinesteraseNot explicitly statedDonepezil13 ± 2.1 nM

Note: Compound 16 showed a higher binding energy than the reference drug Tacrine.[3][4] Compound 5d demonstrated superior activity to Donepezil.[5][6]

Table 3: α-Glucosidase Inhibitory Activity for Type-2 Diabetes

CompoundTarget EnzymeIC50 (µM)
Hydrazone derivative of ethyl isonipecotate (8d)α-glucosidase48.64 ± 0.08
Hydrazone derivative of ethyl isonipecotate (8e)α-glucosidase40.62 ± 0.07

Note: These compounds are derivatives of ethyl isonipecotate, a related piperidine carboxylate structure.[7]

Experimental Protocols for Molecular Docking

The methodologies employed in the cited docking studies generally follow a standardized workflow. Below is a detailed, generalized protocol based on the available information.

1. Receptor Preparation:

  • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are typically removed from the PDB file.

  • Hydrogen atoms are added to the protein structure, and charges are assigned (e.g., Gasteiger charges).

  • The protein structure is energy minimized to relieve any steric clashes.[8]

2. Ligand Preparation:

  • The 2D structure of the ethyl piperidine-4-carboxylate derivative is drawn using chemical drawing software (e.g., Avogadro).

  • The 2D structure is converted to a 3D structure and optimized using a suitable force field (e.g., United Force Field with the steepest descent algorithm).[1]

  • Polar hydrogen atoms and partial charges are added to the ligand structure using tools like MGL Tools.[1]

  • The rotatable bonds of the ligand are defined to allow for conformational flexibility during the docking process.

3. Docking Simulation:

  • A grid box is defined around the active site of the target protein to specify the search space for the ligand.

  • Molecular docking is performed using software such as AutoDock 4.2 or AutoDock Vina.[1][9]

  • The docking algorithm, often a Lamarckian genetic algorithm, is used to explore various conformations and orientations of the ligand within the protein's active site.

  • The program calculates the binding energy for each conformation, and the results are clustered and ranked.

4. Analysis of Results:

  • The docking results are analyzed to identify the best-ranked pose based on the lowest binding energy.

  • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the protein's active site are visualized and analyzed using software like PyMOL or Discovery Studio.[8][10]

Visualizing Computational Workflows and Pathways

To better illustrate the processes and concepts involved in these comparative studies, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Protein_Preparation 1. Protein Preparation (PDB Download, Water Removal, H-addition) Grid_Box 3. Grid Box Generation (Define Active Site) Protein_Preparation->Grid_Box Ligand_Preparation 2. Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking_Run 4. Run Docking Simulation (e.g., AutoDock Vina) Ligand_Preparation->Docking_Run Grid_Box->Docking_Run Pose_Analysis 5. Pose Analysis (Binding Energy Scoring) Docking_Run->Pose_Analysis Interaction_Analysis 6. Interaction Visualization (Hydrogen Bonds, etc.) Pose_Analysis->Interaction_Analysis

Caption: A generalized workflow for a computational molecular docking study.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) AChR ACh Receptor ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Signal Signal Transduction AChR->Signal Inhibitor Piperidine Derivative (Inhibitor) Inhibitor->AChE Inhibits

Caption: Conceptual signaling pathway of Acetylcholinesterase inhibition.

References

Safety Operating Guide

Proper Disposal of Ethyl Piperidine-4-Carboxylate Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of Ethyl piperidine-4-carboxylate hydrochloride, a common reagent in pharmaceutical development. The following procedures are based on available safety data for the free base, Ethyl piperidine-4-carboxylate, and general principles for handling hydrochloride salts. Users should always consult their institution's specific safety guidelines and local regulations.

Summary of Safety and Handling Information

The following table summarizes key information for handling this compound, derived from safety data sheets of the free base form. The hydrochloride salt may exhibit increased water solubility and potential corrosivity.

PropertyData
Appearance Light yellow clear liquid (free base)
Boiling Point 204 °C (free base)[1]
Flash Point 80 °C (closed cup) (free base)[1]
Hazards Combustible liquid.[1] Causes skin and serious eye irritation.[2][3] May cause respiratory irritation.[2][3] The hydrochloride salt may be corrosive to metals.[4]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, and face protection.[2][3][4] Use in a well-ventilated area.[4]
Incompatible Materials Strong oxidizing agents, acids, and bases.[5]

Experimental Protocols: Spill Management

Detailed methodologies for managing spills are critical for laboratory safety.

Minor Spills:
  • Remove Ignition Sources: Immediately eliminate all potential ignition sources from the area.[4]

  • Ensure Ventilation: Work in a well-ventilated area to avoid vapor inhalation.

  • Wear Appropriate PPE: At a minimum, this includes safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[4]

  • Collect and Store Waste: Carefully collect the absorbed material and place it into a suitable, clearly labeled container for waste disposal.[4]

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent, followed by soap and water.

Major Spills:
  • Evacuate the Area: Clear all personnel from the immediate vicinity and move upwind.[4]

  • Alert Emergency Services: Notify your institution's emergency response team and the local fire brigade, informing them of the location and nature of the hazard.[4]

  • Restrict Access: Prevent entry to the affected area.

  • Specialized PPE Required: Responders should wear full body protective clothing and a self-contained breathing apparatus.[4]

  • Containment: Prevent the spillage from entering drains or water courses using sand, earth, or other barriers.[4]

  • Collection and Disposal: Once contained, collect the material into labeled drums for disposal by an authorized hazardous waste collection service.[4]

Procedural Guidance for Disposal

The primary method for the disposal of this compound is through an authorized hazardous or special waste collection point, in accordance with local, regional, and national regulations.[3][4]

Step-by-Step Disposal Plan:
  • Waste Identification and Segregation:

    • Pure this compound and materials heavily contaminated with it should be treated as hazardous waste.

    • Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.

  • Waste Collection and Storage:

    • Collect waste in a designated, properly sealed, and clearly labeled container. The label should include the chemical name and associated hazards.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[2]

    • Ensure the storage area is secure and accessible only to authorized personnel.[1][2]

  • Final Disposal:

    • Dispose of the contents and container through an approved waste disposal plant.[2][5]

    • One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

    • Never dispose of this chemical down the drain or in general waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Temporary Storage cluster_2 Disposal start Waste Generated collect Collect in Labeled, Sealed Container start->collect storage Store in Cool, Dry, Ventilated Area collect->storage check_compat Away from Incompatible Materials storage->check_compat transport Arrange for Professional Disposal check_compat->transport incinerate Chemical Incineration (Preferred) transport->incinerate landfill Authorized Hazardous Waste Landfill transport->landfill

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl piperidine-4-carboxylate hydrochloride
Reactant of Route 2
Ethyl piperidine-4-carboxylate hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。